O-Coumaric Acid
Description
2-Hydroxycinnamic acid has been reported in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTIHVNWZYFI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Record name | o-coumaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883240 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or beige powder; [Acros Organics MSDS], Solid | |
| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | 2-Hydroxycinnamic acid | |
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CAS No. |
614-60-8 | |
| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | trans-2-hydroxycinnamic acid | |
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| Record name | trans-2-Hydroxycinnamic acid | |
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| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |
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| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
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| Record name | trans-2-hydroxycinnamic acid | |
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| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |
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| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to O-Coumaric Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. This compound, also known as 2-hydroxycinnamic acid, is a phenolic acid and a hydroxy derivative of cinnamic acid.[1] It is one of three isomers, with the others being m-coumaric and p-coumaric acid, which differ in the position of the hydroxyl group on the phenyl ring.[1] This compound is found in various plants and plays a role in their metabolism and defense mechanisms.[2] this compound has garnered interest for its antioxidant properties and potential therapeutic applications, making it a subject of research in biochemistry and medicinal chemistry.[2][3]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
| Synonyms | 2-Hydroxycinnamic acid, trans-o-Coumaric acid | |
| Chemical Formula | C9H8O3 | |
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 215-217 °C (decomposes) | |
| pKa1 (Carboxylic Acid) | 4.13 | |
| pKa2 (Phenolic Hydroxyl) | 9.58 | |
| Solubility | Soluble in alcohol, slightly soluble in water. | |
| Appearance | Off-white or beige powder. |
Chemical Structure
This compound is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the ortho position (C2) and an acrylic acid functional group (-CH=CH-COOH). The presence of the carboxylic acid group imparts acidic properties to the molecule. This compound can exist as two geometric isomers, cis (coumarinic acid) and trans, due to the double bond in the acrylic acid side chain. The trans isomer is generally more stable.
The structure of this compound, featuring a hydroxyl group and a carboxylic acid functional group, allows it to undergo various chemical reactions such as esterification and oxidation. These reactions are significant in the context of organic synthesis and the development of pharmaceuticals.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide an overview of established protocols.
Synthesis of this compound from Coumarin
A common method for synthesizing this compound is through the basic hydrolysis of coumarin, which involves the opening of the lactone ring followed by cis-trans isomerization.
Materials:
-
Coumarin
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol or Methanol for recrystallization
-
Reaction vessel (e.g., PARR reactor)
Procedure:
-
Dissolve coumarin in a sodium hydroxide solution within a reaction vessel.
-
Purge the reactor with an inert gas (e.g., helium or nitrogen) for 15-20 minutes to establish an inert atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 160°C) and maintain for a set duration (e.g., 1 hour).
-
After the reaction is complete, cool the solution.
-
Acidify the cooled solution with hydrochloric acid to precipitate the coumaric acid.
-
Filter the precipitate and wash with cold water to remove any remaining mineral acid.
-
The crude this compound can then be purified.
Purification by Recrystallization
Purification of the crude this compound is essential to remove impurities. Recrystallization is a standard method for this purpose.
Materials:
-
Crude this compound
-
Methanol or ethanol
-
Decolorizing carbon (optional)
-
Heating apparatus (e.g., water bath)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If the solution is colored, add a small amount of decolorizing carbon and boil the solution for a few minutes.
-
Filter the hot solution to remove the decolorizing carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals to obtain pure this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for the qualitative and quantitative determination of coumaric acid isomers in various samples.
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, injector, column oven, and a suitable detector (e.g., UV/Vis or Diode Array Detector).
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically consisting of an acidified aqueous phase (e.g., 0.5% phosphoric acid in water) and an organic phase (e.g., acetonitrile).
-
Detection: Detection is typically carried out at a wavelength where this compound exhibits strong absorbance, such as 280 nm.
General Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, also known as (2E)-3-(2-Hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, an organic compound that is a hydroxy derivative of cinnamic acid. It is one of three isomers of coumaric acid, alongside m-coumaric acid and p-coumaric acid, which differ in the position of the hydroxyl group on the phenyl ring. As a key intermediate in the phenylpropanoid pathway in various organisms, this compound serves as a precursor to coumarin and its derivatives, a class of compounds with a wide range of biological activities. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and experimental analysis of this compound, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is found in a variety of natural sources, including plants and fungi. Its presence is often in the form of glucosides, where the hydroxyl group is attached to a sugar moiety.[1][2][3] The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions.
Table 1: Quantitative Data on the Occurrence of this compound in Natural Sources
| Natural Source | Part of Plant/Organism | Concentration Range | Reference(s) |
| Date (Phoenix dactylifera) | Dried Fruit | 0.00 - 6.71 mg/100 g FW | [4] |
| Tonka Bean (Dipteryx odorata) | Cotyledons, Exocarps, Seedling Leaves | Detected (as β-glucosides) | [1] |
| Vinegar | - | Present | Not specified |
| Coffee (Coffea sp.) | Roasted Beans | Detected | |
| Burr Parsley (Caucalis platycarpos L.) | - | Detected |
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The key step in the formation of this compound is the ortho-hydroxylation of cinnamic acid.
The pathway begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. Subsequently, cinnamate 2-hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the ortho-position (C2) of the phenyl ring, yielding this compound. This enzymatic step is a critical branch point in the biosynthesis of coumarins.
In many plants, this compound can be further metabolized. For instance, it can undergo glucosylation to form o-coumaryl glucoside, which can then be isomerized to coumarinyl glucoside, a direct precursor to coumarin.
References
O-Coumaric Acid CAS number and molecular weight
An In-depth Technical Guide to o-Coumaric Acid
This guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental properties, experimental protocols, and relevant biochemical pathways.
Core Properties of this compound
This compound, also known as 2-hydroxycinnamic acid, is a phenolic compound and a hydroxy derivative of cinnamic acid. It exists as cis and trans isomers. The trans isomer is generally more stable and common.
Chemical Identifiers
The Chemical Abstracts Service (CAS) has assigned different numbers to the various forms of this compound. It is crucial to use the correct identifier for the specific isomer of interest.
| Identifier | Value | Isomer/Note |
| Molecular Formula | C₉H₈O₃ | Applies to all isomers |
| Molecular Weight | 164.16 g/mol | Applies to all isomers[1][2] |
| CAS Number | 614-60-8 | trans-o-Coumaric acid (predominant form)[1][3][4] |
| CAS Number | 583-17-5 | This compound (isomer unspecified) |
| CAS Number | 495-79-4 | cis-o-Coumaric acid (Coumarinic acid) |
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Melting Point | 217 °C (decomposes) | For the trans-isomer. |
| Boiling Point | 348-349 °C (estimated) | |
| Water Solubility | Slightly soluble | Solubility is influenced by pH. |
| Solubility in Organic Solvents | Soluble in alcohol, DMSO (slightly), Ethyl Acetate (slightly) | |
| pKa | 4.614 (at 25°C) | |
| LogP | 1.5 | A measure of lipophilicity. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are presented below.
Synthesis of this compound via Hydrolysis of Coumarin
This protocol describes the base-catalyzed hydrolysis of coumarin to yield this compound. The process involves the opening of the lactone ring followed by cis-trans isomerization.
Materials:
-
Coumarin
-
Sodium hydroxide (NaOH) solution (20%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Chloroform
-
Reaction vessel (e.g., PARR reactor)
-
Soxhlet extraction apparatus
-
Standard laboratory glassware and filtration equipment
Procedure:
-
Reaction Setup: Dissolve a known quantity of coumarin (e.g., 0.137 mol) in a 20% aqueous solution of sodium hydroxide within a pressure-rated reaction vessel.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Hydrolysis Reaction: Seal the reactor and heat the mixture to 160°C. Maintain this temperature for 1 hour with continuous stirring.
-
Neutralization and Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). This will precipitate the crude product.
-
Initial Product Recovery: Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Purification by Extraction: The precipitate contains both the desired this compound and unreacted coumarin. Place the dried precipitate into the thimble of a Soxhlet extractor and extract with chloroform. Coumarin is soluble in chloroform and will be extracted, leaving the purified this compound in the thimble.
-
Final Product: Dry the purified this compound. The product can be further analyzed for purity via HPLC or characterized by spectroscopy.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound in various samples, such as coffee extracts or reaction mixtures.
Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 5% formic acid (19:1 v/v).
-
Mobile Phase B: Methanol (HPLC grade).
-
This compound standard.
-
Methanol for sample and standard preparation.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
-
Detection Wavelength: 320 nm
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Elution: Gradient elution (specific gradient profile may need to be optimized based on the sample matrix).
Procedure:
-
Standard Preparation: Accurately weigh approximately 50 mg of the this compound standard and dissolve it in a 100 mL volumetric flask with methanol to create a stock solution. Prepare a series of dilutions (at least five concentration levels) from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of each standard and sample into the HPLC system. Record the chromatograms.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 17.19 minutes under the specified conditions). Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression to calculate the concentration of this compound in the sample.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Biosynthesis of Hydroxycinnamic Acids
This compound is synthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.
References
Delving into the Solubility of O-Coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of O-Coumaric Acid (also known as 2-hydroxycinnamic acid), a phenolic acid with noteworthy biological activities. Understanding its solubility in various solvents is paramount for its application in research, particularly in drug development and formulation. While described as soluble in alcohol and slightly soluble in water, this guide endeavors to provide a more detailed picture of its solubility profile, alongside the experimental methodologies for its determination and an exploration of its role in biological signaling pathways.
Solubility Profile of this compound
This compound's solubility is a critical parameter for its handling, formulation, and bioavailability. While extensive quantitative data for a wide range of solvents remains a subject of ongoing research, existing information and data for the closely related p-coumaric acid provide valuable insights.
Table 1: Quantitative Solubility Data for Coumaric Acid Isomers
| Solvent | Solute | Solubility (mg/mL) | Temperature (°C) | Citation |
| Ethanol | p-Coumaric acid | 50 | Room Temperature | [1] |
| Ethanol | p-Coumaric acid | 10 | Room Temperature | [2][3] |
| Dimethyl Sulfoxide (DMSO) | p-Coumaric acid | 15 | Room Temperature | [2][3] |
| Dimethylformamide (DMF) | p-Coumaric acid | 20 | Room Temperature | |
| Water | p-Coumaric acid | 1 | 60 (with ultrasonic and warming) | |
| 1:6 DMF:PBS (pH 7.2) | p-Coumaric acid | 0.1 | Room Temperature | |
| DMSO | m-Coumaric acid | 100 (with ultrasonic) | Not Specified | |
| Water | This compound | Soluble in hot water | Not Specified | |
| Alcohol | This compound | Soluble | Not Specified |
Note: The majority of specific quantitative data available is for p-coumaric acid, the para-isomer of this compound. This data is included to provide a general understanding of the solubility of coumaric acid isomers in common organic solvents.
Qualitative descriptions consistently indicate that this compound is soluble in alcohols and slightly soluble in water, with its solubility in aqueous solutions being influenced by pH. It is also reported to be easily soluble in hot water.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following outlines a standard protocol for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)
-
Glass vials or flasks with airtight screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Analytical Quantification: HPLC-UV Method
Objective: To accurately measure the concentration of this compound in the prepared solutions.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The exact ratio will depend on the column and desired retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 278 nm or 310 nm).
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analysis: Inject the standard solutions and the diluted sample solutions into the HPLC system.
-
Quantification: Record the peak area of this compound for each standard and sample. Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the diluted sample. Finally, calculate the original solubility by taking the dilution factor into account.
Signaling Pathways and Experimental Workflows
While the direct signaling pathways of this compound are not as extensively studied as some other phenolic compounds, research has indicated its involvement in specific biological processes.
Potential Role in Plant-Fungus Symbiosis
Recent studies have suggested that an ester of this compound may act as an early signaling molecule in the establishment of ectomycorrhizal (ECM) symbiosis between Pinus pinea (stone pine) and the fungus Pisolithus arhizus. This highlights a potential role for this compound derivatives in inter-kingdom communication.
References
An In-depth Technical Guide on the In Vitro Antioxidant Properties of O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a hydroxycinnamic acid isomer, is a phenolic compound found in various plant species. While extensive research has focused on the biological activities of its isomer, p-coumaric acid, the in vitro antioxidant properties of this compound are an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant potential, detailing its performance in various in vitro assays and exploring the potential signaling pathways involved.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. These assays measure different aspects of antioxidant action, including radical scavenging and reducing power. The following tables summarize the available quantitative data for this compound and its isomers for comparative purposes.
Table 1: Radical Scavenging Activity of Coumaric Acid Isomers
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC Value) |
| This compound | Data Not Available | 1.4 |
| m-Coumaric Acid | Data Not Available | Data Not Available |
| p-Coumaric Acid | ~255.69 µg/mL[1] | 1.6 |
| Ascorbic Acid (Standard) | Data Not Available | Data Not Available |
Note: A lower IC50 value indicates higher radical scavenging activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are relative to the antioxidant activity of Trolox, a synthetic antioxidant.
Table 2: Reducing Power and Other Antioxidant Activities of Coumaric Acid Isomers
| Compound | FRAP Assay | Reducing Power Assay (EC50) | Metal Chelating Activity (IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| m-Coumaric Acid | Data Not Available | Data Not Available | Data Not Available |
| p-Coumaric Acid | 24–113 µM Fe2+[2] | Data Not Available | Data Not Available |
Note: Higher FRAP values indicate greater reducing power. A lower EC50 value in the reducing power assay signifies higher activity. A lower IC50 value for metal chelating activity indicates a stronger ability to bind metal ions.
Structure-Activity Relationship
The antioxidant activity of hydroxycinnamic acids is closely linked to their chemical structure. Key features influencing their radical scavenging and reducing properties include the number and position of hydroxyl groups on the aromatic ring, as well as the presence of the unsaturated carboxylic acid side chain.[3][4]
Studies comparing the isomers of coumaric acid in the ABTS assay have shown the following order of scavenging capacity at a 15-minute reaction time: m-coumaric acid > ferulic acid > caffeic acid > this compound > rosmarinic acid.[5] This suggests that the position of the hydroxyl group significantly impacts the molecule's ability to donate a hydrogen atom or an electron to stabilize a free radical.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antioxidant assays. The following sections outline the general principles and key steps for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Add the DPPH solution to each dilution of the test compound and the standard.
-
Incubate the mixtures in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox).
-
Add the diluted ABTS•+ solution to each dilution of the test compound and the standard.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a ferric chloride solution.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test compound (this compound) and a standard (e.g., FeSO₄).
-
Add the FRAP reagent to the test compound and standard dilutions.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the standard.
Signaling Pathways and Mechanisms of Action
While direct radical scavenging is a key antioxidant mechanism, phenolic compounds like this compound may also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. Much of the research in this area has focused on p-coumaric acid and other hydroxycinnamic acids, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway being a primary target.
The Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it is plausible that, like other coumarin derivatives, it may interact with Keap1, leading to Nrf2 activation.
Experimental Workflow for Investigating Nrf2 Activation
To determine if this compound activates the Nrf2 pathway, a series of in vitro experiments can be conducted.
Conclusion and Future Directions
The available in vitro data suggests that this compound possesses antioxidant properties, although it appears to be a less potent radical scavenger compared to its p-isomer in some assays. A significant gap in the literature exists regarding its quantitative antioxidant capacity in several key assays, including DPPH, FRAP, reducing power, and metal chelation. Further research is warranted to comprehensively characterize its antioxidant profile.
Moreover, the exploration of the molecular mechanisms underlying the antioxidant effects of this compound, particularly its potential to modulate the Nrf2 signaling pathway, represents a promising avenue for future investigation. Elucidating these mechanisms will provide a more complete understanding of its potential as a bioactive compound for applications in the pharmaceutical and nutraceutical industries. The methodologies and comparative data presented in this guide serve as a foundation for researchers and drug development professionals to design and interpret future studies on the in vitro antioxidant properties of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activities of 2-Hydroxycinnamic Acid
Introduction: 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound belonging to the hydroxycinnamic acid (HCA) family. These compounds are secondary metabolites ubiquitously found in the plant kingdom, present in various fruits, vegetables, and grains.[1][2][3] Structurally characterized by a C6-C3 carbon skeleton, HCAs possess a phenyl group, a hydroxyl substituent, and a prophetic side chain. The position of the hydroxyl group on the phenyl ring gives rise to different isomers, with 2-hydroxycinnamic acid being the ortho isomer. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which are largely attributed to their antioxidant capabilities stemming from their chemical structure.[1][4] This guide provides a comprehensive overview of the principal biological activities of 2-hydroxycinnamic acid and its derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Core Biological Activities
Antioxidant Activity
The primary mechanism underlying the various health benefits of hydroxycinnamic acids is their potent antioxidant and free radical-scavenging activity. This capacity is structurally dependent on the number and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom or an electron to neutralize free radicals, forming a stable phenoxyl radical that is delocalized by resonance.
Mechanisms of Action:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can directly donate a hydrogen atom to a free radical, thereby quenching it.
-
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenolic proton can be lost first, followed by the transfer of an electron to the free radical.
-
Electron Transfer-Proton Transfer (ET-PT): This mechanism involves an initial electron transfer from the HCA to the radical, followed by a proton transfer.
The antioxidant efficacy of HCAs is influenced by their molecular structure; for instance, molecules with ortho-dihydroxyl groups exhibit significantly higher antioxidant activity.
Anti-inflammatory Activity
2-Hydroxycinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous chronic diseases, and key transcription factors like Nuclear Factor-kappa B (NF-κB) play a central role in regulating this process.
Mechanisms of Action:
-
Inhibition of NF-κB Signaling: A key anti-inflammatory mechanism is the inhibition of the NF-κB pathway. Studies on 2'-hydroxycinnamaldehyde (HCA), a derivative, show that it inhibits the lipopolysaccharide (LPS)-induced degradation of IκB-α, the inhibitory protein of NF-κB. This prevents the nuclear translocation of NF-κB subunits p50 and p65, thereby inhibiting the transcription of pro-inflammatory genes.
-
Suppression of Inflammatory Mediators: By inhibiting NF-κB, these compounds significantly reduce the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade.
-
Reduction of Pro-inflammatory Cytokines: Treatment with hydroxycinnamic acids has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Anticancer Properties
Hydroxycinnamic acids exhibit multifaceted anticancer effects by targeting various stages of carcinogenesis, from initiation to metastasis. Their activity is linked to their ability to modulate cellular proliferation, differentiation, and apoptosis.
Mechanisms of Action:
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: p-Hydroxycinnamic acid has been shown to suppress the proliferation of human breast cancer cells (MDA-MB-231) by inducing cell cycle arrest at the G1 and G2/M phases.
-
Induction of Apoptosis: HCAs can promote programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.
-
Modulation of Signaling Pathways: The anticancer effects are mediated through the modulation of critical cell survival pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K).
-
Anti-angiogenic and Anti-metastatic Effects: In the progression and metastasis stages, HCAs can inhibit angiogenesis by reducing vascular endothelial growth factor (VEGF) and prevent cancer cell invasion.
Studies have indicated that HCAs may exhibit selective toxicity, being more potent against cancerous cells than normal cells.
Antimicrobial Activity
Several studies have confirmed the antibacterial and antifungal properties of hydroxycinnamic acids and their derivatives. The minimum inhibitory concentration (MIC) of 2-hydroxycinnamic acid against methicillin-resistant and susceptible Staphylococcus aureus has been determined, highlighting its potential as an effective antimicrobial agent, particularly against resistant pathogens. The antimicrobial action is not as dependent on the aromatic hydroxyl group as the antioxidant activity.
Quantitative Data on Biological Activities
The following tables summarize key quantitative data from studies evaluating the biological activities of 2-hydroxycinnamic acid and its related compounds.
Table 1: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Cinnamic Acid | DPPH Radical Scavenging | 0.18 | |
| Acetylated Cinnamic Acid | DPPH Radical Scavenging | 0.16 |
| p-Coumaric Acid Methyl Ester | DPPH Radical Scavenging | 0.4 µM (IC50) | |
Table 2: Anti-inflammatory Activity of 2'-Hydroxycinnamaldehyde (HCA)
| Activity | Assay | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|---|
| NO Production Inhibition | Griess Assay | 8 | RAW 264.7 |
| NF-κB Transcriptional Activity | Luciferase Reporter Assay | 22 | RAW 264.7 | |
Table 3: Antimicrobial Activity of 2-Hydroxycinnamic Acid
| Microorganism | Assay | Minimum Inhibitory Concentration (MIC) | Reference |
|---|
| Staphylococcus aureus (Methicillin-resistant & susceptible) | Broth Microdilution | 1.6 mg/mL | |
Table 4: Anticancer Activity of p-Hydroxycinnamic Acid (HCA)
| Activity | Cell Line | Effective Concentration | Reference |
|---|---|---|---|
| Suppression of Proliferation | MDA-MB-231 (Human Breast Cancer) | 10 - 1000 nM |
| Prevention of Cancer-induced effects on bone cells | Co-culture with bone marrow cells | 10 - 250 nM | |
Experimental Protocols
Antioxidant Capacity Assays
This assay measures the capacity of an antioxidant to reduce the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., 2-hydroxycinnamic acid) in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Assay Procedure: In a 96-well microplate, add 100 µL of the working DPPH solution to each well. Add 100 µL of the different concentrations of the sample or standard (e.g., Trolox) to the wells. A blank well should contain the solvent instead of the antioxidant solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Abs_blank - Abs_sample) / Abs_blank] x 100
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Mix a small volume of the sample or standard with a larger volume of the ABTS•+ working solution (e.g., 40 µL sample + 4 mL ABTS•+ solution).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-hydroxycinnamic acid) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Western Blot for Protein Expression Analysis
Western blotting is a technique to detect and quantify specific proteins in a sample, such as components of the NF-κB signaling pathway.
-
Sample Preparation (Cell Lysis): After treating cells as desired, wash them with ice-cold 1X PBS. Lyse the cells by adding 1X SDS sample buffer or RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by heating at 95-100°C for 5 minutes. Load 15-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p65, anti-IκBα, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Workflows
Caption: Inhibition of the NF-κB signaling pathway by a 2-hydroxycinnamic acid derivative.
Caption: Multi-stage anticancer mechanisms of hydroxycinnamic acids (HCA).
Caption: General experimental workflow for evaluating biological activities.
References
- 1. ccsenet.org [ccsenet.org]
- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
O-Coumaric Acid: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Coumaric acid (OCA), a hydroxycinnamic acid found in various dietary sources, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the cellular mechanisms of action of this compound. It summarizes key findings on its effects on cancer cells, including the induction of apoptosis and cell cycle arrest, and its influence on drug-metabolizing enzymes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Introduction
This compound is a phenolic compound that belongs to the group of hydroxycinnamic acids. While its isomers, particularly p-coumaric acid, have been extensively studied, the specific cellular and molecular mechanisms of this compound are an emerging area of research. This guide focuses on elucidating the known effects of this compound at the cellular level, with a particular emphasis on its anticancer properties.
Anticancer Effects
This compound has demonstrated notable anticarcinogenic potential in preclinical studies, primarily through the induction of apoptosis and modulation of the cell cycle.
Induction of Apoptosis
Studies on human breast cancer cells (MCF-7) have shown that this compound can trigger apoptosis. This is achieved through the regulation of key proteins involved in the apoptotic cascade. Specifically, this compound treatment has been shown to increase the expression of pro-apoptotic proteins such as Caspase-3 and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[1]. The upregulation of the tumor suppressor protein p53 and PTEN further contributes to the pro-apoptotic environment within the cancer cells[1].
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in cancer cells. Treatment of MCF-7 cells with this compound resulted in a significant decrease in the levels of Cyclin D1 and cyclin-dependent kinase 2 (CDK2), key regulators of cell cycle progression[1]. This disruption of the cell cycle machinery prevents cancer cells from proliferating.
Modulation of Drug Metabolizing Enzymes
This compound has been shown to modulate the expression of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various drugs and xenobiotics. In human hepatocarcinoma cells (HepG2), this compound treatment led to a significant increase in the protein and mRNA levels of CYP1A2, CYP2E1, and CYP2C9. Conversely, it caused a decrease in the levels of CYP3A4[2]. These modulatory effects suggest a potential for drug interactions and an influence on the activation of carcinogens, highlighting the need for caution with its use as a supplement[2].
Anti-inflammatory and Antioxidant Effects
While the anti-inflammatory and antioxidant mechanisms of this compound are less characterized than those of its isomer, p-coumaric acid, some studies suggest its involvement in these processes. For instance, this compound has been shown to inhibit the TGF-β signaling pathway, which is implicated in inflammation and fibrosis. Its antioxidant potential has been demonstrated in various in vitro assays, although it is generally considered to be a weaker antioxidant compared to other phenolic acids.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the cellular effects of this compound.
Table 1: Effects of this compound on Apoptosis and Cell Cycle Regulatory Proteins in MCF-7 Cells
| Protein/Gene | Change in Protein Level | Change in mRNA Level |
| Caspase-3 | ↑ 59% | ↑ 72% |
| Bax | ↑ 115% | ↑ 152% |
| Bcl-2 | ↓ 48% | ↓ 35% |
| p53 | ↑ 178% | ↑ 245% |
| PTEN | Induced | Induced |
| Cyclin D1 | Decreased Significantly | Decreased Significantly |
| CDK2 | Decreased Significantly | Decreased Significantly |
| EC50 Value | 4.95 mM |
Table 2: Effects of this compound on Cytochrome P450 Enzymes in HepG2 Cells
| Enzyme | Change in Protein Level | Change in mRNA Level |
| CYP1A2 | ↑ 52% | ↑ 40% |
| CYP2E1 | ↑ 225% | ↑ 424% |
| CYP2C9 | ↑ 110% | ↑ 130% |
| CYP3A4 | ↓ 52% | ↓ 60% |
| EC10 Value | 1.84 mM | |
| EC25 Value | 3.91 mM | |
| EC50 Value | 7.39 mM |
Signaling Pathways and Visualizations
The following diagrams illustrate the known and proposed signaling pathways affected by this compound.
Apoptotic pathway induced by this compound in MCF-7 cells.
Cell cycle arrest mechanism of this compound in MCF-7 cells.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR)
-
Principle: RT-qPCR is a sensitive technique used to measure the expression levels of specific genes. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using a real-time PCR instrument.
-
Protocol Outline:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Monitor the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.
-
Analyze the data to determine the relative expression of the target genes, often using the ΔΔCt method.
-
Conclusion
This compound demonstrates significant potential as a bioactive compound, particularly in the context of cancer research. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its modulatory effects on drug-metabolizing enzymes, warrants further investigation. The detailed mechanisms underlying its anti-inflammatory and antioxidant properties remain an area for future exploration. This guide provides a foundational understanding of the cellular actions of this compound, offering valuable insights for researchers and professionals aiming to harness its therapeutic potential. Further studies are necessary to fully elucidate its direct molecular targets and to translate these preclinical findings into clinical applications.
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of O-Coumaric Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for O-Coumaric Acid (also known as trans-2-hydroxycinnamic acid), a phenolic compound of interest to researchers in materials science, life sciences, and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic, vinylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |
| H-7 | 7.99 (d, J = 16.5 Hz) | CD₃OD | 500 MHz[1] |
| H-4 | 7.49 (br d, J = 1.5, 8.5 Hz) | CD₃OD | 500 MHz[1] |
| H-6 | 7.21 (br d, J = 1.5, 9.0 Hz) | CD₃OD | 500 MHz[1] |
| H-3 | 6.86 (d, J = 7.5 Hz) | CD₃OD | 500 MHz[1] |
| H-5 | 6.83 (br d, overlapped) | CD₃OD | 500 MHz[1] |
| H-8 | 6.57 (d, J = 16.5 Hz) | CD₃OD | 500 MHz |
| Aromatic/Vinylic | 6.52 - 7.87 | DMSO-d₆ | 400 MHz |
| -OH | 10.21 | DMSO-d₆ | 400 MHz |
d: doublet, br d: broad doublet
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |
| C-9 (C=O) | 171.3 | CD₃OD | 125 MHz |
| C-2 (-OH substituted) | 158.1 | CD₃OD | 125 MHz |
| C-7 | 142.4 | CD₃OD | 125 MHz |
| C-4 | 132.5 | CD₃OD | 125 MHz |
| C-6 | 129.9 | CD₃OD | 125 MHz |
| C-1 | 122.6 | CD₃OD | 125 MHz |
| C-5 | 120.7 | CD₃OD | 125 MHz |
| C-3 | 118.6 | CD₃OD | 125 MHz |
| C-8 | 116.9 | CD₃OD | 125 MHz |
| Aromatic/Vinylic/Carbonyl | 116.2 - 168.1 | DMSO-d₆ | 15.09 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The data is typically presented in wavenumbers (cm⁻¹).
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | ~3650 |
| C=O stretch (carboxylic acid) | ~1750 |
| C=C stretch (alkene) | ~1680 |
Note: The provided data for IR is for p-Coumaric acid and serves as a close reference.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like that in this compound.
| Solvent | λmax (nm) | Concentration |
| Methanol | ~275, ~330 | 0.5 mM |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Instrumentation : The prepared sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on an ATR crystal.
-
Instrumentation : The sample is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition : An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation : A solution of this compound is prepared by dissolving a known amount in a suitable UV-transparent solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.5 mM).
-
Instrumentation : The solution is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.
-
Data Acquisition : The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, to identify the wavelength(s) of maximum absorbance (λmax).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of o-coumaric acid. The information presented is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical behavior of this compound. This document details the intrinsic stability of this compound under various environmental conditions and outlines its primary degradation routes, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to this compound
This compound, also known as 2-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is an isomer of m-coumaric and p-coumaric acid, differing in the position of the hydroxyl group on the phenyl ring. Found in various plant species, this compound serves as a precursor in the biosynthesis of coumarin, a fragrant organic compound with various biological activities. Understanding the stability and degradation of this compound is crucial for its application in pharmaceuticals, as these factors directly impact its shelf-life, efficacy, and safety.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and light. Degradation typically involves isomerization, lactonization, and other decomposition reactions.
Influence of pH
The pH of the environment plays a critical role in the stability of this compound, primarily by influencing the equilibrium between the acid and its lactone form, coumarin.
Table 1: pH-Dependent Stability of this compound
| pH Condition | Predominant Species | Observed Degradation Pathway | Key Degradation Product(s) |
| Acidic (pH < 4) | This compound (protonated) | Isomerization (trans to cis) followed by lactonization. | Coumarin |
| Neutral (pH 7) | Equilibrium between this compound and coumarinate | Spontaneous and enzymatic lactonization of the cis-isomer. | Coumarin |
| Alkaline (pH > 8) | Coumarinate (deprotonated) | Ring-opening of coumarin to form the cis-coumarinate salt, which can then isomerize to the more stable trans-coumarinate. Coumarin itself is very stable at alkaline pH.[1] | cis- and trans-Coumarinate salts |
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway is decarboxylation, although other reactions can also occur.
Table 2: Thermal Degradation of Coumaric Acids
| Compound | Temperature Range (°C) | Degradation Rate Constant (k) | Activation Energy (Ea) | Primary Degradation Product |
| p-Coumaric Acid | 80 - 120 | 1.12 x 10⁻² to 2.5 x 10⁻² min⁻¹ | Not Specified | 4-Vinylphenol |
| This compound | > 180 | Not Specified | Not Specified | Phenol, 2-Hydroxybenzaldehyde |
Photostability
This compound is susceptible to photodegradation, primarily through cis-trans isomerization and subsequent lactonization. Exposure to ultraviolet (UV) light can significantly impact its stability.
Table 3: Photodegradation of this compound
| Light Source | Wavelength (nm) | Key Transformation | Primary Photoproduct(s) |
| Solar Light / UVA | ~320-400 | (E)- to (Z)-isomerization followed by lactonization. | Coumarin |
| UV Irradiation | Not Specified | Isomerization and potential photodimerization. | cis-o-Coumaric acid, Cyclodimers |
Degradation Pathways of this compound
The degradation of this compound can proceed through several pathways, including lactonization, enzymatic degradation, and decarboxylation, depending on the conditions.
Lactonization to Coumarin
The most prominent degradation pathway for this compound is its conversion to coumarin. This process involves a cis-trans isomerization of the acrylic acid side chain, followed by an intramolecular esterification (lactonization).
Enzymatic Degradation
In biological systems, the degradation of this compound is often mediated by enzymes. In plants like sweet clover (Melilotus alba), this compound is typically found as its β-D-glucoside.[2] Enzymatic hydrolysis of the cis-glucoside by β-glucosidase releases the unstable cis-o-coumaric acid (coumarinic acid), which spontaneously lactonizes to coumarin.[2]
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability, based on ICH Q1A(R2) and Q1B guidelines.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound (≥98% purity)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase adjustment)
-
Calibrated pH meter, oven, photostability chamber, and water bath.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 24 hours).
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH under the same temperature and time conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound and its solution to dry heat in an oven (e.g., 80 °C) for a specified duration.
-
Photodegradation: Expose the solid and solution forms of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and alkaline samples before analysis. Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, particularly coumarin.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (for simultaneous detection of this compound and coumarin).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Conclusion
The stability of this compound is a critical parameter for its use in various applications, particularly in the pharmaceutical industry. Its primary degradation pathway involves isomerization to the cis form followed by lactonization to coumarin, a process influenced by pH, light, and temperature. Enzymatic activity can also play a significant role in its degradation in biological systems. A thorough understanding of these degradation pathways and the implementation of robust stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of products containing this compound. Further research is warranted to obtain more detailed quantitative kinetic data for the degradation of this compound under various stress conditions.
References
O-Coumaric Acid: A Technical Deep-Dive into its Preliminary Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Coumaric acid (OCA), a phenolic compound found in various plants, is emerging as a molecule of interest in oncology research. Preliminary studies have demonstrated its potential to inhibit cancer cell growth through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the current in vitro evidence for the anticancer effects of this compound, with a particular focus on its activity against breast and non-small cell lung cancer cell lines. This document details the quantitative data from key studies, outlines the experimental methodologies employed, and visualizes the implicated signaling pathways to support further research and development in this promising area.
Introduction
Phenolic acids, a class of secondary plant metabolites, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, the hydroxycinnamic acids, such as caffeic acid and ferulic acid, have been extensively studied. However, this compound, an isomer of the more commonly researched p-coumaric acid, is now being investigated for its specific chemopreventive and therapeutic potential. This guide synthesizes the foundational preclinical data on OCA, offering a resource for researchers aiming to build upon these initial findings.
Quantitative Analysis of In Vitro Anticancer Activity
The cytotoxic and antiproliferative effects of this compound have been quantified in several studies. The following tables summarize the key efficacy data from in vitro experiments on human cancer cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Efficacy Metric | Value | Reference |
| MCF-7 | Breast Adenocarcinoma | Not Specified | EC50 | 4.95 mM | [1][2][3] |
| H1975 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 8.107 mM | [4] |
Table 2: Effect of this compound on Key Apoptotic and Cell Cycle Regulatory Proteins in MCF-7 Cells
| Protein/Gene | Function | Effect of OCA Treatment | Fold/Percentage Change (Protein) | Fold/Percentage Change (mRNA) | Reference |
| Caspase-3 | Executioner Caspase (Apoptosis) | Increased | +59% | +72% | [1] |
| Bax | Pro-apoptotic Protein | Increased | +115% | +152% | |
| Bcl-2 | Anti-apoptotic Protein | Decreased | -48% | -35% | |
| p53 | Tumor Suppressor | Increased | +178% | +245% | |
| PTEN | Tumor Suppressor | Increased | Induced | Induced | |
| Cyclin D1 | Cell Cycle Regulator (G1/S transition) | Decreased | Significantly Decreased | Significantly Decreased | |
| CDK2 | Cell Cycle Regulator (G1/S transition) | Decreased | Significantly Decreased | Significantly Decreased |
Detailed Experimental Protocols
To ensure the reproducibility and extension of the findings cited, this section provides detailed protocols for the key assays used to evaluate the anticancer activity of this compound.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the different concentrations of OCA. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford or BCA assay.
-
Sample Preparation: Mix the protein samples with SDS-PAGE sample buffer and heat to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels and quantify the relative changes in target protein expression.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, slowly add ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, which can also be stained by PI. Incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is used to generate a histogram that displays the distribution of cells in the different phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Preliminary studies suggest that this compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Intrinsic Apoptosis Pathway
This compound appears to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic or mitochondrial pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases like Caspase-3. The tumor suppressor protein p53, which is significantly upregulated by OCA treatment, is a key regulator of this process.
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, likely at the G1/S transition, in breast cancer cells. This is supported by the significant downregulation of Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2), key proteins that drive the progression of the cell cycle from the G1 to the S phase. The tumor suppressor protein PTEN, which is induced by OCA, is known to play a role in G1 cell cycle arrest.
Caption: this compound induced G1/S cell cycle arrest.
JNK and p38 MAPK Signaling in Breast Cancer Stem Cells
In breast cancer stem cells, both this compound and its isomer p-coumaric acid have been shown to induce apoptosis through the activation of the Janus kinase (JNK) and p38 Mitogen-activated protein kinase (p38 MAPK) pathways. The activation of these pathways leads to an increase in the expression of Caspase-3/7 and a decrease in the Bcl-2/Bax ratio.
Caption: JNK and p38 MAPK signaling in OCA-induced apoptosis.
Comparative Activity with Other Coumaric Acid Isomers
While research on this compound is still in its early stages, some studies have provided a basis for comparing its anticancer activity with its more widely studied isomer, p-coumaric acid.
Table 3: Comparative In Vitro Cytotoxicity of Coumaric Acid Isomers
| Isomer | Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| This compound | MCF-7 | Breast Cancer | Not Specified | ~4.95 mM (EC50) | |
| p-Coumaric Acid | MCF-7 | Breast Cancer | MTT | ~40 µM (for 24h) | |
| This compound | H1975 | Non-Small Cell Lung Cancer | MTT | 8.107 mM | |
| p-Coumaric Acid | A375 | Melanoma | CCK-8 | 4.4 mM (for 24h), 2.5 mM (for 48h) | |
| p-Coumaric Acid | B16 | Melanoma | CCK-8 | 4.1 mM (for 24h), 2.9 mM (for 48h) |
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, the available data suggests that the anticancer potency of coumaric acid isomers can be cell-line specific.
Conclusion and Future Directions
The preliminary in vitro data on this compound indicates a promising anticancer profile, particularly against breast cancer cells. Its ability to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins and signaling pathways warrants further investigation.
Future research should focus on:
-
Expanding the scope of in vitro studies to a wider range of cancer cell lines to determine the spectrum of its anticancer activity.
-
In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Mechanistic studies to further elucidate the upstream and downstream targets of OCA and the interplay between different signaling pathways.
-
Structure-activity relationship (SAR) studies to explore the potential for synthesizing more potent and selective derivatives of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel anticancer agent.
References
O-Coumaric Acid: An In-Depth Technical Guide to In Vivo Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family, is a subject of growing interest in the scientific community due to its potential biological activities. As a metabolite of coumarin, a compound found in various plants, understanding its in vivo fate is crucial for evaluating its therapeutic and toxicological potential. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of this compound in vivo, with a comparative perspective on its well-studied isomer, p-coumaric acid. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its journey within a biological system.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic profile of this compound after direct oral administration is not well-documented in publicly available literature. Most of the available quantitative data pertains to its formation as a metabolite of coumarin. In contrast, its isomer, p-coumaric acid, has been more extensively studied. The following tables summarize the available pharmacokinetic parameters for both isomers to provide a comparative context.
Table 1: Pharmacokinetic Parameters of this compound (as a metabolite of Coumarin) in Humans
| Parameter | Value (Mean ± SD) | Study Reference |
| Cmax (ng/mL) | 1605.5 ± 404.7 | [1] |
| Tmax (h) | 2.5 ± 1.0 | [1] |
| AUC (ng·h/mL) | 13426.2 ± 3659.8 | [1] |
| Experimental Protocol Summary | ||
| Subjects | Healthy human volunteers (n=5). | |
| Administration | Oral administration of 60 mL of guaco syrup spiked with 1500 mg of coumarin. | |
| Sample Collection | Blood samples were collected at various time points post-administration. | |
| Analytical Method | Not specified in the provided abstract. |
Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Humans
| Parameter | Value (Mean ± SD) | Study Reference |
| Cmax (ng/mL) | 21.95 ± 11.36 | [2] |
| Tmax (h) | 0.50 ± 0.35 | [2] |
| AUCt (ng·h/mL) | 20.55 ± 1.50 | |
| AUCinf (ng·h/mL) | 20.82 ± 1.63 | |
| T1/2 (h) | 0.9 ± 0.5 | |
| Experimental Protocol Summary | ||
| Subjects | Human children (n=16 in the treatment group). | |
| Administration | Oral administration of Bambusae Caulis in Taeniam extract (258 mg/capsule, containing p-coumaric acid), twice a day. | |
| Sample Collection | Blood samples were collected at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after dosing. | |
| Analytical Method | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). |
Table 3: Pharmacokinetic Parameters of p-Coumaric Acid in Rats
| Parameter | Value (Mean ± SD) | Study Reference |
| Cmax (µg/mL) | 2.89 ± 0.53 (p-CA alone) | |
| Tmax (h) | 0.29 ± 0.10 (p-CA alone) | |
| AUC(0-t) (µg·h/mL) | 4.34 ± 0.79 (p-CA alone) | |
| T1/2 (h) | 1.34 ± 0.28 (p-CA alone) | |
| Cmax (µmol/L) | 165.7 (in portal vein) | |
| Tmax (min) | 10 (in portal vein) | |
| AUC (µmol·min/L) | 2991.3 (in portal vein) | |
| Experimental Protocol Summary | ||
| Subjects | Wistar rats. Sprague-Dawley rats. | |
| Administration | Oral administration of p-coumaric acid. | |
| Sample Collection | Blood samples collected from the portal vein and abdominal artery. | |
| Analytical Method | Liquid chromatography-mass spectrometry (LC-MS). High-performance liquid chromatography with electrochemical detection. |
In Vivo Metabolism of this compound
The metabolism of this compound is intrinsically linked to that of its precursor, coumarin. In humans, coumarin is primarily metabolized to 7-hydroxycoumarin, with the formation of this compound being a less prominent pathway. However, this compound has been identified as a significant metabolite of coumarin in human plasma. Once formed, this compound undergoes further biotransformation before excretion.
Urinary metabolite studies in humans have shown that after the ingestion of coumarin, this compound itself is not detected in the urine, indicating complete metabolism prior to excretion. A potential metabolite of this compound is o-hydroxyphenylacetic acid.
Older studies in rats that were administered this compound directly identified several urinary metabolites, including unchanged this compound, this compound glucuronide, O-coumaroylglycine, melilotic acid, umbelliferone, umbelliferone glucuronide, and coumarin. The presence of coumarin and umbelliferone suggests a potential for in vivo cyclization of this compound.
In Vivo Metabolism of p-Coumaric Acid
p-Coumaric acid is readily absorbed after oral administration in both rats and humans. In rats, after a single oral administration of an antioxidant bamboo leaf extract containing p-coumaric acid, the compound was detected in plasma and kidneys and was excreted in its original form. Other studies in rats have reported that the majority of ingested p-coumaric acid is excreted in the urine within the first 6 hours, both as the free form and as glucuronidated and/or sulfated conjugates.
In humans, after oral administration of a bamboo extract containing p-coumaric acid, the compound was rapidly absorbed. The primary route of elimination is believed to be urinary excretion.
Experimental Methodologies
A variety of experimental designs and analytical techniques have been employed to investigate the in vivo bioavailability and metabolism of coumaric acid isomers.
Animal Studies
-
Subjects: Wistar and Sprague-Dawley rats are commonly used models.
-
Administration: Oral gavage is the standard route for administering the test compounds. Doses can vary depending on the study's objectives.
-
Sample Collection: Blood is typically collected at multiple time points from the tail vein, portal vein, or abdominal artery to construct pharmacokinetic profiles. Urine and feces are collected to assess excretion patterns and identify metabolites.
-
Sample Preparation: Plasma samples often undergo protein precipitation with solvents like acetonitrile, followed by extraction with ethyl acetate.
-
Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical method. UV detection is used for quantification, while mass spectrometry (MS) is employed for metabolite identification and sensitive quantification. Electrochemical detection has also been utilized for its high selectivity and sensitivity.
Human Studies
-
Subjects: Studies are typically conducted in healthy volunteers.
-
Administration: The test compound is administered orally, often in a formulation like a capsule or a spiked beverage.
-
Sample Collection: Blood samples are drawn at predetermined intervals to measure plasma concentrations of the parent compound and its metabolites. Urine is also collected to analyze excreted metabolites.
-
Analytical Techniques: Similar to animal studies, UPLC-MS/MS is a preferred method for its high sensitivity and specificity in analyzing complex biological matrices like human plasma.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows described in the literature.
References
- 1. Item - Main pharmacokinetic parameters for coumarin (COU), 7-hydroxycoumarin (7-HCOU) and this compound (OCA) in human plasma after oral administration of 60 mL of guaco syrup spiked with 1500 mg of coumarin (n = 5). - Public Library of Science - Figshare [plos.figshare.com]
- 2. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
O-Coumaric Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: O-Coumaric acid (OCA), a phenolic compound belonging to the hydroxycinnamic acid class, is a naturally occurring phytochemical found in various plants. While its isomers, p-coumaric and m-coumaric acid, have been more extensively studied, recent research has begun to shed light on the diverse and promising therapeutic applications of OCA. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, focusing on its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. The information presented herein is intended to support further research and drug development efforts in harnessing the therapeutic benefits of this compound.
Anticancer Applications
This compound has demonstrated notable anticarcinogenic effects, primarily investigated in breast cancer models. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Induction of Apoptosis in Breast Cancer Cells
Studies on human breast cancer cells (MCF-7) have shown that this compound can trigger programmed cell death. The EC50 value of OCA in MCF-7 cells was determined to be 4.95 mM.[1][2] Treatment with OCA at this concentration led to significant changes in the expression of apoptosis-related proteins and genes.
Table 1: Effect of this compound (4.95 mM) on Apoptotic Markers in MCF-7 Cells [1][2][3]
| Target | Change in Protein Level | Change in mRNA Level |
| Caspase-3 | ↑ 59% | ↑ 72% |
| Bax | ↑ 115% | ↑ 152% |
| Bcl-2 | ↓ 48% | ↓ 35% |
Cell Cycle Arrest and Tumor Suppressor Activation
This compound has been shown to halt the proliferation of cancer cells by arresting the cell cycle. This is achieved by downregulating the expression of key cell cycle proteins. Furthermore, OCA treatment enhances the expression of crucial tumor suppressor genes.
Table 2: Effect of this compound on Cell Cycle and Tumor Suppressor Markers in MCF-7 Cells
| Target | Change in Protein Level | Change in mRNA Level |
| Cyclin D1 | Significantly decreased | Significantly decreased |
| CDK2 | Significantly decreased | Significantly decreased |
| p53 | ↑ 178% | ↑ 245% |
| PTEN | Induced | Induced |
Signaling Pathway
The anticancer activity of this compound in MCF-7 breast cancer cells is mediated through the intrinsic apoptotic pathway.
Anticancer signaling of this compound.
Experimental Protocol: Anticancer Activity in MCF-7 Cells
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7).
-
Treatment: this compound with an EC50 value of 4.95 mM.
-
Methodology for Protein and mRNA Analysis:
-
Western Blotting: To determine the protein levels of Caspase-3, Bax, Bcl-2, Cyclin D1, CDK2, p53, and PTEN.
-
RT-PCR: To quantify the mRNA levels of the corresponding genes.
-
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects, particularly in the context of skin inflammation.
Attenuation of Atopic Dermatitis-like Skin Inflammation
In a model of atopic dermatitis (AD)-like skin inflammation induced by 1,4-dinitrochlorobenzene (DNCB) and house dust mite extract, oral administration of this compound significantly reduced clinical symptoms such as redness, dermal/epidermal thickness, and mast cell infiltration. OCA was found to be more effective than p-coumaric acid in this model.
Inhibition of Inflammatory Cytokines
This compound suppresses the expression of pro-inflammatory cytokines in stimulated human keratinocyte cells (HaCaT).
Table 3: Effect of this compound on Inflammatory Cytokine Expression in TNF-α/IFN-γ Stimulated HaCaT Cells
| Target | Effect |
| IL-1β | Inhibited |
| IL-6 | Inhibited |
| CCL17 | Inhibited |
Signaling Pathway
The anti-inflammatory action of this compound involves the inhibition of the NF-κB signaling pathway.
Anti-inflammatory signaling of this compound.
Experimental Protocol: Anti-inflammatory Activity in HaCaT Cells
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Stimulation: Tumor necrosis factor (TNF)-α and interferon (IFN)-γ.
-
Treatment: this compound.
-
Methodology: Analysis of interleukin (IL)-1β, IL-6, and CC-chemokine ligand 17 expression, and assessment of nuclear translocation of nuclear factor-κB (NF-κB).
Antioxidant and Antiglycation Potential
Like other phenolic compounds, this compound possesses antioxidant properties. It plays a role in scavenging reactive oxygen species (ROS) and has shown potential in mitigating complications related to glycation.
In a comparative in-vitro study with its meta and para isomers, coumaric acids were evaluated for their ability to reduce diabetic complications by inhibiting the formation of advanced glycation end products (AGEs). While p-coumaric acid showed the most promising results, the study highlights the potential of coumaric acid isomers in this therapeutic area.
Antimicrobial and Antifungal Activities
trans-o-Coumaric acid has been shown to possess antimicrobial and antifungal properties. It has demonstrated growth inhibition against various bacteria, including Bacillus subtilis, Proteus vulgaris, and Staphylococcus aureus.
Modulation of Cytochrome P450 Enzymes and Potential for Drug Interactions
This compound has been found to modulate the expression of several cytochrome P450 (CYP) enzymes in human hepatocarcinoma cells (HepG2), which are crucial for drug and carcinogen metabolism. These findings suggest a potential for food-drug interactions and an influence on the metabolic activation of carcinogens.
Table 4: Effect of this compound (5 mM) on Cytochrome P450 Enzymes in HepG2 Cells
| Enzyme | Change in Protein Level | Change in mRNA Level |
| CYP1A2 | ↑ 52% | ↑ 40% |
| CYP2E1 | ↑ 225% | ↑ 424% |
| CYP3A4 | ↓ 52% | ↓ 60% |
| CYP2C9 | ↑ 110% | ↑ 130% |
Experimental Workflow
Workflow for studying OCA's effect on CYP enzymes.
Experimental Protocol: CYP Enzyme Modulation in HepG2 Cells
-
Cell Line: Human hepatocarcinoma cell line (HepG2).
-
Treatment: A sublethal dose of 5 mM this compound.
-
Cytotoxicity Assay: WST-1 assay to determine the EC10, EC25, and EC50 values (1.84, 3.91, and 7.39 mM, respectively).
-
Methodology for Protein and mRNA Analysis:
-
Western Blotting: To determine the protein levels of CYP1A2, CYP2E1, CYP3A4, and CYP2C9.
-
RT-PCR: To quantify the mRNA levels of the corresponding genes.
-
Conclusion and Future Directions
This compound emerges as a promising natural compound with a spectrum of therapeutic applications. Its well-defined anticancer and anti-inflammatory properties, supported by mechanistic studies, provide a strong foundation for further preclinical and clinical development. The quantitative data on its effects on key molecular targets offer valuable insights for dose-response studies and the design of more potent derivatives. However, the modulatory effects of OCA on drug-metabolizing enzymes warrant careful consideration for potential drug interactions. Future research should focus on in-vivo efficacy and safety studies, bioavailability and pharmacokinetic profiling, and the exploration of synergistic effects with existing therapeutic agents. The detailed experimental protocols and visualized signaling pathways presented in this guide aim to facilitate and accelerate these critical next steps in translating the therapeutic potential of this compound into clinical applications.
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
O-Coumaric Acid: A Comprehensive Technical Guide on its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid (OCA), a hydroxycinnamic acid, is a phenolic compound naturally present in various plants. As a metabolite of coumarin, it is also found in numerous food sources. While OCA has garnered interest for its potential biological activities, a thorough understanding of its safety and toxicity profile is paramount for its consideration in drug development and other applications. This technical guide provides an in-depth analysis of the current knowledge regarding the safety and toxicity of this compound, with a focus on in vitro studies, its effects on drug-metabolizing enzymes, and the existing gaps in in vivo toxicological data.
In Vitro Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound in various human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values have been determined, indicating a dose-dependent cytotoxic effect.
| Cell Line | Assay | Parameter | Value (mM) | Reference |
| HepG2 (Human Hepatocarcinoma) | Crystal Violet Staining | 50% Cytotoxic Dose | 7.95 | [1] |
| HepG2 (Human Hepatocarcinoma) | WST-1 Assay | EC50 | 7.39 | [2][3][4][5] |
| MCF-7 (Human Breast Cancer) | WST-1 Assay | EC50 | 4.95 | |
| H1975 (Non-small Cell Lung Cancer) | MTT Assay | IC50 | 8.107 |
Modulation of Cytochrome P450 Enzymes
A significant aspect of this compound's toxicological profile is its ability to modulate the expression of various cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and carcinogens. The induction or inhibition of CYP450 enzymes by OCA can lead to potential drug-drug interactions and alter the toxicity of other compounds.
In vitro studies using human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cells have demonstrated that OCA can significantly alter the mRNA and protein levels of several key CYP450 isoforms.
| CYP450 Isoform | Cell Line | Effect on mRNA Levels | Effect on Protein Levels | Reference |
| CYP1A1 | HepG2 | 1.30-fold increase | - | |
| MCF-7 | Increased | - | ||
| CYP1A2 | HepG2 | 1.60-fold increase (mRNA); 40% increase (mRNA) | 52% increase | |
| MCF-7 | Increased | - | ||
| CYP2E1 | HepG2 | 5.65-fold increase (mRNA); 424% increase (mRNA) | 225% increase | |
| MCF-7 | Increased | - | ||
| CYP2C9 | HepG2 | 2.30-fold increase (mRNA); 130% increase (mRNA) | 110% increase | |
| MCF-7 | Decreased | - | ||
| CYP3A4 | HepG2 | 2.50-fold decrease (mRNA); 60% decrease (mRNA) | 52% decrease | |
| MCF-7 | Decreased | - |
The induction of CYP1A1, CYP1A2, and CYP2E1 suggests that this compound could enhance the metabolic activation of certain pro-carcinogens, potentially increasing the risk of carcinogenesis and toxicity. Conversely, the inhibition of CYP3A4, a major enzyme in drug metabolism, indicates a high potential for food-drug interactions.
Effects on Cellular Signaling Pathways
This compound has been shown to influence key signaling pathways involved in apoptosis and cell cycle regulation in cancer cells.
Apoptosis
In MCF-7 breast cancer cells, OCA treatment led to an increase in the expression of pro-apoptotic proteins Caspase-3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
The same study on MCF-7 cells demonstrated that this compound caused a significant decrease in the protein and mRNA levels of Cyclin D1 and cyclin-dependent kinase-2 (CDK2), which are key regulators of cell cycle progression.
Tumor Suppressor Activation
Furthermore, OCA treatment resulted in a substantial increase in the protein and mRNA levels of the tumor suppressor proteins p53 and PTEN in MCF-7 cells.
Figure 1: this compound's influence on apoptosis and cell cycle pathways.
In Vivo and Clinical Safety Data: A Significant Gap
Despite the available in vitro data, there is a profound lack of in vivo toxicological information for this compound. Standard safety assessments are crucial for determining a compound's potential risk to humans.
-
Acute Toxicity: No LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes of exposure in animal models are available for this compound.
-
Sub-chronic and Chronic Toxicity: There are no published studies on the effects of repeated or long-term exposure to this compound in animals.
-
Genotoxicity: Data from standard genotoxicity assays, such as the Ames test or in vitro/in vivo micronucleus assays, are not available for this compound.
-
Carcinogenicity: A Safety Data Sheet (SDS) for this compound states that it is "not considered carcinogenic". However, the in vitro data on CYP450 induction warrants caution and further investigation.
-
Reproductive and Developmental Toxicity: There is no available information on the potential reproductive or developmental toxicity of this compound.
It is important to note that a study on a related compound, dihydro-p-coumaric acid, in mice showed no adverse effects at doses up to 1,600 mg/kg body weight in acute and sub-acute toxicity studies. However, these findings cannot be directly extrapolated to this compound.
Pharmacokinetics and Metabolism
Limited pharmacokinetic data for this compound in humans are available from a study where it was a metabolite of orally administered coumarin. A comprehensive review of hydroxycinnamic acids suggests they are generally absorbed in the gastrointestinal tract, but specific in vivo ADME (absorption, distribution, metabolism, and excretion) data for this compound is scarce.
Figure 2: this compound's interaction with CYP450 enzymes.
Regulatory Status
O-trans-coumaric acid is listed by the U.S. Food and Drug Administration (FDA) as a flavoring agent (FEMA No. 4700), which suggests it is generally recognized as safe (GRAS) for consumption in small quantities as a food additive.
Experimental Protocols
In Vitro Cytotoxicity Assays
-
WST-1 Assay (MCF-7 and HepG2 cells): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). The cleavage of the tetrazolium salt WST-1 to formazan by metabolically active cells was measured spectrophotometrically to determine cell viability. The EC50 value was calculated as the concentration of OCA that caused a 50% reduction in cell viability compared to untreated controls.
-
Crystal Violet Staining Assay (HepG2 cells): HepG2 cells were treated with this compound. After the incubation period, cells were stained with crystal violet, and the absorbance was measured to determine the number of viable cells. The 50% cytotoxic dose was determined from the dose-response curve.
-
MTT Assay (H1975 cells): Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The IC50 value was calculated as the concentration of OCA that inhibited cell growth by 50%.
Cytochrome P450 Modulation Studies
-
Cell Culture and Treatment: HepG2 or MCF-7 cells were cultured under standard conditions and treated with a sub-lethal dose of this compound (e.g., 5 mM) for a specified time.
-
RNA Isolation and RT-PCR: Total RNA was extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) was performed to quantify the mRNA expression levels of different CYP450 isoforms.
-
Western Blotting: Protein lysates were prepared from treated and untreated cells. The protein levels of various CYP450 enzymes were determined by Western blotting using specific antibodies.
Conclusion and Future Directions
The current body of evidence on the safety and toxicity of this compound is primarily based on in vitro studies. These studies indicate a potential for cytotoxicity at millimolar concentrations and highlight a significant concern for drug interactions and the metabolic activation of carcinogens due to its effects on CYP450 enzymes.
However, the complete absence of in vivo data on acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity, represents a critical knowledge gap. For a comprehensive risk assessment and to support any potential therapeutic development, rigorous in vivo toxicological studies conducted according to international guidelines (e.g., OECD) are essential. Future research should prioritize these in vivo studies to establish a reliable safety profile for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Frontiers | Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice [frontiersin.org]
- 3. Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: Synthesis of O-Coumaric Acid from Coumarin
Introduction
O-Coumaric acid, a hydroxycinnamic acid, is a natural phenolic compound found in a variety of plants. It exists as cis- and trans-isomers, with the trans-isomer being more stable and abundant. The synthesis of this compound from coumarin involves the hydrolysis of the lactone ring of coumarin, followed by isomerization. This document provides a detailed protocol for the synthesis of this compound from coumarin via basic hydrolysis, optimized for high yield and purity. The process consists of opening the lactone ring and cis-trans isomerization.[1][2][3][4]
The key parameters influencing the conversion efficiency are reaction time, temperature, sodium hydroxide concentration, solvent, and reaction atmosphere.[1] Experimental data indicates that optimal conditions for this conversion are a reaction time of one hour at 160°C, using a 20% aqueous sodium hydroxide solution under an inert atmosphere. These conditions can produce a reaction yield of approximately 70%.
Experimental Protocols
Materials and Reagents
-
Coumarin (0.137 mol)
-
Sodium hydroxide (NaOH), AR grade
-
Hydrochloric acid (HCl), concentrated, AR grade
-
Water (H₂O), deionized
-
Chloroform (CHCl₃)
-
Helium or Nitrogen gas (for inert atmosphere)
-
Ice
Equipment
-
PARR reactor
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and flask
-
Filtration apparatus
-
Soxhlet extraction system
-
pH meter or pH paper
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup : In a PARR reactor, dissolve 0.137 mol of coumarin in a 20% aqueous solution of sodium hydroxide.
-
Inert Atmosphere : Purge the reactor with an inert gas, such as helium or nitrogen, for 15-20 minutes to remove air from the system. This is crucial as an air atmosphere can lead to oxidation and the formation of by-products, significantly reducing the yield.
-
Hydrolysis : Heat the reaction mixture to 160°C and maintain this temperature for 1 hour with stirring.
-
Cooling : After the reaction is complete, cool the mixture in an ice bath to 4°C.
-
Acidification and Precipitation : Slowly add concentrated hydrochloric acid to the cooled reaction mixture with continuous stirring until a white precipitate forms. The target pH for precipitation is 5.
-
Filtration : Filter the precipitate, which primarily consists of this compound, using a Büchner funnel. Wash the precipitate with cold water. Further addition of hydrochloric acid to the filtrate may yield a second precipitate.
Purification Protocol
-
Soxhlet Extraction : Place the dried precipitate, containing both this compound and unreacted coumarin, into the thimble of a Soxhlet extraction apparatus.
-
Extraction : Use chloroform as the solvent to selectively extract the coumarin. The this compound will remain in the extraction thimble.
-
Drying : After extraction, dry the purified this compound. The resulting product should have a purity of approximately 97%.
Data Presentation
Table 1: Effect of Reaction Atmosphere on Yield
| Reaction Atmosphere | Yield (%) |
| Helium | 71.7 |
| Nitrogen | 59.0 |
| Air | 22.8 |
Reaction Conditions: 160°C, 1 hour, 20% NaOH solution.
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Yield (%) |
| 140 | 21.3 |
| 160 | 71.7 |
| 180 | 53.1 |
| 200 | 55.0 |
Reaction Conditions: 1 hour, 20% NaOH solution, Helium atmosphere. Note: Temperatures below 120°C result in no conversion, while temperatures above 180°C may lead to the formation of by-products such as phenol and 2-hydroxybenzaldehyde.
Visualization
Caption: Workflow for the synthesis of this compound from Coumarin.
References
Application Note: Quantification of O-Coumaric Acid using High-Performance Liquid Chromatography
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. phcogres.com [phcogres.com]
- 3. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of O-Coumaric Acid Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction O-Coumaric acid (OCA), also known as 2-hydroxycinnamic acid, is a phenolic acid and a hydroxycinnamic acid found in various plants[1]. As one of the three isomers of coumaric acid, it is investigated for its biological activities, including potential anticarcinogenic effects[2][3]. Studies have shown that this compound can induce apoptosis and affect cell cycle progression in cancer cell lines, making it a compound of interest in pharmacological and oncological research[2]. Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound for in vitro experiments.
Physicochemical and Solubility Data
Summarized below are the key properties of this compound. It is sparingly soluble in water but demonstrates good solubility in organic solvents like DMSO and ethanol, which are commonly used for preparing stock solutions for cell culture applications[4].
| Property | Value | Reference |
| Chemical Name | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
| Synonyms | 2-Hydroxycinnamic acid, trans-o-Coumaric acid | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 614-60-8 (trans-isomer) | |
| Appearance | Off-White Solid | |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | |
| Storage (Solid) | Room Temperature, Inert atmosphere |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for achieving maximum solubility and stability.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile conical tube (e.g., 15 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Biological safety cabinet
Procedure:
-
Calculate Required Mass: To prepare a 100 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM solution: 0.1 mol/L x 0.010 L x 164.16 g/mol = 0.16416 g (or 16.42 mg).
-
-
Weighing: Under a chemical fume hood, accurately weigh 16.42 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution:
-
Using a sterile pipette, add 1 mL of cell culture grade DMSO to the conical tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store the stock solution aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium immediately before treating the cells.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
V₁ = (C₂ x V₂) / C₁
-
Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of stock solution (100 mM)
-
V₂ = Final volume of working solution (e.g., 10 mL)
-
C₂ = Desired final concentration (e.g., 100 µM)
-
-
Example Calculation: To make 10 mL of 100 µM working solution:
-
V₁ = (100 µM x 10 mL) / 100,000 µM = 0.01 mL or 10 µL
-
-
-
Prepare Working Solution: In a biological safety cabinet, add 10 µL of the 100 mM stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by pipetting or inverting the tube.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (e.g., 0.1% DMSO in the example above). This ensures that any observed cellular effects are due to the compound and not the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared working solutions (or vehicle control medium). Use immediately after preparation. Aqueous solutions are not recommended for storage for more than one day.
Visualized Experimental Workflow
The following diagram illustrates the key steps from receiving the powdered compound to its application in cell culture.
Application in Cell-Based Assays & Signaling
This compound has been shown to exert anticarcinogenic effects on human breast cancer (MCF-7) cells with a reported EC₅₀ value of 4.95 mM. Its mechanism involves the modulation of multiple cellular pathways that regulate apoptosis and the cell cycle. Treatment of MCF-7 cells with this compound leads to the upregulation of pro-apoptotic proteins like Bax and Caspase-3, alongside an increase in the expression of tumor suppressor proteins p53 and PTEN. Conversely, it downregulates the anti-apoptotic protein Bcl-2 and cell cycle promoters such as Cyclin D1.
The diagram below illustrates this proposed signaling cascade.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in culture medium | Poor aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent cytotoxicity, but is sufficient to keep the compound in solution. Prepare fresh dilutions for each experiment and use immediately. Gentle warming or brief sonication of the diluted medium can help. |
| Inconsistent or non-reproducible results | Degradation of the compound in stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid freeze-thaw damage. Always prepare working solutions fresh from a thawed stock aliquot just before use. Ensure accurate and consistent pipetting. |
| Unexpectedly high cytotoxicity | Incorrect concentration calculation. Contamination of compound or solvent. High sensitivity of the cell line. | Double-check all calculations for stock and working solution preparations. Use high-purity this compound and sterile, high-quality solvents. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
Safety Precautions
This compound is a chemical compound that should be handled with care. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood when weighing the powder. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. CAS 583-17-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 4. 2-HYDROXYCINNAMIC ACID | 614-60-8 [chemicalbook.com]
O-Coumaric Acid: In Vitro Antioxidant Activity Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a phenolic compound and an isomer of coumaric acid, is of growing interest in the fields of pharmacology and drug development due to its potential antioxidant properties. As a secondary metabolite in various plants, it is part of the human diet and is being investigated for its therapeutic potential. These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of this compound using three common assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). Additionally, a plausible signaling pathway associated with the antioxidant effects of coumaric acid isomers is presented.
Antioxidant Activity of this compound: Quantitative Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing key metrics for its radical scavenging and reducing power. For comparative purposes, data for the more extensively studied p-coumaric acid is also included where available.
| Assay | Parameter | This compound | p-Coumaric Acid | Standard (e.g., Trolox, Ascorbic Acid) |
| DPPH Radical Scavenging Activity | EC50 (µmol/assay) | ~40-200 | ~40-200 | Gallic Acid: 0.0237, Gentisic Acid: 0.0292[1] |
| ABTS Radical Cation Scavenging Assay | TEAC (Trolox Equivalents) | Same as Caffeic Acid | Same as Rosmarinic Acid | - |
| Ferric Reducing Antioxidant Power (FRAP) | µM Fe(II) Equivalents | Data not available | 24-113 µM Fe²⁺ | Gallic Acid: 494–5033 µM Fe²⁺[2] |
Note: The antioxidant activity of coumaric acid isomers is concentration-dependent. Comparative studies suggest that p-coumaric acid generally exhibits stronger antioxidant and anti-glycation properties than o-coumaric and m-coumaric acid.[3]
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are designed to be clear, concise, and easily reproducible in a laboratory setting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH Radical Scavenging Assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, to be run in parallel.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of this compound, the standard antioxidant, and methanol (as a blank) to separate wells.
-
To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.
-
Mix gently and incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
-
The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a series of dilutions of Trolox (a water-soluble vitamin E analog) to be used as the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of this compound, Trolox standard, and the solvent (as a blank) to separate wells.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the this compound with that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the this compound dilutions, FeSO₄ standards, and the solvent (as a blank) to separate wells.
-
Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance at approximately 593 nm.
-
Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the this compound samples is determined from the standard curve and is expressed as µM of Fe(II) equivalents.
-
Plausible Antioxidant Signaling Pathway
While direct evidence for this compound is still emerging, studies on its isomer, p-coumaric acid, and other coumarin derivatives suggest a potential role in modulating cellular antioxidant defense mechanisms. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway .
Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like coumarins, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: Plausible Nrf2-Keap1 signaling pathway activation by this compound.
Conclusion
These application notes provide a framework for the systematic evaluation of the in vitro antioxidant activity of this compound. The detailed protocols for DPPH, ABTS, and FRAP assays, along with the summarized quantitative data and a proposed signaling pathway, offer valuable resources for researchers in the pharmaceutical and nutraceutical industries. Further investigation is warranted to fully elucidate the specific antioxidant mechanisms and physiological relevance of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiglycation and antioxidant potential of coumaric acid isomers: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Coumaric Acid in MCF-7 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid (OCA), a phenolic compound found in various plants, has garnered attention for its potential anticarcinogenic properties. This document provides detailed application notes and protocols for utilizing this compound in experiments with the MCF-7 human breast cancer cell line. The MCF-7 cell line is a widely used model for studying hormone-dependent breast cancer. These guidelines are intended to assist researchers in investigating the effects of OCA on cell viability, apoptosis, cell cycle, and related signaling pathways.
Data Presentation
The following table summarizes the quantitative data from studies on the effect of this compound and its isomer, p-Coumaric Acid, on MCF-7 cells.
| Parameter | Compound | Value | Cell Line | Reference |
| EC50 | This compound | 4.95 mM | MCF-7 | [1] |
| IC50 | p-Coumaric Acid | ~40 mM | MCF-7 | [2] |
| Protein Level Increase (p53) | This compound | 178% | MCF-7 | [1] |
| mRNA Level Increase (p53) | This compound | 245% | MCF-7 | [1] |
| Protein Level Increase (Caspase-3) | This compound | 59% | MCF-7 | [1] |
| mRNA Level Increase (Caspase-3) | This compound | 72% | MCF-7 | |
| Protein Level Increase (Bax) | This compound | 115% | MCF-7 | |
| mRNA Level Increase (Bax) | This compound | 152% | MCF-7 | |
| Protein Level Decrease (Bcl-2) | This compound | 48% | MCF-7 | |
| mRNA Level Decrease (Bcl-2) | This compound | 35% | MCF-7 |
Signaling Pathways
This compound has been shown to induce apoptosis and affect the cell cycle in MCF-7 cells through the modulation of key signaling proteins. The diagram below illustrates the proposed signaling pathway based on available research.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Coumaric acid, a phenolic compound found in a variety of plants, is a subject of growing interest in the field of antimicrobial research. Like other hydroxycinnamic acids, it exhibits inhibitory effects against a range of microorganisms. Understanding the extent of its antimicrobial efficacy and its mechanisms of action is crucial for its potential development as a therapeutic agent or preservative. These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of this compound.
The primary antimicrobial mechanisms of coumaric acids involve a dual attack on bacterial cells.[1][2] Firstly, they disrupt the bacterial cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.[1][2] Secondly, they can bind to bacterial DNA, interfering with critical cellular processes such as replication and transcription, ultimately leading to cell death.[1]
Data Presentation: Antimicrobial Efficacy
While specific data for this compound can be limited, the closely related isomer, p-Coumaric Acid, is extensively studied and serves as a valuable benchmark. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of p-Coumaric Acid Against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 10 - 80 |
| Bacillus subtilis | Gram-positive | 10 - 80 |
| Streptococcus pneumoniae | Gram-positive | 10 - 80 |
| Escherichia coli | Gram-negative | 10 - 80 |
| Shigella dysenteriae | Gram-negative | 20 |
| Salmonella typhimurium | Gram-negative | 10 - 80 |
| Alicyclobacillus acidoterrestris (vegetative cells and spores) | Gram-positive | 200 |
Note: The MIC values for p-Coumaric Acid are provided as a reference. Actual MIC values for this compound should be determined experimentally.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, followed by dilution in broth)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic)
-
Negative control (solvent)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with MHB to achieve a range of test concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the this compound and the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Assessment of Anti-Biofilm Activity using Crystal Violet Assay
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial inoculum
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
0.1% Crystal Violet solution
-
Methanol or ethanol for fixation
-
30% Acetic acid or 96% ethanol for solubilization
-
Plate reader
Protocol:
-
Biofilm Formation: Add the bacterial inoculum and varying concentrations of this compound to the wells of a 96-well plate. Include a control with no this compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).
-
Fixation: Fix the remaining biofilms by adding methanol or ethanol to each well and incubating for 15 minutes.
-
Staining: Remove the fixative and add 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the wells to remove excess crystal violet.
-
Solubilization: Add 30% acetic acid or 96% ethanol to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at approximately 590 nm using a plate reader. A lower absorbance indicates inhibition of biofilm formation.
Visualizations
Caption: Workflow for assessing the antimicrobial activity of this compound.
References
O-Coumaric Acid: A Versatile Tool for Enzyme Inhibition Assays in Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family, is a naturally occurring isomer of coumaric acid found in various plants. While its isomers, p-coumaric and m-coumaric acid, have been more extensively studied, this compound is emerging as a molecule of interest for its potential biological activities, including its role as an enzyme modulator. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, with a focus on its effects on tyrosinase, xanthine oxidase, and urease. These enzymes are significant targets in the fields of dermatology, metabolic disorders, and infectious diseases, respectively.
Data Presentation: Inhibitory Activity of Coumaric Acid Isomers
The inhibitory potential of this compound and its isomers varies depending on the target enzyme. The following table summarizes the available quantitative data for their inhibitory activities.
| Enzyme Target | Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Human Tyrosinase | This compound | 300 | Not specified | [1] |
| Human Tyrosinase | m-Coumaric Acid | 270 | Not specified | [1] |
| Human Tyrosinase | p-Coumaric Acid | 3 | Mixed/Competitive | [1] |
| Xanthine Oxidase | m-Coumaric Acid | 63.31 | Uncompetitive | [2] |
| Xanthine Oxidase | p-Coumaric Acid | 111.09 | Not specified | [2] |
| Urease | This compound | Data not available | - |
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in the complex signaling cascade of melanin synthesis (melanogenesis). Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Caption: Signaling pathway of melanogenesis highlighting the role of tyrosinase.
Purine Metabolism and Xanthine Oxidase
Xanthine oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout.
Caption: Role of xanthine oxidase in the purine metabolism pathway.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for determining the inhibitory effect of this compound on enzyme activity is outlined below.
Caption: General experimental workflow for an enzyme inhibition assay.
Experimental Protocols
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the this compound solution at various concentrations to the test wells. For the control wells, add 20 µL of DMSO.
-
Add 140 µL of the L-DOPA solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V₀_control - V₀_test) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
For kinetic analysis, vary the concentrations of the substrate (L-DOPA) and the inhibitor (this compound) and generate a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).
-
Xanthine Oxidase Inhibition Assay
Principle: This assay determines the inhibitory effect of this compound on xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, which results in an increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk, EC 1.17.3.2)
-
This compound
-
Xanthine
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 U/mL) in potassium phosphate buffer.
-
Prepare a stock solution of xanthine (e.g., 2 mM) in potassium phosphate buffer. Gentle heating may be required for dissolution.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO and perform serial dilutions.
-
-
Assay Protocol:
-
In a 96-well UV-transparent plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 25 µL of the this compound solution at various concentrations to the test wells. Add 25 µL of DMSO to the control wells.
-
Add 25 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.
-
Perform kinetic analysis by varying substrate and inhibitor concentrations to determine the inhibition type and Ki value using a Lineweaver-Burk plot.
-
Urease Inhibition Assay
Principle: This assay measures the inhibition of urease by this compound. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The production of ammonia increases the pH of the reaction mixture, which can be monitored using a pH indicator like phenol red, or by quantifying the amount of ammonia produced using the indophenol method.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
This compound
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Phenol Red indicator solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure (Phenol Red Method):
-
Preparation of Solutions:
-
Prepare a stock solution of urease (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO and create serial dilutions.
-
Prepare a working solution of phenol red in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the urea solution and 50 µL of the phenol red working solution to each well.
-
Add 25 µL of the this compound solution at various concentrations to the test wells. Add 25 µL of DMSO to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the urease solution to each well.
-
Measure the absorbance at 560 nm in a kinetic mode for 30 minutes.
-
-
Data Analysis:
-
The rate of change in absorbance corresponds to the rate of ammonia production.
-
Calculate the percentage of inhibition and determine the IC50 value as previously described.
-
Kinetic analysis can be performed by varying urea and this compound concentrations.
-
Conclusion
This compound presents an interesting subject for enzyme inhibition studies. While its inhibitory potency may vary compared to its isomers, its unique structural properties warrant further investigation. The protocols provided herein offer a robust framework for researchers to explore the inhibitory effects of this compound on key enzymatic targets, contributing to a deeper understanding of its biological activities and potential therapeutic applications. Further research is encouraged to elucidate the precise kinetic parameters of this compound against a broader range of enzymes and to explore its structure-activity relationships.
References
Application Notes and Protocols for the Analytical Identification of O-Coumaric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
O-Coumaric acid, also known as 2-hydroxycinnamic acid, is a phenolic compound found in a variety of plants. It is an isomer of p-coumaric acid and m-coumaric acid and is of significant interest to researchers due to its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification and quantification of this compound in various matrices are crucial for research and development in the fields of natural products, pharmaceuticals, and food science. This document provides detailed application notes and protocols for the identification of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in complex mixtures. Reversed-phase HPLC with UV detection is the most common approach.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Retention Time (RT) | 17.19 min | [1] |
| Detection Wavelength | 270 nm, 320 nm | [1][2][3] |
| Limit of Detection (LOD) | 0.025 mg/L | [1] |
Experimental Protocol: HPLC-UV for this compound Identification
This protocol is adapted from a method for the analysis of phenolic acids in coffee.
a. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., Kromasil 100-5C18, 250 mm × 4.6 mm, 5 µm).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
b. Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 50 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
-
Sample Extraction: For solid samples, an appropriate extraction method (e.g., methanolic extraction) should be employed. The extract should be filtered through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water - Formic acid (19:1, v/v).
-
Solvent B: Methanol.
-
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: Monitor the absorbance at 320 nm.
d. Identification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
For confirmation, spike the sample with the this compound standard and observe the increase in the corresponding peak height.
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound identification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility. Silylation is a common derivatization method for phenolic acids.
Quantitative Data Summary:
| Parameter | Value (for TMS derivative) | Reference |
| Molecular Ion (M+) | m/z 164 (underivatized) | |
| Key Fragment Ions | m/z 146, 118, 90, 91 |
Experimental Protocol: GC-MS for this compound Identification
a. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenolic compound analysis (e.g., HP-5MS).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Pyridine (analytical grade).
-
Ethyl acetate (analytical grade).
-
This compound standard.
-
Heating block or oven.
-
Vials with screw caps.
b. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent like ethyl acetate. Evaporate the solvent to dryness.
-
Derivatization:
-
To the dried extract or standard, add a mixture of BSTFA and pyridine.
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
c. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
d. Identification:
-
Identify the derivatized this compound peak in the total ion chromatogram.
-
Confirm the identity by comparing the obtained mass spectrum with a reference mass spectrum from a library (e.g., NIST) or by injecting a derivatized this compound standard. The mass spectrum should show the characteristic molecular ion and fragment ions of the silylated derivative.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure.
Quantitative Data Summary:
| Nucleus | Chemical Shift (ppm) in DMSO-d₆ | Reference |
| ¹H | 6.52-7.87 | |
| ¹³C | 115.94, 118.08, 119.18, 120.74, 128.44, 131.17, 139.39, 156.36, 167.85 |
Experimental Protocol: NMR for this compound Identification
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
This compound standard or isolated compound.
b. Sample Preparation:
-
Dissolve an appropriate amount of the purified this compound sample (typically 1-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
c. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Additional 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
d. Identification:
-
Process the acquired NMR data (Fourier transformation, phase correction, and baseline correction).
-
Compare the chemical shifts and coupling constants of the signals in the sample's spectra with the known values for this compound from literature or spectral databases.
Logical Relationship for NMR-based Identification
Caption: Logic for NMR-based structural elucidation of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and rapid technique that can be used for the preliminary identification and quantification of this compound. The UV spectrum is a result of electronic transitions within the molecule and is characteristic of the compound's chromophores.
Quantitative Data Summary:
| Solvent | λmax (nm) | Reference |
| Methanol | ~275 and ~330 |
Experimental Protocol: UV-Vis Spectroscopy for this compound Identification
a. Instrumentation and Materials:
-
UV-Visible spectrophotometer.
-
Quartz cuvettes.
-
Methanol (spectroscopic grade).
-
This compound standard.
-
Volumetric flasks and pipettes.
b. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute the stock solution to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0). A concentration of 0.5 mM in methanol has been reported.
-
Sample Solution: Prepare a solution of the sample in methanol at a similar concentration.
c. UV-Vis Spectrum Acquisition:
-
Use methanol as the blank to zero the spectrophotometer.
-
Scan the absorbance of the standard and sample solutions over a wavelength range of 200-400 nm.
d. Identification:
-
Compare the UV-Vis spectrum of the sample with that of the this compound standard.
-
The presence of characteristic absorption maxima (λmax) at approximately 275 nm and 330 nm in methanol indicates the potential presence of this compound.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for this compound identification by UV-Vis Spectroscopy.
References
Application Notes and Protocols for In Vivo Studies of O-Coumaric Acid
Introduction
O-Coumaric acid (OCA), a hydroxycinnamic acid, is a phenolic compound found in various plants. While its isomer, p-coumaric acid, has been extensively studied, research on the in vivo biological activities of this compound is more limited.[1] Available studies suggest that OCA possesses anti-inflammatory, antioxidant, and anticarcinogenic properties.[2] A significant aspect of OCA's biological activity is its interaction with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isozymes, indicating a potential for food-drug interactions.[3][4] These application notes provide detailed protocols for researchers and drug development professionals to investigate the in vivo effects of this compound.
I. Assessment of Anti-inflammatory Activity
Application Note:
The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating acute inflammation. This compound has demonstrated anti-inflammatory properties in this model. The following protocol is designed to quantify the anti-edematous effects of OCA in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss albino mice (25-30 g) are used. Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C) with free access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping:
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Positive Control): Diclofenac sodium (10 mg/kg, intraperitoneally).
-
Group III-V (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, orally). Dosage may need to be optimized.
-
-
Procedure: a. Administer the vehicle, diclofenac sodium, or this compound to the respective groups. b. After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse. c. Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer. d. Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) via ELISA or Western blot.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Control (Vehicle) | - | 0 | ||||
| Positive Control | 10 | |||||
| This compound | 10 | |||||
| This compound | 20 | |||||
| This compound | 40 |
Note: This table should be populated with experimental data.
Experimental Workflow:
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
application of O-Coumaric Acid as a research chemical
Application Notes and Protocols for O-Coumaric Acid
Introduction
This compound (OCA), also known as trans-2-hydroxycinnamic acid, is a phenolic compound and a hydroxy derivative of cinnamic acid.[1][2][3] It is naturally found in various plants, fruits, and vegetables.[2] As a research chemical, OCA has demonstrated a range of biological activities, including anticarcinogenic, antioxidant, and anti-inflammatory properties, making it a molecule of interest for drug discovery and development.[4] However, studies also indicate its potential to interact with drug-metabolizing enzymes, which warrants careful consideration.
These application notes provide a summary of the known biological effects of this compound, quantitative data from in vitro studies, and detailed protocols for its use in a research setting.
Application Notes
Anticancer Activity
This compound has been shown to possess anticarcinogenic properties, primarily studied in human breast cancer cells (MCF-7). Its mechanism involves the induction of apoptosis and modulation of the cell cycle.
-
Induction of Apoptosis: OCA treatment increases the expression of pro-apoptotic proteins such as p53, PTEN, Bax, and Caspase-3. Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators leads to programmed cell death in cancer cells.
-
Cell Cycle Regulation: The compound has been observed to significantly decrease the protein and mRNA levels of key cell cycle regulators, including Cyclin D1 and cyclin-dependent kinase-2 (CDK2), which can contribute to cell cycle arrest.
Modulation of Drug-Metabolizing Enzymes
A critical application in research is understanding OCA's effect on cytochrome P450 (CYP) enzymes, which are central to drug metabolism and the activation of pro-carcinogens. Studies in human hepatocarcinoma cells (HepG2) have shown that OCA can both induce and suppress various CYP isozymes.
-
Induction: OCA treatment significantly increases the expression of CYP1A1, CYP1A2, CYP2E1, and CYP2C9. The induction of these enzymes may accelerate the metabolism of certain drugs or activate environmental toxins and pro-carcinogens.
-
Inhibition: Conversely, OCA has been shown to decrease the protein and mRNA levels of CYP3A4, a major enzyme responsible for the metabolism of a large percentage of clinical drugs.
This dual activity highlights the importance of studying OCA for its potential in drug-drug interactions and its complex role in carcinogenesis.
Anti-inflammatory and Antioxidant Activity
While research is more extensive for its isomer, p-coumaric acid, this compound is also recognized for its anti-inflammatory and antioxidant properties. As a phenolic acid, its structure allows it to act as a free radical scavenger. In vivo studies using trans-o-coumaric acid have demonstrated its ability to effectively reduce carrageenan-induced paw edema in mice, with an efficacy comparable to the standard anti-inflammatory drug diclofenac.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / IC50 Value | Duration (hours) | Reference |
|---|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Not Specified | 4.95 mM | Not Specified | |
| HepG2 | Hepatocarcinoma | WST-1 | 7.39 mM | 48 |
| HepG2 | Hepatocarcinoma | Crystal Violet | 7.95 mM | Not Specified | |
Table 2: Effect of this compound (4.95 mM) on Key Regulatory Proteins and mRNA in MCF-7 Cells
| Target | Function | Change in Protein Level | Change in mRNA Level | Reference |
|---|---|---|---|---|
| Caspase-3 | Apoptosis Execution | ▲ 59% | ▲ 72% | |
| Bax | Pro-Apoptotic | ▲ 115% | ▲ 152% | |
| Bcl-2 | Anti-Apoptotic | ▼ 48% | ▼ 35% | |
| p53 | Tumor Suppressor | ▲ 178% | ▲ 245% | |
| PTEN | Tumor Suppressor | Induced | Induced | |
| Cyclin D1 | Cell Cycle Progression | Decreased Significantly | Decreased Significantly |
| CDK2 | Cell Cycle Progression | Decreased Significantly | Decreased Significantly | |
Table 3: Effect of this compound (5 mM) on Cytochrome P450 Isozymes in HepG2 Cells
| CYP Isozyme | Change in Protein Level | Change in mRNA Level | Reference |
|---|---|---|---|
| CYP1A2 | ▲ 52% | ▲ 40% | |
| CYP2E1 | ▲ 225% | ▲ 424% | |
| CYP3A4 | ▼ 52% | ▼ 60% |
| CYP2C9 | ▲ 110% | ▲ 130% | |
Mandatory Visualizations
Caption: this compound induced apoptosis pathway in MCF-7 cells.
Caption: Workflow for analyzing OCA's effects on gene and protein expression.
Caption: Modulatory effects of this compound on CYP450 enzymes.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (WST-1 or MTT)
This protocol determines the concentration of this compound that is cytotoxic to a cell line, allowing for the calculation of an EC50 or IC50 value.
Materials:
-
Target cell line (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (OCA) stock solution (dissolved in DMSO or ethanol)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to 70-80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the OCA stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 mM to 10 mM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different OCA concentrations. Include a vehicle control (medium with the same final concentration of the solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate and measure the absorbance at 450 nm.
-
-
Viability Measurement (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the OCA concentration to determine the EC50/IC50 value.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol quantifies changes in mRNA levels of target genes in response to OCA treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CASP3, BAX, BCL2, CYP1A2) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of OCA (e.g., the EC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 3: Protein Expression Analysis by Western Blot
This protocol assesses changes in the protein levels of target molecules following OCA treatment.
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for qRT-PCR. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Protocol 4: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol, adapted from studies on related compounds, evaluates the in vivo anti-inflammatory effects of this compound.
Materials:
-
Mice or rats
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., Diclofenac, 20 mg/kg)
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Compound Administration: Divide animals into groups (vehicle control, positive control, OCA treatment groups). Administer OCA (e.g., 10-50 mg/kg) or the control substances via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the degree of edema by subtracting the baseline paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
References
Application Notes and Protocols: O-Coumaric Acid as a Standard for Phytochemical Analysis
Introduction
O-Coumaric acid, an isomer of coumaric acid, is a phenolic compound found in various plants. As a secondary metabolite, it plays a role in plant defense mechanisms and signaling pathways.[1][2] In the field of phytochemical analysis, this compound serves as a crucial reference standard for the identification and quantification of this compound in plant extracts, beverages, and biological matrices. Its well-defined chemical properties and spectroscopic characteristics make it an ideal candidate for calibrating analytical instruments and validating methodologies. These application notes provide detailed protocols for the use of this compound as a standard in common analytical techniques, along with relevant quantitative data and workflow diagrams to guide researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [3] |
| Appearance | White to yellow powder |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in water. |
| Storage | Room temperature. |
| Stability | Stable for at least 4 years when stored properly. |
Application Notes
This compound is a versatile standard for a range of analytical applications in phytochemical research.
-
High-Performance Liquid Chromatography (HPLC): this compound is frequently used as a standard for the quantification of phenolic acids in plant materials. Reversed-phase HPLC with UV detection is a common method for its separation and detection. The selection of the mobile phase and column is critical for achieving good resolution from other phenolic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is employed. This technique allows for the accurate quantification of this compound in complex matrices at low concentrations. Multiple reaction monitoring (MRM) is typically used to enhance specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often after derivatization to increase its volatility.
-
UV-Vis Spectrophotometry: This technique provides a simple and rapid method for the quantification of this compound. The characteristic UV absorption maxima of this compound allow for its determination in solutions.
-
Biological and Signaling Studies: this compound has been identified as a potential signaling molecule in plant-microbe interactions, such as the symbiosis between Pinus pinea and Pisolithus arhizus. Its role in plant defense and allelopathy is also an area of active research.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and working standards of this compound.
Materials:
-
This compound standard (≥97% purity)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Volumetric flasks
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of methanol and then bring the volume to 10 mL with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at -20°C when not in use.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration range for the calibration curve. For example, to prepare a 100 µg/mL solution, dilute 1 mL of the stock solution to 10 mL. Further dilutions can be made to create a calibration curve (e.g., 2-10 µg/mL).
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of this compound in plant extracts using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution (often with an acidifier like formic or acetic acid) and an organic solvent (methanol or acetonitrile). For example, water:methanol:glacial acetic acid (65:34:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm or 325 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standards of this compound in triplicate to generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Extract the phytochemicals from the plant material using an appropriate solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for the sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase UHPLC column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Ionization Mode: Negative or positive ionization mode, optimized for this compound.
-
MRM Transitions: Optimize the precursor ion and product ions for this compound.
Procedure:
-
Method Development: Optimize chromatographic conditions for the separation of this compound and mass spectrometric parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
-
Calibration and Sample Analysis: Follow the same steps for calibration curve generation and sample preparation as in the HPLC protocol.
-
Data Acquisition and Processing: Acquire data in MRM mode. Process the data using the instrument's software to quantify this compound based on the peak area of the specific transition.
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of this compound.
Table 1: HPLC-UV Analytical Parameters
| Parameter | Value | Reference |
| Column | PRP-1 (4.1 x 150 mm, 5 µm) | |
| Mobile Phase | 3.1% methanol in 20 mmol/L K₂HPO₄ (pH 9.5) | |
| Flow Rate | 0.7 mL/min | |
| Detection | 300 nm | |
| Column | RP-C18 (250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Water:Methanol:Glacial Acetic Acid (65:34:1 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | 310 nm | |
| Retention Time | 22.6 min |
Table 2: LC-MS/MS Analytical Parameters
| Parameter | Value | Reference |
| System | UHPLC-Triple Quadrupole MS | |
| Ionization | ESI (Negative or Positive) | |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | |
| Linearity (R²) | ≥ 0.9923 |
Table 3: UV-Vis Spectrophotometry Data
| Solvent | λmax (nm) | Reference |
| Methanol | 277, 325 | |
| Ethanol | 229, 300 | |
| Phosphate Buffer (pH 6.8) | 284 |
Visualizations
Caption: Workflow for phytochemical analysis using this compound standard.
Caption: Simplified phenylpropanoid biosynthesis pathway showing this compound.
Caption: Role of this compound ester in plant-fungus symbiotic signaling.
References
Application Notes and Protocols for Evaluating O-Coumaric Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of o-coumaric acid (OCA) using various cell-based assays. Detailed protocols for key experiments are included, along with a summary of reported cytotoxic concentrations and an overview of the implicated signaling pathways.
Introduction to this compound and its Cytotoxic Potential
This compound is a phenolic acid compound found in various plants. Emerging research has highlighted its potential as a cytotoxic agent against several cancer cell lines. Its mechanism of action involves the induction of programmed cell death (apoptosis) and interference with the cell cycle, making it a compound of interest for cancer research and drug development. This document outlines standardized methods to quantify the cytotoxic effects of OCA and to understand its molecular mechanisms of action.
Quantitative Data Summary
The cytotoxic effects of this compound and its isomer, p-coumaric acid, have been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are summarized below. These values represent the concentration of the compound required to inhibit the growth or metabolic activity of 50% of the cell population.
| Compound | Cell Line | Cell Type | EC50/IC50 (mM) | Reference |
| This compound | MCF-7 | Human Breast Adenocarcinoma | 4.95 | [1][2] |
| HepG2 | Human Hepatocellular Carcinoma | 7.39 | [3] | |
| H1975 | Human Non-Small Cell Lung Cancer | 8.107 | [4][5] | |
| p-Coumaric Acid | A375 | Human Melanoma | 2.5 (48h) | |
| B16 | Murine Melanoma | 2.8 (48h) | ||
| HT-29 | Human Colorectal Adenocarcinoma | 0.15 (24h) | ||
| HCT-15 | Human Colon Cancer | Not Specified | ||
| U87MG | Human Glioblastoma | Not Specified |
Key Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 mM to 10 mM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Medium background: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Principle: Annexin V is a protein that has a high affinity for PS. When conjugated to a fluorescent dye (e.g., FITC), it can be used to label apoptotic cells for detection by flow cytometry. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for the differentiation of cell populations.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the desired time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Interpretation of results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of coumaric acid derivatives are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
This compound Induced Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the activation of caspases.
Caption: this compound Induced Apoptosis Pathway.
This compound and Cell Cycle Arrest
Studies have indicated that this compound can cause cell cycle arrest, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
Caption: this compound and Cell Cycle Arrest.
Experimental Workflow for Cytotoxicity Evaluation
A logical workflow for assessing the cytotoxicity of this compound involves a tiered approach, starting with broad screening assays and moving towards more specific mechanistic studies.
Caption: Experimental Workflow for Cytotoxicity.
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 3. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
Application Notes and Protocols for Measuring O-Coumaric Acid Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Coumaric acid (OCA), a phenolic acid found in various plants, has garnered interest for its potential biological activities, including anticarcinogenic effects.[1] Understanding the cellular uptake of OCA is crucial for elucidating its mechanism of action, determining its bioavailability, and assessing its therapeutic potential. These application notes provide detailed protocols for measuring the uptake of this compound in cultured cells, offering researchers a comprehensive guide to quantify its transport and investigate its downstream cellular effects.
The methodologies described herein are based on established analytical techniques and knowledge of transport mechanisms for structurally similar compounds, such as p-coumaric acid, which is known to be transported via monocarboxylic acid transporters (MCTs) in a pH-dependent manner.[2] The protocols provided include both label-free quantification methods using liquid chromatography-mass spectrometry (LC-MS) and a conceptual framework for a fluorescent-based approach.
Data Presentation: Quantitative Analysis of this compound Uptake
Effective data analysis is critical for interpreting cellular uptake studies. Below are template tables for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Time-Dependent Uptake of this compound
| Time (minutes) | Intracellular OCA Concentration (µM) | Standard Deviation (µM) |
| 0 | ||
| 5 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Table 2: Concentration-Dependent Uptake of this compound
| Initial Extracellular OCA Concentration (µM) | Uptake Rate (pmol/min/mg protein) | Standard Deviation |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 3: Effect of Inhibitors on this compound Uptake
| Treatment | Inhibitor | Concentration (µM) | % Inhibition of OCA Uptake | Standard Deviation (%) |
| Control | - | - | 0 | 0 |
| MCT Inhibitor | Cinnamic Acid | 100 | ||
| pH Gradient | pH 6.0 | - |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake by LC-MS/MS
This protocol details a robust method for quantifying the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5]
Materials:
-
Cultured cells (e.g., Caco-2, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound not present in cells)
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile, LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Cell Culture:
-
Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Prepare working solutions of this compound in serum-free culture medium at the desired concentrations.
-
Add the this compound solutions to the cells and incubate for the desired time points at 37°C.
-
To stop the uptake, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Sample Preparation:
-
Add an appropriate volume of lysis buffer containing the internal standard to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the lysis buffer.
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ionization mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample using the calibration curve.
-
Normalize the intracellular concentration to the total protein content of the cell lysate (e.g., in pmol/mg protein).
-
Protocol 2: Fluorescent-Based Measurement of this compound Uptake (Conceptual)
This protocol outlines a conceptual approach for measuring OCA uptake using a fluorescent analog or a coumarin-based fluorescent probe. This method allows for real-time imaging and high-throughput screening.
Principle:
A fluorescently labeled this compound analog or a coumarin-based probe that mimics OCA's transport characteristics is used. Upon cellular uptake, the intracellular fluorescence intensity increases, which can be measured using a fluorescence microscope or a plate reader.
Materials:
-
Cultured cells
-
Cell culture medium
-
Fluorescent this compound analog or a suitable coumarin-based probe
-
Hoechst 33342 or another nuclear stain (for cell counting and localization)
-
Fluorescence microscope or a multi-well fluorescence plate reader
-
Black-walled, clear-bottom microplates
Procedure:
-
Cell Culture:
-
Seed cells in black-walled, clear-bottom microplates suitable for fluorescence imaging.
-
-
Uptake Assay:
-
Wash cells with pre-warmed PBS.
-
Add the fluorescent probe solution (at a pre-determined optimal concentration) to the cells.
-
Incubate for various time points.
-
For endpoint assays, wash the cells with ice-cold PBS to remove the extracellular probe.
-
For kinetic assays, measure the fluorescence intensity at regular intervals without washing.
-
-
Imaging and Quantification:
-
Fluorescence Microscopy:
-
Acquire images using appropriate filter sets for the fluorescent probe and the nuclear stain.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
-
Plate Reader:
-
Measure the total fluorescence intensity per well.
-
Normalize to the cell number, which can be estimated using a nuclear stain or a separate cell viability assay.
-
-
Considerations for Fluorescent Probe Development:
-
The fluorescent tag should not interfere with the transport of this compound.
-
The probe should have good photostability and a high quantum yield.
-
Control experiments are necessary to ensure that the observed fluorescence is due to specific uptake and not non-specific binding to the cell membrane.
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS/MS Quantification
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of oleanolic acid, p-coumaric acid, ferulic acid, kaemperol and quercetin in rat plasma by LC-MS-MS and application to a pharmacokinetic study of Oldenlandia diffusa extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Improving O-Coumaric Acid Solubility in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of O-Coumaric Acid in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited water solubility. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for this compound.[1] Ethanol can also be used.[1]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or DMF (e.g., 100 mM).
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.[1]
-
Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized precipitation.
-
Q2: A precipitate formed when I added my this compound stock solution (in organic solvent) to the aqueous buffer. How can I resolve this?
A2: This phenomenon, often called "crashing out," occurs when the final concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final desired concentration of this compound in your aqueous buffer.
-
Optimize the Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept as low as possible to avoid solvent-induced artifacts in your experiments (typically <0.5% for cell-based assays).[1] However, a slight, controlled increase in the final co-solvent percentage may be necessary to maintain solubility.
-
pH Adjustment: The solubility of phenolic acids like this compound is pH-dependent. This compound has two pKa values, approximately 4.13 for the carboxylic acid group and 9.58 for the phenolic hydroxyl group.
-
Above the first pKa (pH > 4.13), the carboxylic acid group will be deprotonated, increasing its solubility in aqueous solutions.
-
Adjusting the pH of your buffer to be at least one pH unit above the pKa of the carboxylic acid group (i.e., pH > 5.13) will significantly enhance solubility.
-
-
Gentle Warming: For some applications, gently warming the final solution (e.g., to 37°C) may help to resolubilize the precipitate.[2] However, be cautious about the temperature stability of this compound and other components in your buffer.
Q3: I am observing inconsistent results in my experiments. Could this be related to this compound solubility?
A3: Yes, inconsistent results can be a consequence of poor or variable solubility.
-
Precipitation Over Time: this compound may initially dissolve but then precipitate out of the solution over time, especially during long incubation periods. It is often recommended to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than a day.
-
Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended, leading to variability.
-
Recommendations:
-
Always visually inspect your final solution for any signs of precipitation before use.
-
Prepare fresh working solutions of this compound for each experiment.
-
Store stock solutions in organic solvents at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Q4: What is a typical concentration of DMSO to use for dissolving this compound for cell culture experiments, and what are the potential cytotoxic effects?
A4: For cell culture applications, it is crucial to keep the final concentration of DMSO as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Stock Solution Strategy: To achieve this, a highly concentrated stock solution of this compound in 100% DMSO is prepared (e.g., 100 mM or higher). This allows for a significant dilution into the cell culture medium while keeping the final DMSO concentration minimal.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.
Quantitative Data on Solubility
The following tables summarize the solubility of coumaric acid isomers in various solvents. Note that much of the available quantitative data is for the para-isomer (p-Coumaric Acid), which can serve as a useful reference for the ortho-isomer (this compound).
Table 1: Solubility of p-Coumaric Acid in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | |
| Ethanol | ~10 mg/mL |
Table 2: Solubility of p-Coumaric Acid in an Aqueous-Organic Mixture
| Solvent Mixture | Approximate Solubility | Reference |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (high purity, ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile fume hood, accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM solution, you will need 16.42 mg (Molecular Weight of this compound = 164.16 g/mol ).
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final concentration of 100 mM.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Recommended): To ensure accurate final dilution and minimize pipetting errors, it is advisable to perform an intermediate dilution.
-
Pipette 10 µL of the 100 mM stock solution into 990 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This results in a 1 mM intermediate solution. Mix well by gentle pipetting.
-
-
Final Dilution:
-
Pipette 100 µL of the 1 mM intermediate solution into 900 µL of pre-warmed cell culture medium in a sterile tube. This yields a final working solution of 100 µM this compound.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Final Mixing and Use: Gently mix the final working solution by inverting the tube or pipetting up and down. Visually inspect for any signs of precipitation. Use the freshly prepared working solution for your experiments immediately.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: this compound's effects on cancer cell signaling pathways.
References
Technical Support Center: O-Coumaric Acid Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the precipitation of o-coumaric acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as 2-hydroxycinnamic acid, is a phenolic acid found in various plants.[1] In cell culture, it is often investigated for its potential biological activities.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility in the aqueous environment of the cell culture medium.
-
pH of the Medium: this compound's solubility is pH-dependent. Cell culture media are typically buffered around pH 7.2-7.4. If the addition of this compound or cellular metabolism alters the pH, it can lead to precipitation.
-
Solvent Shock: Rapidly adding a concentrated stock solution of this compound (e.g., in DMSO) to the aqueous medium can cause the compound to crash out of solution.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.
-
Temperature Fluctuations: Changes in temperature, such as moving the medium from room temperature to a 37°C incubator, can affect the solubility of the compound.
Q3: How does pH affect the solubility of this compound?
This compound has two pKa values: approximately 4.13 for the carboxylic acid group and 9.58 for the phenolic group. At a physiological pH of ~7.4, the carboxylic acid group will be deprotonated, which generally increases water solubility. However, its overall solubility in complex media can still be limited. Shifts in pH outside the optimal range can significantly decrease its solubility.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of coumaric acid isomers. This compound is soluble in alcohol.[1] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound to the Medium
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | 1. Reduce the final concentration of this compound in your experiment.2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols). |
| Solvent Shock | 1. Add the this compound stock solution to the medium dropwise while gently vortexing or swirling.2. Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the bulk of the medium. |
| Incorrect Stock Solution Preparation | 1. Ensure the this compound is completely dissolved in the stock solution. Gentle warming or sonication may be necessary.2. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Shift | 1. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| pH Shift in Medium | 1. Ensure your medium is adequately buffered for the CO2 concentration in your incubator.2. Consider using a medium supplemented with HEPES buffer for more stable pH maintenance. |
| Interaction with Media Components | 1. Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the primary issue.2. If using serum, be aware that proteins can bind to the compound, which may affect its availability and solubility. |
| Compound Instability | 1. Prepare fresh working solutions of this compound for each experiment.2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| pKa₁ (Carboxylic Acid) | ~4.13 |
| pKa₂ (Phenolic Group) | ~9.58 |
Table 2: Solubility of Coumaric Acid Isomers in Various Solvents
| Solvent | Solubility of p-Coumaric Acid |
| DMSO | ≥19.8 mg/mL[2] |
| Ethanol | 50 mg/mL[3] |
| Water | Slightly soluble, pH-dependent[1] |
| DMF | ~20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming (up to 37°C) to aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter suitable for use with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in the pre-warmed medium. Start with a concentration higher than your intended highest experimental concentration.
-
Ensure the final solvent concentration (e.g., DMSO) is consistent across all dilutions and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (medium with the same final solvent concentration but without this compound).
-
Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points.
-
For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: Optimizing O-Coumaric Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data to optimize the synthesis of O-Coumaric Acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chemical and biosynthetic production of this compound.
Chemical Synthesis (Perkin Reaction)
Q1: Why is my yield of this compound low in the Perkin reaction?
A1: Low yields in the Perkin reaction, which synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, can stem from several factors.[1][2][3] Key areas to investigate include:
-
Reaction Temperature: The Perkin reaction typically requires high temperatures, often around 180°C.[4] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions or decomposition of the product.
-
Reaction Time: Ensure the reaction is heated for a sufficient duration. Incomplete conversion is common if the reaction time is too short. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Purity of Reagents: The presence of moisture can hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all reagents (salicylaldehyde, acetic anhydride) and the base catalyst (e.g., sodium acetate) are anhydrous.
-
Base Catalyst Activity: The alkali salt of the acid acts as the base catalyst.[2] Ensure the catalyst is fresh and has not degraded. The choice of base can also influence the reaction; alternatives like potassium carbonate or triethylamine can be considered.
-
Side Reactions: A significant side reaction is the formation of coumarin directly, which can occur via intramolecular condensation, especially under the reaction conditions. This pathway competes with the formation of this compound.
Q2: I am observing significant amounts of coumarin as a byproduct. How can I favor the formation of this compound?
A2: The formation of coumarin is a well-known outcome of the Perkin reaction with salicylaldehyde. The reaction can proceed through intermediates that either lead to this compound or cyclize to form coumarin. To minimize coumarin formation, you can try modifying the workup procedure. After the initial reaction, hydrolysis of the reaction mixture under basic conditions (e.g., using NaOH solution) can help open the lactone ring of any formed coumarin to yield the sodium salt of this compound. Subsequent acidification will then precipitate the desired acid.
Q3: What is the best way to purify this compound from the reaction mixture?
A3: Purification typically involves the following steps:
-
Initial Workup: After the reaction, the mixture is often poured into water and then acidified (e.g., with dilute HCl) to precipitate the crude product.
-
Removal of Unreacted Aldehyde: Unreacted salicylaldehyde can be removed by steam distillation.
-
Separation from Coumarin: If coumarin is a significant byproduct, a solid-liquid extraction (e.g., with a Soxhlet extractor) using a solvent like chloroform can be effective. Coumarin is soluble in chloroform, while this compound is not.
-
Recrystallization: The final purification step is typically recrystallization from hot water or an alcohol-water mixture to obtain pure this compound.
Biosynthesis (Microbial Fermentation)
Q1: My microbial strain is producing very little this compound. How can I increase the titer?
A1: Optimizing microbial production involves a multi-faceted approach targeting genetics, media, and process parameters.
-
Metabolic Engineering:
-
Precursor Supply: Enhance the intracellular pool of the precursor amino acids, L-tyrosine or L-phenylalanine. This can be achieved by overexpressing key genes in the aromatic amino acid synthesis pathway and removing feedback inhibition mechanisms.
-
Enzyme Selection: The choice of enzyme is critical. Tyrosine ammonia lyases (TALs) directly convert L-tyrosine to p-coumaric acid. Alternatively, a two-step pathway using phenylalanine ammonia-lyase (PAL) followed by a cinnamate-4-hydroxylase (C4H) can convert L-phenylalanine to p-coumaric acid. The route from phenylalanine has been shown to be superior in some yeast strains.
-
Block Competing Pathways: Knock out genes that divert precursors into competing metabolic pathways to channel more carbon flux towards your product.
-
-
Process Optimization:
-
Media Composition: Systematically optimize media components like carbon and nitrogen sources. For instance, glutamate may be a preferred nitrogen source for coumaric acid production in some yeast strains.
-
Environmental Conditions: Fine-tune parameters such as temperature, pH, and aeration in the bioreactor. Significant interactions between factors like culture temperature and gene expression have been observed.
-
Q2: Which precursor pathway is better for biosynthesis: L-tyrosine or L-phenylalanine?
A2: The optimal precursor depends on the host organism and the specific enzymes used.
-
The L-tyrosine pathway is more direct, requiring only a single enzyme, Tyrosine Ammonia Lyase (TAL), to deaminate L-tyrosine into p-coumaric acid.
-
The L-phenylalanine pathway is a two-step process common in plants. It uses Phenylalanine Ammonia Lyase (PAL) to form trans-cinnamic acid, followed by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid.
-
Studies in Kluyveromyces marxianus have shown that the route from phenylalanine can be superior. However, the low solubility of L-tyrosine can be a limiting factor in tyrosine-based pathways.
Data & Optimization Parameters
Table 1: Chemical Synthesis Optimization (Hydrolysis of Coumarin)
This table summarizes the effect of reaction temperature on the conversion of coumarin to this compound via basic hydrolysis, a common method for its preparation.
| Temperature (°C) | Reaction Time (h) | NaOH Conc. (%) | Atmosphere | Yield (%) | Notes |
| 120 | 1 | 20 | Helium | 21.3 | Low conversion below this temperature. |
| 160 | 1 | 20 | Helium | 71.7 | Optimal temperature for maximizing yield. |
| 180 | 1 | 20 | Helium | 53.1 | Byproduct formation (phenol, 2-hydroxybenzaldehyde) observed. |
| 200 | 1 | 20 | Helium | 55.0 | Increased byproduct formation. |
Data adapted from studies on the basic hydrolysis of coumarin.
Table 2: Biosynthesis Optimization (Whole-Cell Biocatalysis)
This table shows the effect of E. coli cell concentration on the production of p-coumaric acid from L-tyrosine.
| Cell Amount (g/L) | Substrate | Conversion Time (h) | Max Yield (mg/L) |
| < 10 | L-Tyrosine | 24 | Linearly increasing |
| 10 | L-Tyrosine | 24 | 525 |
| > 10 | L-Tyrosine | 24 | Decreasing rate |
Data adapted from whole-cell catalysis studies in engineered E. coli.
Experimental Protocols
Protocol 1: Chemical Synthesis via Perkin Reaction
This protocol describes a general procedure for synthesizing this compound from salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser. Safety Note: Perform in a fume hood. Acetic anhydride is corrosive.
-
Heat the mixture in an oil bath to approximately 180°C for 4-6 hours.
-
Allow the reaction mixture to cool slightly, then carefully pour it into a large volume of water while stirring.
-
To hydrolyze any formed coumarin and excess anhydride, make the solution basic by adding NaOH solution and heat gently until a clear solution is obtained.
-
Cool the solution in an ice bath.
-
Acidify the cold solution by slowly adding dilute HCl until precipitation of the product is complete (typically around pH 4-5).
-
Collect the crude this compound precipitate by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from hot water.
Protocol 2: Biosynthesis via Microbial Fermentation (General)
This protocol outlines a general workflow for producing p-coumaric acid using an engineered microbial strain (e.g., E. coli or S. cerevisiae).
Procedure:
-
Strain Preparation: Inoculate a single colony of the engineered microbial strain (containing the necessary genes, e.g., TAL or PAL/C4H) into a starter culture with appropriate antibiotics and grow overnight.
-
Fermentation: Inoculate the main fermentation medium in a bioreactor with the starter culture. The medium should contain a carbon source (e.g., glucose), nitrogen source, and necessary salts and trace metals.
-
Induction: If using an inducible promoter system, add the appropriate inducer (e.g., IPTG) at the optimal cell density (e.g., mid-log phase) to trigger the expression of the synthesis pathway genes.
-
Process Monitoring: Maintain optimal fermentation conditions (e.g., 30-37°C, controlled pH, and dissolved oxygen). Periodically take samples to monitor cell growth (OD600) and product formation (via HPLC).
-
Harvesting: After the desired fermentation time (typically 24-72 hours), harvest the culture broth by centrifugation to separate the cells from the supernatant.
-
Extraction:
-
Acidify the supernatant to a low pH (~2-3) to protonate the p-coumaric acid.
-
Perform a liquid-liquid extraction of the acidified supernatant using an organic solvent like ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude p-coumaric acid using methods such as column chromatography or recrystallization.
Visualizations: Pathways and Workflows
References
Technical Support Center: O-Coumaric Acid Stability and Storage
Welcome to the technical support center for O-Coumaric Acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 2-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family. It is a secondary metabolite in various plants and is of interest for its potential antioxidant, anti-inflammatory, and other biological activities.[1] Maintaining its stability is crucial for accurate experimental results and for ensuring the potency and safety of any potential therapeutic applications. Degradation can lead to a loss of activity and the formation of unknown impurities.
Q2: What are the main factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound are:
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Oxidation: As a phenolic compound, this compound is susceptible to oxidation, especially in the presence of oxygen, metal ions, and light. This process can lead to the formation of quinones and other degradation products.
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Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can cause degradation and isomerization of coumaric acid from its trans-form to the cis-form.[2][3]
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation. For the related p-coumaric acid, thermal decomposition has been observed to occur primarily through decarboxylation.[4]
-
pH: The stability of phenolic compounds can be pH-dependent. While some are more stable in acidic conditions, high pH (alkaline conditions) can lead to the degradation of certain phenolic acids.[5]
Q3: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a cool, dry, and dark place. Specific recommendations include:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |
| Light | Store in an amber or opaque container, in the dark. | To prevent photodegradation and photo-oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |
| Container | A tightly sealed, non-reactive container (e.g., glass). | To prevent exposure to moisture and air. |
Q4: How should I store solutions of this compound?
Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Frozen) | To significantly slow down degradation reactions. |
| Light | Store in an amber or opaque vial, wrapped in foil. | To prevent photodegradation. |
| Solvent | Use deoxygenated solvents. | To reduce the presence of dissolved oxygen that can cause oxidation. |
| pH | Prepare in a slightly acidic buffer if compatible with the experiment. | Phenolic compounds are often more stable at acidic pH. |
| Additives | Consider adding an antioxidant like ascorbic acid or EDTA. | To inhibit oxidation and chelate metal ions. |
Q5: Can I use antioxidants to prevent the degradation of this compound?
Yes, antioxidants can be effective in preventing the oxidative degradation of this compound. Commonly used antioxidants for phenolic compounds include:
-
Ascorbic Acid (Vitamin C): A potent antioxidant that can regenerate other antioxidants.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants commonly used to stabilize organic compounds.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze oxidation reactions.
The choice and concentration of the antioxidant should be carefully considered based on the specific experimental requirements to avoid interference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid this compound (e.g., yellowing or browning) | Oxidation due to exposure to air and/or light. | - Discard the discolored solid as it indicates degradation. - Ensure future storage is in a tightly sealed, opaque container under an inert atmosphere. |
| Loss of potency or inconsistent results in experiments | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment. - If storage is unavoidable, freeze aliquots at -20°C or below in amber vials and use each aliquot only once. - Verify the stability of your compound under your specific experimental conditions using a stability study. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products. | - Characterize the degradation products if possible (e.g., using mass spectrometry). - Review storage and handling procedures to identify potential causes of degradation (light, temperature, oxygen, pH). - Implement preventative measures such as using deoxygenated solvents, adding antioxidants, and protecting from light. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to less soluble products. | - Ensure the solvent and pH are appropriate for maintaining solubility. - Filter the solution before use if precipitation is observed, but be aware that the concentration will be altered. It is best to prepare a fresh solution. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent and storage condition.
Objective: To determine the degradation rate of this compound under defined conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMSO, buffered aqueous solution)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath for temperature control
-
Light source (if testing for photodegradation)
-
Amber and clear vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Sample Aliquoting: Aliquot the stock solution into multiple amber and/or clear vials, depending on the conditions being tested (e.g., light exposure).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline.
-
Storage: Store the vials under the desired conditions (e.g., specific temperature in the dark, room temperature with light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze its contents by HPLC.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
The degradation rate can be determined from the slope of the line if the degradation follows zero- or first-order kinetics.
-
Protocol 2: Evaluating the Efficacy of Antioxidants
Objective: To assess the ability of an antioxidant to prevent the degradation of this compound.
Materials:
-
This compound
-
Solvent of interest
-
Antioxidant of choice (e.g., ascorbic acid, BHT)
-
HPLC system
-
Incubator or other controlled environment
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a second stock solution of this compound in the same solvent, but also containing the antioxidant at a desired concentration.
-
Prepare a control solution containing only the solvent.
-
-
Experimental Setup:
-
Set up two sets of samples: one with this compound only, and one with this compound and the antioxidant.
-
Expose both sets of samples to conditions known to cause degradation (e.g., elevated temperature, light exposure).
-
-
Analysis:
-
Analyze the initial concentration (T=0) of this compound in both sets of samples using HPLC.
-
At regular time intervals, analyze the concentration of this compound in both sets of samples.
-
-
Data Comparison:
-
Compare the degradation rate of this compound in the presence and absence of the antioxidant.
-
A significantly slower degradation rate in the presence of the antioxidant indicates its protective effect.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, data for the closely related p-Coumaric Acid can provide valuable insights.
Table 1: Thermal Degradation Kinetics of p-Coumaric Acid
| Parameter | Value |
| Temperature of Maximum Desorption Rate (Tmax) | 115 °C |
| Reaction Order (n) | 1 |
| Activation Energy (E≠) | 79 kJ/mol |
| Pre-exponential Factor (ν0) | 2.74 × 108 s-1 |
| Activation Entropy (ΔS≠) | -20 cal K−1mol−1 |
Table 2: Stability of Hydroxycinnamic Acid Derivatives in Black Currant Juice at Room Temperature over One Year
| Compound Type | Degradation |
| Hydroxycinnamic Acid Derivatives | 20-40% |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
dealing with O-Coumaric Acid instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Coumaric Acid. Our goal is to help you navigate the challenges associated with its inherent instability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The main instability issues with this compound are its propensity to undergo lactonization to form coumarin and its susceptibility to cis-trans isomerization. These transformations are influenced by factors such as pH, light exposure, and temperature.
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is pH-dependent. At a pH of 7.5, it can undergo lactonization to form coumarin. The rate of this conversion can be influenced by enzymes. For instance, in one study, the half-life for the lactonization of this compound at pH 7.5 was 164 minutes in the absence of an enzyme and 23 minutes in the presence of the enzyme PON1.[1]
Q3: What is the impact of light on this compound solutions?
A3: Exposure to light, particularly UV light, can induce the isomerization of the more stable trans-O-Coumaric Acid to its cis isomer. This isomerization is a critical step that often precedes lactonization, leading to the formation of coumarin.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored in a cool, dry, and dark place.[3] It is advisable to prepare fresh solutions for experiments whenever possible and to avoid prolonged storage, especially of aqueous solutions. For longer-term storage, consider preparing stock solutions in an appropriate organic solvent and storing them at low temperatures (e.g., -20°C or -80°C) in small aliquots to prevent repeated freeze-thaw cycles.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in alcohol and slightly soluble in water.[4] Its solubility in aqueous solutions can be influenced by pH.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment to ensure its integrity.
-
Protect from Light: Work with solutions in a dimly lit environment or use amber-colored vials to minimize light-induced isomerization and lactonization.
-
Control pH: Maintain a consistent and appropriate pH for your experimental buffer. Be aware that neutral to slightly alkaline conditions can promote lactonization.
-
Verify Concentration: If you suspect degradation, verify the concentration of your this compound solution using a validated analytical method, such as HPLC-UV.
-
Issue 2: Appearance of an unexpected peak in your analytical chromatogram (e.g., HPLC).
-
Possible Cause: The unexpected peak could be coumarin, the lactonized form of this compound, or the cis-isomer.
-
Troubleshooting Steps:
-
Run Standards: Analyze standards of coumarin and, if available, cis-O-Coumaric Acid to compare their retention times with the unexpected peak.
-
Review Solution Handling: Assess your experimental workflow for potential exposure to light and inappropriate pH conditions that could have led to degradation.
-
Optimize Storage: Ensure your stock solutions are stored under the recommended conditions (cool, dark, and tightly sealed).
-
Issue 3: Low or no biological activity observed in your assay.
-
Possible Cause: The concentration of active this compound may be lower than expected due to degradation.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Before conducting biological assays, confirm the purity and concentration of your this compound solution.
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with your biological system to minimize in-assay degradation.
-
Use Stabilizing Agents: For certain applications, the use of antioxidants or other stabilizing excipients may be considered, but their compatibility with your experimental system must be validated.
-
Quantitative Data Summary
The following table summarizes the known effects of this compound on various biological targets.
| Biological Target | Effect | Quantitative Change | Cell Line/System |
| Bcl-2 | Decrease in protein and mRNA levels | 48% decrease in protein, 35% decrease in mRNA[3] | MCF-7 (Human breast cancer cells) |
| Bax | Increase in protein and mRNA levels | 115% increase in protein, 152% increase in mRNA | MCF-7 (Human breast cancer cells) |
| Caspase-3 | Increase in protein and mRNA levels | 59% increase in protein, 72% increase in mRNA | MCF-7 (Human breast cancer cells) |
| p53 | Increase in protein and mRNA levels | 178% increase in protein, 245% increase in mRNA | MCF-7 (Human breast cancer cells) |
| PTEN | Increase in protein and mRNA levels | Data not quantified in the source | MCF-7 (Human breast cancer cells) |
| Cyclin D1 | Decrease in protein and mRNA levels | Significant decrease (not quantified in the source) | MCF-7 (Human breast cancer cells) |
| CYP1A1 | Increase in mRNA levels | 1.30-fold increase | HepG2 (Human hepatocarcinoma cells) |
| CYP1A2 | Increase in mRNA levels | 1.60-fold increase | HepG2 (Human hepatocarcinoma cells) |
| CYP2E1 | Increase in mRNA levels | 5.65-fold increase | HepG2 (Human hepatocarcinoma cells) |
| CYP2C9 | Increase in mRNA levels | 2.30-fold increase | HepG2 (Human hepatocarcinoma cells) |
| CYP3A4 | Decrease in mRNA levels | 2.50-fold decrease | HepG2 (Human hepatocarcinoma cells) |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
For organic stock solutions , dissolve the powder in a suitable solvent such as ethanol or DMSO to a desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
For aqueous working solutions , it is recommended to first dissolve the this compound in a minimal amount of an organic solvent (like DMSO) and then dilute it to the final concentration with the aqueous buffer of your choice. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid affecting the experimental system.
-
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in amber-colored vials to protect from light and prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh before each experiment.
Protocol 2: Monitoring this compound Stability by HPLC-UV
-
Sample Preparation: Prepare a solution of this compound in the desired buffer or solvent at a known concentration.
-
Incubation: Incubate the solution under the conditions you wish to test (e.g., different temperatures, pH values, or light exposure). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the protonation of the carboxylic acid group.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (around 270-310 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products like coumarin. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).
Visualizations
References
- 1. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interference of O-Coumaric Acid in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from O-Coumaric Acid in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about its potential for assay interference?
A1: this compound (orththis compound) is a phenolic acid, a class of compounds known for their antioxidant and other biological activities. Due to its chemical structure, which includes a phenol ring and a carboxylic acid, this compound has the potential to act as a Pan-Assay Interference Compound (PAINS). PAINS are molecules that can produce false-positive results in high-throughput screening and other biochemical assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. Therefore, it is crucial to perform appropriate control experiments to validate any observed activity of this compound.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
A2: As a phenolic compound, this compound may interfere with biochemical assays through several mechanisms:
-
Redox Activity: Phenolic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). The presence of H₂O₂ can interfere with assay components, particularly those sensitive to oxidation, or directly impact the readout of certain assay technologies.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates in solution. These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results. This behavior is often sensitive to the presence of detergents.
-
Fluorescence Interference: While less common for simple phenolic acids compared to more complex fluorescent molecules, it is possible for this compound to exhibit some intrinsic fluorescence or to quench the fluorescence of a reporter molecule in fluorescence-based assays, leading to inaccurate signal measurements.
-
Biological Reactivity: this compound is known to modulate the activity of specific enzymes, such as cytochrome P450s. While this is a specific biological effect, in the context of an unrelated assay, this activity could be misinterpreted as a non-specific effect if the target protein in the assay is susceptible to such modulation.
Q3: In which types of assays is this compound most likely to cause interference?
A3: Based on its chemical properties, this compound has a higher potential to interfere in the following types of assays:
-
Enzymatic assays sensitive to redox-active compounds: Assays that are not robust to the presence of reducing or oxidizing agents may be affected.
-
Assays lacking non-ionic detergents: In the absence of detergents like Triton X-100 or Tween-20, the likelihood of compound aggregation increases.
-
Fluorescence-based assays: Assays relying on fluorescence intensity, fluorescence polarization (FP), or Förster resonance energy transfer (FRET) could be susceptible to interference.
-
High-throughput screening (HTS) campaigns: Due to the high compound concentrations often used in primary screens, the probability of observing non-specific activity is higher.
Troubleshooting Guides
If you have observed activity with this compound in your assay and suspect interference, follow these troubleshooting guides to diagnose and mitigate the issue.
Guide 1: Investigating Aggregation-Based Interference
One of the most common mechanisms of non-specific inhibition is the formation of compound aggregates. The following steps will help you determine if this compound is acting as an aggregator in your assay.
Experimental Protocol:
-
Detergent Attenuation Assay:
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100 or Tween-20).
-
Run your assay with this compound in both the standard buffer and the detergent-containing buffer.
-
Expected Outcome: If this compound is an aggregator, its inhibitory activity should be significantly reduced or eliminated in the presence of the detergent.
-
-
Varying Enzyme Concentration:
-
Perform your inhibition assay with at least two different concentrations of your target enzyme, keeping the substrate concentration constant.
-
Determine the IC50 value of this compound at each enzyme concentration.
-
Expected Outcome: For a true, specific inhibitor, the IC50 value should be independent of the enzyme concentration. For an aggregation-based inhibitor, the apparent IC50 value will often increase with increasing enzyme concentration.
-
-
Counter-Screen with a Promiscuity Reporter Enzyme (e.g., β-Lactamase):
-
Use a commercially available β-lactamase assay kit or a published protocol.
-
Test the inhibitory activity of this compound against β-lactamase in the presence and absence of 0.01% Triton X-100.
-
Expected Outcome: If this compound inhibits β-lactamase in a detergent-sensitive manner, it is highly likely to be an aggregator.
-
Data Presentation:
| Test | Condition | Expected Result for Aggregator |
| Detergent Attenuation | + 0.01% Triton X-100 | Significant reduction in % inhibition or increase in IC50 |
| Enzyme Concentration | 2x Enzyme Concentration | Increase in apparent IC50 |
| β-Lactamase Counter-Screen | + 0.01% Triton X-100 | Inhibition is attenuated |
Visualization of Aggregation Troubleshooting Workflow:
Caption: Workflow for identifying aggregation-based assay interference.
Guide 2: Assessing Redox-Based Interference
Phenolic compounds like this compound can be redox-active. This guide will help you determine if this property is interfering with your assay.
Experimental Protocol:
-
Hydrogen Peroxide (H₂O₂) Scavenging Control:
-
If your assay generates H₂O₂ as a byproduct or is sensitive to it, test the effect of adding catalase to your assay in the presence of this compound.
-
Expected Outcome: If the activity of this compound is due to its interaction with H₂O₂, the addition of catalase should abolish the effect.
-
-
Redox Cycling Assay (e.g., DTT Reduction of Resazurin):
-
In a simple buffer system, incubate this compound with Dithiothreitol (DTT) and the redox indicator resazurin.
-
Monitor the reduction of resazurin to the fluorescent product resorufin.
-
Expected Outcome: An increase in fluorescence indicates that this compound is capable of redox cycling, which may interfere with assays involving redox-sensitive components.
-
Visualization of Redox Interference Pathway:
Caption: Potential mechanism of redox-based assay interference.
Guide 3: Checking for Fluorescence Interference
If you are using a fluorescence-based assay, it is important to rule out direct interference from this compound with the fluorescence signal.
Experimental Protocol:
-
Measure Intrinsic Fluorescence:
-
In your assay buffer, measure the fluorescence spectrum (excitation and emission) of this compound at the concentrations used in your assay.
-
Expected Outcome: Compare the spectrum to the excitation and emission wavelengths of your assay's fluorophore. Significant overlap may indicate interference.
-
-
Quenching/Enhancement Assay:
-
In your assay buffer, mix this compound with your fluorescent probe or product at the concentrations present in a typical assay run.
-
Measure the fluorescence signal and compare it to the signal of the probe/product alone.
-
Expected Outcome: A significant decrease (quenching) or increase (enhancement) in the signal in the presence of this compound indicates direct interference.
-
Quantitative Data on this compound's Biological Activity
While broad, non-specific inhibitory data for this compound across a wide range of assays is not extensively documented, its effects on specific enzyme families have been studied. It is important to be aware of these known biological activities, as they could be relevant to your experimental system.
Table 1: Reported Effects of this compound on Cytochrome P450 (CYP) Enzymes in HepG2 Cells [1]
| Enzyme | Effect on Protein Level | Effect on mRNA Level |
| CYP1A2 | ↑ 52% | ↑ 40% |
| CYP2E1 | ↑ 225% | ↑ 424% |
| CYP3A4 | ↓ 52% | ↓ 60% |
| CYP2C9 | ↑ 110% | ↑ 130% |
Note: These data represent specific biological activities and should not be generalized as non-specific assay interference. However, if your assay involves these or related enzymes, these effects must be considered in your data interpretation.
This technical support guide provides a framework for identifying and troubleshooting potential assay interference from this compound. By performing these control experiments, you can increase the confidence in your results and ensure that any observed activity is specific to your biological target of interest.
References
Technical Support Center: Optimizing O-Coumaric Acid Extraction from Plant Material
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful extraction of O-Coumaric Acid from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent largely depends on the form of this compound in the plant material. For glycoside forms, polar solvents like methanol and ethanol are effective.[1] If it is in its free form, n-hexane or petroleum ether can be used.[1] Mixtures of polar solvents, such as ethanol-water, are also commonly employed to enhance extraction efficiency.[2][3] For instance, a 50:50 water-ethanol mixture has shown high antioxidant activity in extracts.[2] Methanol is often chosen for its high extractability of phenolic compounds.
Q2: What are the common methods for this compound extraction?
A2: Several methods are used, ranging from traditional to modern techniques. Conventional methods include maceration, reflux, and Soxhlet extraction. More advanced and efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). These modern techniques generally offer reduced extraction times, lower solvent consumption, and improved yields.
Q3: How does Ultrasound-Assisted Extraction (UAE) improve the yield of this compound?
A3: UAE utilizes acoustic cavitation, the formation and compression of bubbles caused by sonication, to disrupt plant cell walls. This process enhances the release of intracellular contents, thereby increasing the extraction yield of bioactive compounds like this compound in a shorter time.
Q4: Is this compound stable during the extraction process?
A4: this compound can be susceptible to degradation and isomerization. For example, hydroxycinnamic acid derivatives can degrade by 20-40% at room temperature over a year. Light can induce the isomerization of (E)-coumaric acid compounds to their (Z)-isomers. Therefore, it is advisable to store extracts at low temperatures, protected from light, to maintain the integrity of the compound.
Q5: How can I purify the crude extract to isolate this compound?
A5: After initial extraction, a purification step is often necessary to remove interfering compounds like sugars and proteins. Techniques like Solid-Phase Extraction (SPE) are commonly used for sample clean-up. For isolation, chromatographic methods such as Thin-Layer Chromatography (TLC) and Column Chromatography are employed.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for the form of this compound in your sample. Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures. For glycosylated forms, use more polar solvents. |
| Inefficient Extraction Method | Conventional methods like maceration may not be efficient enough. Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time. |
| Insufficient Extraction Time/Temperature | The extraction may not have reached equilibrium. Optimize the extraction time and temperature. For MAE, higher temperatures can sometimes negatively affect the yield of certain related compounds. For UAE, optimal conditions might be around 40°C for a short duration. |
| Poor Plant Material Quality | The concentration of this compound can vary depending on the plant's age, part, and harvesting time. Ensure you are using the appropriate plant part and that it has been properly dried and ground to a suitable particle size. |
Problem 2: Co-extraction of interfering compounds (e.g., chlorophyll, sugars, proteins).
| Possible Cause | Suggested Solution |
| Solvent System | The solvent system may be too broad in its extraction capabilities. After the primary extraction, perform a liquid-liquid partitioning step. For example, an aqueous extract can be partitioned with a less polar solvent like ethyl acetate to separate compounds based on polarity. |
| Lack of a Clean-up Step | The crude extract contains numerous other compounds. Implement a Solid-Phase Extraction (SPE) clean-up step to remove major classes of interfering substances before chromatographic analysis. |
Problem 3: Degradation of this compound during processing.
| Possible Cause | Suggested Solution |
| Exposure to Light | Light can cause isomerization of coumaric acids. Protect your samples from light by using amber glassware or wrapping containers in aluminum foil during and after extraction. |
| High Temperature | Prolonged exposure to high temperatures can lead to degradation. Use extraction methods that allow for lower temperatures or shorter heating times, such as UAE. When using rotary evaporation to concentrate the extract, use a moderate temperature. |
| Oxidation | Phenolic compounds can be susceptible to oxidation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and adding antioxidants if compatible with your downstream analysis. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies for extracting phenolic acids from plant leaves.
-
Sample Preparation: Shade dry the plant material and grind it into a fine powder (e.g., 50 mesh).
-
Extraction:
-
Place 5 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of a suitable solvent (e.g., 70% ethanol).
-
Place the flask in an ultrasonic bath.
-
-
Sonication:
-
Set the temperature to 40°C.
-
Set the ultrasonic amplitude to 40%.
-
Sonicate for approximately 6-10 minutes.
-
-
Recovery:
-
After sonication, filter the mixture through Whatman filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a controlled temperature (e.g., 50°C).
-
The resulting crude extract can be used for further purification and analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from methods used for extracting phenolic compounds from various plant materials.
-
Sample Preparation: Prepare dried, powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the powder into a microwave-safe extraction vessel.
-
Add 20 mL of the chosen solvent (e.g., 50% water/50% ethanol).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave extractor.
-
Set the temperature to 110-130°C.
-
Set the extraction time to 15 minutes.
-
-
Recovery:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
The resulting liquid extract is ready for analysis or further processing.
-
Data Presentation
Table 1: Comparison of Extraction Methods and Solvents
| Extraction Method | Solvent | Plant Material | Key Findings | Reference |
| Maceration | Methanol | Melilotus officinalis | Methanol showed the highest extractability for phenolic compounds. | |
| Alkaline Hydrolysis | 2M NaOH | Sugarcane Bagasse | Optimized conditions (2M NaOH, 16h) yielded a maximum p-Coumaric Acid concentration of 2.0 g/L. | |
| Ultrasound-Assisted | 70% Ethanol | Tricosanthes cucumerina | Optimal conditions: 40°C, 6.25 min, 40% amplitude. Significantly increased p-Coumaric Acid yield. | |
| Microwave-Assisted | 50% Water/Ethanol | Maritime Pine Bark | Best condition for extraction yield was 130°C for 15 min. | |
| Supercritical Fluid | CO₂ with Ethanol | Citrus maxima peel | Ethanol as a co-solvent significantly improved extraction efficiency for related coumarins. |
Table 2: Optimal Conditions for Ultrasound-Assisted Extraction of p-Coumaric Acid
| Parameter | Optimal Value | Extraction Efficiency |
| Temperature | 60°C | >80% |
| pH | 2 | >80% |
| Volume Ratio (Ionic Liquid:Acid) | 1:1 v/v | >80% |
| Extraction Time | 3 mins | >80% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Troubleshooting Logic
Caption: Troubleshooting Low Extraction Yield.
References
overcoming poor recovery of O-Coumaric Acid in samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor recovery of O-Coumaric Acid in experimental samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses specific issues in a direct question-and-answer format.
FAQ 1: Why is my overall recovery of this compound consistently low?
Low recovery is typically traced back to one of three key areas:
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Incomplete Extraction from the Matrix: In many biological samples, particularly from plants, this compound exists in bound forms, such as esters or glycosides, which are not efficiently extracted with solvents alone.[1][2][3] Without a hydrolysis step to cleave these bonds, you may only be recovering the "free" portion, leading to significantly underestimated quantities.
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Losses During Sample Cleanup: Solid-Phase Extraction (SPE) is a critical step where significant analyte loss can occur if the method is not optimized. Incorrect pH adjustment, inappropriate solvent choice, or a fast flow rate can cause the analyte to be washed away or irreversibly bound.[4][5]
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Analyte Degradation: this compound, like other hydroxycinnamic acids, can be sensitive to light and temperature. Exposure during sample preparation can lead to degradation or isomerization, resulting in lower quantifiable amounts.
FAQ 2: How can I improve my initial extraction from the sample matrix?
To account for the various forms of this compound, a hydrolysis step prior to extraction is highly recommended. This chemically releases the this compound from its conjugated forms. Alkaline hydrolysis is particularly effective for cleaving ester bonds common in plant matrices. See Protocol 1 for a detailed methodology. For the solvent extraction step, methanol has been shown to be effective and can help prevent oxidation of phenolic compounds.
FAQ 3: My recovery is poor after Solid-Phase Extraction (SPE). What should I check?
Poor SPE recovery for an acidic compound like this compound is almost always related to improper pH control. This compound has two pKa values: ~4.1 (carboxylic acid) and ~9.6 (phenolic hydroxyl). The carboxylic acid group is the primary site for pH-based retention.
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For Reversed-Phase (C18) SPE: The goal is to make the analyte neutral (less polar) so it retains on the non-polar sorbent. You must adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group (i.e., pH ≤ 2.1).
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For Anion-Exchange (SAX/WAX) SPE: The goal is to make the analyte negatively charged so it binds to the positively charged sorbent. You must adjust the sample pH to be at least 2 units above the pKa of the carboxylic acid group (i.e., pH between 6 and 7.5).
Refer to Protocol 2 for a step-by-step guide to developing a robust SPE method for either sorbent type.
FAQ 4: I see a peak, but the quantification is low. Could it be an analytical issue?
Yes, analytical issues can lead to apparent low recovery.
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Injection Solvent: If your final extract is dissolved in a solvent much stronger than your HPLC mobile phase (e.g., 100% methanol when the mobile phase is 20% methanol), it can cause poor peak shape and inaccurate integration. Whenever possible, dissolve your sample in the initial mobile phase.
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Matrix Effects (LC-MS): Co-eluting compounds from your sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement. This directly impacts quantification. If matrix effects are suspected, a more thorough sample cleanup or the use of a stable isotope-labeled internal standard is recommended.
FAQ 5: How do I prevent this compound from degrading during my experiment?
To ensure the stability of your analyte, follow these precautions:
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Protect from Light: this compound is known to be light-sensitive. Use amber vials or cover your glassware with aluminum foil during extraction and storage.
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Control Temperature: Perform extractions at room temperature or on ice to minimize thermal degradation. For long-term storage, samples should be kept at -20°C or -80°C.
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Work Efficiently: Minimize the time between sample preparation and analysis.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides structured tables, detailed protocols, and key data to guide your experimental optimization.
Guide 1: Physicochemical Properties
Understanding the properties of this compound is fundamental to method development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| pKa₁ (Carboxylic Acid) | ~4.04 - 4.13 | |
| pKa₂ (Phenolic OH) | ~9.58 | |
| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. |
Guide 2: Optimizing Sample Preparation
Protocol 1: Alkaline Hydrolysis for Release of Ester-Bound this compound
This protocol is adapted from methods used for releasing bound phenolic acids from plant and grain matrices.
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Sample Preparation: Weigh your homogenized sample (e.g., 1 gram of dried plant material) into a suitable flask.
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De-fatting (Optional): If your matrix is high in lipids, wash the sample with hexane and discard the hexane layer. Allow the sample to air dry.
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Hydrolysis: Add 10 mL of 2 M sodium hydroxide (NaOH) to the sample. Purge the headspace of the flask with nitrogen gas to prevent oxidation.
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Incubation: Seal the flask and stir at room temperature for 4 hours in the dark.
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Acidification: After incubation, cool the sample on ice and carefully acidify the mixture to pH 2.0 by adding 6 M hydrochloric acid (HCl). This step protonates the this compound, preparing it for extraction.
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Extraction: Add 10 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Vortex vigorously for 2 minutes.
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Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
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Collection: Carefully collect the top organic layer containing the free this compound.
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Repeat Extraction: Repeat the extraction (steps 6-8) two more times on the remaining aqueous layer, pooling all organic fractions.
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Evaporation & Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol) for SPE cleanup or direct HPLC analysis.
Guide 3: Systematic SPE Troubleshooting
Protocol 2: Step-by-Step SPE Method Development & Troubleshooting
This protocol outlines how to pinpoint losses and optimize your SPE method. The key is to collect and analyze every fraction to determine where the analyte is being lost.
A. Reversed-Phase (e.g., C18) Method Development (Analyte is Neutral)
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Conditioning: Pass 1-2 column volumes of methanol through the cartridge.
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Equilibration: Pass 1-2 column volumes of deionized water adjusted to pH 2.0 (with formic or phosphoric acid). Do not let the sorbent go dry.
-
Sample Loading: Take your sample extract (from Protocol 1 or other) and adjust its pH to 2.0. Load it onto the cartridge at a slow flow rate (~1 mL/min). Collect this fraction (Flow-through 1).
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Washing: Wash the cartridge with 1-2 column volumes of deionized water (pH 2.0) to remove polar interferences. Collect this fraction (Wash 1). You can try a slightly stronger wash (e.g., 5% methanol in pH 2.0 water) if needed. Collect this fraction (Wash 2).
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Elution: Elute the this compound with 1-2 column volumes of methanol or acetonitrile. To ensure complete elution, you can add a small amount of acid (e.g., 0.1% formic acid) to the elution solvent. Collect this fraction (Eluate).
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Analysis: Analyze the Flow-through, Wash, and Eluate fractions. This will tell you exactly where your analyte was lost.
B. Strong Anion Exchange (SAX) Method Development (Analyte is Charged)
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Conditioning: Pass 1-2 column volumes of methanol through the cartridge.
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Equilibration: Pass 1-2 column volumes of a buffer at pH ~6-7 (e.g., 20 mM phosphate buffer). Do not let the sorbent go dry.
-
Sample Loading: Adjust your sample pH to ~6-7. Load it onto the cartridge at a slow flow rate (~1 mL/min). Collect this fraction (Flow-through 1).
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Washing: Wash with 1-2 column volumes of the equilibration buffer (pH 6-7) to remove neutral and basic compounds. Collect this fraction (Wash 1). A second wash with a small amount of organic solvent (e.g., 5% methanol in buffer) can remove non-polar interferences. Collect this fraction (Wash 2).
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Elution: Elute the this compound by disrupting the ionic bond. Use a solvent with a low pH (e.g., 1-2% formic acid in methanol) or a high salt concentration. The low pH method is generally cleaner for LC-MS. Collect this fraction (Eluate).
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Analysis: Analyze all collected fractions to identify the source of any recovery loss.
Troubleshooting Table for SPE
| Problem | Potential Cause | Suggested Solution |
| Analyte found in Flow-through | (C18): Sample pH is too high (>2.5), keeping analyte charged and polar. (SAX): Sample pH is too low (<6), keeping analyte neutral. | (C18): Ensure sample pH is ≤ 2.0 before loading. (SAX): Ensure sample pH is between 6.0 and 7.5. |
| Sample solvent is too strong (too much organic). | Dilute the sample with a weaker solvent (e.g., acidified water for C18). | |
| Flow rate during loading is too fast. | Decrease the sample loading flow rate to <1-2 mL/min. | |
| Analyte found in Wash | Wash solvent is too strong. | (C18): Decrease the percentage of organic solvent in the wash step. (SAX): Ensure the wash solvent pH is not acidic. |
| Analyte not found in Eluate | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., switch from methanol to acetonitrile, or increase organic percentage). |
| (SAX): Elution solvent pH is not low enough to neutralize the analyte. | Use a stronger acid in the elution solvent (e.g., 2-5% formic acid in methanol). | |
| Analyte has strong secondary interactions with the sorbent. | Try a different elution solvent or add a modifier. A "soak step," where the elution solvent sits in the cartridge for a few minutes, can also improve recovery. | |
| Poor Reproducibility | Sorbent bed drying out before sample loading. | Ensure the sorbent bed remains wetted after the equilibration step. |
| Inconsistent sample pH or flow rates. | Use a pH meter for all adjustments and a vacuum manifold or automated system for consistent flow. |
Part 3: Diagrams and Workflows
Visual aids to guide your troubleshooting process.
References
- 1. scispace.com [scispace.com]
- 2. Glucosides of coumarinic and o-coumaric acids in the tonka bean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of Grape Phenolic Compounds for Wine Characteristics: Dynamics and Extractability During Fruit Maturation [mdpi.com]
- 4. specartridge.com [specartridge.com]
- 5. silicycle.com [silicycle.com]
Technical Support Center: Quantification of o-Coumaric Acid in Complex Matrices
Welcome to the technical support center for the quantification of o-coumaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the analysis of this compound in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex matrices?
A1: The primary challenges include:
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Isomer Co-elution: this compound has two common isomers, p-coumaric and m-coumaric acid, which often have very similar retention times in reversed-phase chromatography, making baseline separation difficult.
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Matrix Effects: Components of complex matrices (e.g., plasma, urine, plant extracts) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.
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Low Abundance: this compound is often less abundant than its p-isomer, requiring highly sensitive analytical methods for detection and quantification.
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Analyte Stability: this compound can be susceptible to degradation or transformation under certain conditions. For instance, it can cyclize to form coumarin, especially under basic conditions or with prolonged heating.[1][2] It is also sensitive to light, which can induce isomerization from the trans to the cis form.[3]
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Extraction Efficiency: Recovering this compound efficiently from complex samples can be challenging due to its polarity and potential interactions with matrix components.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust method.[4] However, for higher sensitivity and selectivity, especially in very complex matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method. LC-MS/MS offers lower limits of detection and quantification and can help to distinguish the analyte from matrix interferences.
Q3: How can I improve the separation of o-, m-, and p-coumaric acid isomers?
A3: To improve isomeric separation, consider the following:
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Column Chemistry: Utilize a column with a different selectivity, such as a mixed-mode column or a phenyl-hexyl column.
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Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and gradient can significantly impact resolution. Using an acidic mobile phase (e.g., with formic or phosphoric acid) is common.
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UPLC Systems: UPLC systems with sub-2 µm particle columns can provide higher resolution and better separation of isomers compared to traditional HPLC.
Q4: What are the best practices for sample storage and handling to ensure the stability of this compound?
A4: To maintain the integrity of this compound in your samples:
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Store samples at low temperatures (-20°C or -80°C) to minimize degradation.
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Protect samples from light to prevent photo-isomerization.
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Analyze samples as quickly as possible after collection and extraction.
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Avoid high pH conditions during sample preparation to prevent cyclization to coumarin.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | Use a mobile phase with a low pH (e.g., 2.5-3.5) by adding formic or acetic acid. | This suppresses the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions with the acidic analyte. |
| Column Overload | Dilute the sample or inject a smaller volume. | Injecting too much sample can lead to peak distortion. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or use a guard column. | Contaminants from the sample matrix can accumulate on the column, affecting peak shape. |
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
| Possible Cause | Troubleshooting Step | Rationale |
| Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. | A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing. |
| Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration). | This helps to compensate for the matrix effects as both the standards and samples will be affected similarly. | |
| Improve sample clean-up using Solid-Phase Extraction (SPE). | SPE can effectively remove many of the interfering matrix components before analysis. | |
| Dilute the sample. | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization. |
Issue 3: Low Recovery of this compound After Sample Preparation
| Possible Cause | Troubleshooting Step | Rationale | | Inefficient Extraction from Matrix | Optimize the extraction solvent. For plant material, alkaline or acid hydrolysis may be necessary to release bound forms of this compound. For plasma or urine, a liquid-liquid extraction with a solvent like ethyl acetate after acidification is common. | The choice of solvent and extraction conditions is critical for efficiently disrupting analyte-matrix interactions. | | Analyte Degradation | Ensure all extraction steps are performed at low temperatures and protected from light. Avoid strongly basic conditions. | This minimizes the risk of degradation or transformation of this compound during the extraction process. | | Poor SPE Cartridge Performance | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Elute with a solvent strong enough to recover the analyte. | Proper SPE technique is crucial for good recovery. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from methods for p-coumaric acid and is a general guideline.
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Sample Preparation: To 200 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).
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Protein Precipitation & Acidification: Add 600 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute.
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Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of phenolic acids from plant tissues.
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Sample Homogenization: Grind 1 g of dried plant material to a fine powder.
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Extraction: Add 20 mL of 80% methanol to the powder. Sonicate for 30 minutes in an ultrasonic bath.
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Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes.
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Supernatant Collection: Collect the supernatant. Repeat the extraction step on the pellet twice more and combine the supernatants.
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Evaporation: Evaporate the combined supernatants to dryness using a rotary evaporator at 40°C.
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Hydrolysis (Optional, to release bound forms):
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Alkaline Hydrolysis: Re-dissolve the residue in 10 mL of 2 M NaOH and incubate at room temperature for 4 hours in the dark.
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Acidification: Acidify the solution to pH 2 with concentrated HCl.
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Liquid-Liquid Extraction: Extract the acidified solution three times with 10 mL of ethyl acetate.
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Combine and Evaporate: Combine the ethyl acetate fractions and evaporate to dryness.
-
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Reconstitution: Reconstitute the final residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide an example of the kind of quantitative data that should be generated during method validation for this compound analysis. The values presented are illustrative and will vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Example LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Linear Range | 0.5 - 200 ng/mL |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
Data adapted from similar phenolic acid analyses.
Table 2: Example Recovery and Matrix Effect Data for this compound in Human Plasma
| Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 1.0 | 85.2 ± 4.1 | 92.5 ± 5.3 |
| 50.0 | 88.9 ± 3.5 | 95.1 ± 4.8 |
| 150.0 | 90.1 ± 2.8 | 96.3 ± 3.9 |
Illustrative data based on typical performance for similar analytes.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Proposed signaling pathway for this compound's apoptotic effect.
References
- 1. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: O-Coumaric Acid Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of O-Coumaric Acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | Improper sample concentration, inefficient ionization, or incorrect MS settings. | - Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could cause ion suppression. - Experiment with different ionization methods (e.g., ESI, APCI) to optimize ionization for your analyte. - Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[1] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column, improper mobile phase pH, or column overload. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group. - Use a high-purity, end-capped column to minimize interactions with free silanol groups. - Reduce the injection volume or the concentration of the sample to avoid overloading the column. |
| Retention Time Shifts | Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation. | - Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. - Use a column oven to maintain a constant temperature. - Flush the column with a strong solvent after each batch of samples and replace the column if performance does not improve.[2] |
| High Background Noise | Contaminated mobile phase, dirty ion source, or leaks in the system. | - Use LC-MS grade solvents and freshly prepared mobile phase. - Clean the ion source components according to the manufacturer's recommendations. - Check for and tighten any loose fittings in the LC and MS systems. |
| Inconsistent Fragmentation | Fluctuating collision energy, incorrect collision gas pressure, or matrix effects. | - Optimize and stabilize the collision energy and collision gas pressure for this compound. - Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix interference.[1] |
| Isomer Co-elution (with m- or p-Coumaric Acid) | Insufficient chromatographic resolution. | - Optimize the gradient elution profile by using a shallower gradient. - Experiment with different stationary phases (e.g., Phenyl-Hexyl) that offer different selectivity. - Adjust the mobile phase pH to potentially alter the retention times of the isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in MS/MS analysis?
For this compound (molecular weight 164.16 g/mol ), in negative ion mode ESI, the precursor ion will be the deprotonated molecule [M-H]⁻ at an m/z of 163.1. In positive ion mode ESI, the precursor ion will be the protonated molecule [M+H]⁺ at an m/z of 165.1.
The fragmentation of coumaric acid isomers typically involves the loss of water (H₂O) and carbon monoxide (CO). Common product ions for p-coumaric acid that are likely similar for this compound include m/z 147 [M+H-H₂O]⁺ and m/z 119 [M+H-H₂O-CO]⁺ in positive mode, and m/z 119 [M-H-CO₂]⁻ in negative mode.
Q2: How can I improve the separation of this compound from its isomers, m- and p-Coumaric Acid?
Achieving good chromatographic separation of isomers is crucial. Consider the following:
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Column Choice: A high-resolution C18 column is a good starting point. For enhanced selectivity, a Phenyl-Hexyl column can be effective due to its different interaction mechanisms with aromatic compounds.
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Mobile Phase Optimization: A shallow gradient with acetonitrile or methanol and water, both containing a small amount of acid (e.g., 0.1% formic acid), is recommended. Adjusting the pH can alter the ionization state and retention of the isomers differently.
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Temperature Control: Maintaining a stable column temperature using a column oven can improve peak shape and reproducibility.
Q3: What are the key considerations for sample preparation when analyzing this compound in a complex matrix?
Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.
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Extraction: Solid-phase extraction (SPE) is a common and effective technique for cleaning up complex samples and concentrating the analyte of interest.
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Protein Precipitation: For biological samples, protein precipitation is often necessary to remove proteins that can interfere with the analysis.
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Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to avoid poor peak shape.
Q4: My calibration curve for this compound is not linear. What could be the cause?
Non-linearity in the calibration curve can be due to several factors:
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Detector Saturation: If the concentration of your standards is too high, the detector may become saturated. Try diluting your standards.
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Ion Suppression: At high concentrations, co-eluting matrix components can suppress the ionization of this compound, leading to a non-linear response. Improve your sample clean-up to reduce matrix effects.
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Inappropriate Calibration Range: Ensure your calibration range is appropriate for the expected concentration of this compound in your samples.
Experimental Protocols
Sample Preparation (General Protocol for Plant Extracts)
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Homogenization: Homogenize the plant material into a fine powder.
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Extraction: Extract the homogenized sample with a suitable solvent, such as methanol or an 80:20 mixture of methanol and water. Sonication or vortexing can enhance extraction efficiency.
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Centrifugation: Centrifuge the extract to pellet solid debris.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
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For complex matrices: Consider solid-phase extraction (SPE) for further cleanup.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl-Hexyl, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes (example, optimize as needed) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | 163.1 ([M-H]⁻) or 165.1 ([M+H]⁺) |
| Product Ions (m/z) | 119.0, 147.0 (examples, determine experimentally) |
| Collision Energy | Optimize for your instrument |
Signaling Pathway Diagram
This compound has been shown to exhibit anticarcinogenic activity in human breast cancer cells by modulating several key signaling pathways.[3] It can induce apoptosis and affect the cell cycle by upregulating tumor suppressor proteins like p53 and downregulating cyclins.[3]
Caption: this compound's effect on apoptosis and cell cycle pathways.
References
Technical Support Center: O-Coumaric Acid Stability for Long-Term Studies
Welcome to the technical support center for O-Coumaric Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound are its susceptibility to cis-trans isomerization and lactonization.
-
Cis-trans Isomerization: The trans-isomer of this compound is generally the more stable and common form. However, exposure to light, particularly UV radiation, can induce isomerization to the cis-isomer.[1][2] This can impact its biological activity and analytical quantification.
-
Lactonization: this compound can undergo intramolecular cyclization to form coumarin, especially under certain pH and temperature conditions.[3][4] This conversion is a significant degradation pathway that can lead to a loss of the active compound.
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: How should I prepare and store this compound stock solutions for long-term use?
A3: For optimal stability, dissolve this compound in a suitable organic solvent such as ethanol, methanol, DMSO, or DMF.[5] It is sparingly soluble in aqueous buffers. Prepare concentrated stock solutions and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions are not recommended for storage for more than one day. When preparing aqueous solutions, it is best to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer.
Q4: What factors can accelerate the degradation of this compound in solution?
A4: Several factors can accelerate degradation:
-
Light Exposure: UV and even ambient light can trigger cis-trans isomerization.
-
pH: The rate of lactonization to coumarin is pH-dependent.
-
Temperature: Higher temperatures can increase the rate of degradation, including lactonization and oxidation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q5: How can I monitor the stability of my this compound samples?
A5: The most common method for monitoring the stability of this compound and detecting its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate this compound from its isomers and degradation products like coumarin, allowing for their quantification.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected biological activity in my experiments.
-
Possible Cause 1: Isomerization of this compound. Exposure of your samples or stock solutions to light may have caused the conversion of the trans-isomer to the less active cis-isomer.
-
Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound. Analyze your sample by HPLC to check for the presence of the cis-isomer.
-
-
Possible Cause 2: Lactonization to Coumarin. The pH and temperature of your experimental conditions may be favoring the conversion of this compound to coumarin, which has a different biological activity profile.
-
Solution: Analyze your sample for the presence of coumarin using HPLC. If lactonization is confirmed, consider adjusting the pH of your experimental buffer. The kinetics of lactonization are pH-dependent.
-
Issue 2: Precipitate forms when preparing aqueous working solutions.
-
Possible Cause: Poor aqueous solubility. this compound has limited solubility in water and aqueous buffers.
-
Solution: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol, DMSO, or DMF to create a concentrated stock solution. Then, slowly add the aqueous buffer to the stock solution while vortexing to dilute it to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 3: Decrease in this compound concentration in my stock solution over time.
-
Possible Cause 1: Degradation due to improper storage. Frequent freeze-thaw cycles, exposure to light, or storage at an inappropriate temperature can lead to degradation.
-
Solution: Store stock solutions at -20°C or -80°C in small, single-use aliquots. Always protect the stock solutions from light.
-
-
Possible Cause 2: Oxidative degradation. The presence of dissolved oxygen in the solvent can contribute to the degradation of phenolic compounds.
-
Solution: Consider purging your organic solvent with an inert gas like nitrogen or argon before dissolving the this compound to remove dissolved oxygen.
-
Experimental Protocols
Protocol 1: Stabilization of this compound using β-Cyclodextrin
Cyclodextrins can encapsulate this compound, forming inclusion complexes that can enhance its stability and solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.45 µm syringe filter
Methodology:
-
Prepare a saturated aqueous solution of β-Cyclodextrin by dissolving it in deionized water with stirring.
-
Slowly add this compound to the β-Cyclodextrin solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved material.
-
The resulting solution contains the this compound:β-Cyclodextrin inclusion complex, which can be used in experiments or lyophilized for storage as a solid powder. The stability of the complex can be assessed over time using HPLC.
Protocol 2: HPLC Analysis of this compound and its Degradation Product, Coumarin
This protocol provides a general method for the separation and quantification of this compound and coumarin. Method optimization may be required for specific matrices.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
This compound standard
-
Coumarin standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 80-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Monitor at multiple wavelengths, e.g., 275 nm for coumarin and 310-320 nm for this compound. |
| Injection Volume | 10-20 µL |
Procedure:
-
Prepare a series of standard solutions of this compound and coumarin of known concentrations in the mobile phase.
-
Inject the standards to create a calibration curve.
-
Prepare your samples by diluting them in the mobile phase and filtering them through a 0.45 µm syringe filter.
-
Inject the samples and analyze the chromatograms to determine the concentrations of this compound and coumarin based on the calibration curves.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for long-term studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Kinetics and mechanisms of lactonization of coumarinic acids and hydrolysis of coumarins. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
addressing autofluorescence of O-Coumaric Acid in imaging
Welcome to the technical support center for addressing challenges related to o-Coumaric Acid in imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues arising from the autofluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound, also known as 2-hydroxycinnamic acid, is a phenolic compound found in various plants and can be present in substances like vinegar.[1][2] In research, it is studied for its potential biological activities, including anti-cancer and antioxidant properties.[3][4] It has been investigated for its effects on signaling pathways in cancer cells and as a potential signaling molecule in plant-microbe interactions.[3] Your experiments may involve this compound to explore its therapeutic potential or its role in cellular processes.
Q2: What is autofluorescence and why is it a problem?
A2: Autofluorescence is the natural emission of light by biological structures or molecules when they are excited by light, which is not due to the application of any fluorescent dye or marker. This intrinsic fluorescence can be a significant problem in imaging experiments as it can mask the signal from the specific fluorescent probes you are using, leading to high background, low signal-to-noise ratio, and difficulty in interpreting your results.
Q3: Does this compound exhibit autofluorescence?
Q4: What are other common sources of autofluorescence in my samples?
A4: Besides this compound, autofluorescence can originate from several endogenous sources within your biological samples. These include:
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Cellular components: Molecules like NADH, riboflavins, and flavin coenzymes are common sources of autofluorescence, typically in the blue-green spectral region.
-
Extracellular matrix: Proteins like collagen and elastin are highly autofluorescent.
-
Lipofuscin: These are granules of pigmented waste products that accumulate in cells with age and fluoresce broadly.
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.
Troubleshooting Guide: High Background Autofluorescence
High background fluorescence can significantly obscure the specific signal in your imaging experiments. This guide provides a step-by-step approach to troubleshoot and mitigate autofluorescence when working with this compound.
Step 1: Identify the Source of Autofluorescence
The first crucial step is to determine the origin of the unwanted fluorescence.
Caption: Workflow to Identify the Source of Autofluorescence.
Step 2: Mitigation Strategies & Experimental Protocols
Once the primary source of autofluorescence is identified, you can implement targeted strategies to reduce it.
Table 1: Summary of Autofluorescence Mitigation Strategies
| Strategy | Target Autofluorescence Source | Key Considerations |
| Spectral Separation | All sources | Choose fluorophores with excitation/emission spectra that do not overlap with the autofluorescence spectrum. Far-red and near-infrared dyes are often a good choice. |
| Chemical Quenching | Fixative-induced, Lipofuscin, General | Can reduce signal from your probe of interest. Requires careful optimization. |
| Sample Preparation | Fixative-induced, Endogenous | The choice of fixative and handling can significantly impact autofluorescence. |
| Image Processing | All sources | Can be used to subtract background fluorescence but does not improve the signal-to-noise ratio of the raw data. |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
Sodium borohydride is a reducing agent that can diminish autofluorescence caused by aldehyde fixatives.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Fix and Permeabilize Cells/Tissue: Follow your standard protocol for fixation (e.g., with 4% paraformaldehyde) and permeabilization.
-
Prepare NaBH₄ Solution: Freshly prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS. Caution: Sodium Borohydride will fizz upon dissolution.
-
Incubation: After washing the samples post-fixation, incubate them in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature. For thicker tissue sections, this incubation can be repeated up to three times.
-
Washing: Thoroughly wash the samples three times with PBS for 5 minutes each to remove all traces of Sodium Borohydride.
-
Blocking and Staining: Proceed with your standard blocking and immunofluorescence staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin.
Materials:
-
Sudan Black B
-
70% Ethanol
-
PBS
Procedure:
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter before use.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly rinse the slides with PBS, followed by several longer washes in PBS until no more color leaches from the sample.
-
Mounting: Mount the coverslips using an aqueous mounting medium. Note: Sudan Black B can have some fluorescence in the far-red channel.
Protocol 3: Using a Commercial Quenching Kit (e.g., TrueVIEW™)
Commercial kits are often optimized to reduce autofluorescence from multiple sources with minimal impact on your specific fluorescent signal.
Procedure: Follow the manufacturer's instructions. Typically, these kits are applied after the secondary antibody incubation and final washes, just before mounting. The incubation time is usually short (around 5 minutes).
Signaling Pathway and Experimental Workflow Diagrams
Potential Signaling Pathway Affected by this compound in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. The diagram below illustrates a simplified, hypothetical signaling pathway based on these findings.
Caption: Hypothetical Apoptotic Pathway Modulated by this compound.
General Experimental Workflow for Fluorescence Imaging
This diagram outlines a standard workflow for a fluorescence imaging experiment, incorporating steps for autofluorescence assessment.
Caption: Standard Workflow for a Fluorescence Imaging Experiment.
References
Technical Support Center: Optimization of O-Coumaric Acid Delivery to Cells In Vitro
Welcome to the technical support center for the in vitro application of O-Coumaric Acid (OCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the delivery of OCA to cells in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for cell culture experiments?
A1: this compound, like its isomer p-coumaric acid, has limited solubility in aqueous solutions but is soluble in organic solvents.[1][2] The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (DMSO).[1][3]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the tube until the powder is completely dissolved.[1]
-
Filter-sterilize the stock solution.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Q2: My this compound precipitates when I add it to the cell culture medium. What should I do?
A2: Precipitation in the medium is a common issue arising from the poor aqueous solubility of coumaric acids.
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Possible Cause: The concentration of OCA in the final culture medium exceeds its solubility limit.
-
Solution:
-
Use a Co-solvent: Prepare the initial stock solution in 100% DMSO.
-
Dilute Slowly: When preparing your working solution, slowly add the DMSO stock solution to the stirred cell culture medium. This gradual dilution can help keep the compound in solution.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed levels toxic to your specific cell line. For most cell lines, a final DMSO concentration of 0.1% is considered safe, while many can tolerate up to 0.5%. Primary cells may be more sensitive.
-
Q3: What is a typical concentration range for this compound in in vitro studies?
A3: The optimal concentration of OCA is highly dependent on the cell line and the biological effect being measured. In vitro studies have reported a wide range of effective concentrations. For example, in HepG2 cells, OCA showed dose-dependent cytotoxicity, with an EC50 value of 7.39 mM. In another study on MCF-7 breast cancer cells, the EC50 was found to be 4.95 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A4: Unexpectedly high cytotoxicity can stem from several factors.
-
Possible Causes & Solutions:
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your cell line. Always include a vehicle control (medium with the same DMSO concentration as your highest OCA treatment) to assess solvent toxicity. Most cell lines tolerate 0.5% DMSO, but sensitive lines may require concentrations at or below 0.1%.
-
Compound Purity: Ensure you are using a high-purity grade of this compound. Impurities could contribute to cytotoxicity.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to OCA. Perform a cytotoxicity assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration range for your experiments.
-
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro delivery of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Media | Poor aqueous solubility of this compound. | Prepare a high-concentration stock in DMSO and dilute it slowly into the culture medium. Sonication can also aid dissolution. Ensure the final DMSO concentration is non-toxic to cells. |
| Inconsistent Results | Degradation of this compound stock solution due to repeated freeze-thaw cycles. Pipetting errors. | Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Use calibrated pipettes and ensure thorough mixing. |
| Unexpectedly High Cytotoxicity | Contamination of the compound or solvent. The cell line is highly sensitive. Incorrect concentration calculation. | Use high-purity this compound and sterile, high-quality solvents. Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the appropriate concentration range for your cell line. Double-check all calculations. |
| No Observable Biological Effect | The concentration of this compound is too low. Poor cellular uptake. Instability of the compound in the culture medium. | Perform a dose-response experiment with a wider range of concentrations. Consider using delivery vehicles like nanoparticles or esterified derivatives to enhance uptake. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (Cytotoxicity) | HepG2 | 7.39 mM | |
| EC50 (Cytotoxicity) | MCF-7 | 4.95 mM | |
| IC50 (Cytotoxicity) | H1975 | 8.107 mM | |
| Safe DMSO Concentration | Most Cell Lines | 0.1% - 0.5% | |
| Sensitive Cell Lines | Primary Cells | < 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication may be used to facilitate dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test could be from 1 µM to 10 mM. Include a vehicle control (medium with the same final concentration of DMSO as the highest OCA concentration) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared working solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow for this compound in vitro experiments and troubleshooting guide.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and apoptosis.
Caption: this compound induces apoptosis and inhibits cell cycle progression.
References
troubleshooting inconsistent results in O-Coumaric Acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with O-Coumaric Acid.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: this compound has limited solubility in water and aqueous buffers. Direct dissolution is often difficult. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the desired concentration in your aqueous buffer.
Recommended Solvents for Stock Solutions:
| Solvent | Approximate Solubility of p-Coumaric Acid |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[1] |
| Ethanol | ~10 mg/mL[1] |
Note: Data for this compound is limited, but p-coumaric acid solubility provides a good reference.
For detailed instructions, refer to the protocol on "Preparation of this compound Solutions" below.
Q2: I observe a precipitate after diluting my this compound stock solution into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the final concentration of the organic solvent is not sufficient to keep the this compound dissolved in the aqueous medium. To address this, you can:
-
Reduce the final concentration: Your target concentration might be too high for the chosen solvent mixture.
-
Increase the percentage of organic co-solvent: Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Adjust the pH: The solubility of phenolic acids can be pH-dependent.[2]
-
Gentle warming: Warming the solution to around 37°C may aid in solubilization.
Q3: My experimental results are inconsistent from one experiment to another. What could be the cause?
A3: Inconsistent results can stem from several factors related to the stability of this compound:
-
Degradation: this compound can degrade over time, especially when stored at room temperature or in solution.[3] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.
-
Isomerization: Exposure to light can cause the trans isomer of coumaric acid to convert to the cis isomer. These isomers can have different biological activities, leading to variability in your results. It is crucial to protect your samples from light during storage and experiments.
-
Purity of the compound: Ensure you are using a high-purity grade of this compound for your experiments. Impurities can interfere with your assays.
Q4: How should I store my this compound to ensure its stability?
A4: To maintain the integrity of your this compound:
-
Solid form: Store the solid compound at a low temperature (e.g., -20°C) and protected from light.
-
Stock solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Aqueous working solutions are not recommended for long-term storage and should be prepared fresh before each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Purity and Isomer Ratio
Symptoms:
-
Variable results in biological assays.
-
Unexpected peaks in HPLC chromatograms.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Isomerization | Protect the compound and solutions from light by using amber vials and covering experimental setups with aluminum foil. |
| Degradation | Store the compound and its solutions at low temperatures (-20°C or -80°C) and prepare fresh working solutions for each experiment. |
| Impure Starting Material | Verify the purity of your this compound using HPLC. If necessary, purify the compound using recrystallization. |
Issue 2: Variability in Biological Assay Results
Symptoms:
-
Poor reproducibility of dose-response curves.
-
Unexpected cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inaccurate Concentration | Ensure complete dissolution of the stock solution and use calibrated pipettes for accurate dilutions. |
| Solvent Effects | Include a vehicle control (medium with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent on your system. |
| Cell Line Sensitivity | The particular cell line you are using might be highly sensitive to this compound or the solvent. Perform a dose-response experiment to determine the optimal concentration range. |
| Compound Instability in Media | This compound may not be stable in your cell culture medium over the duration of the experiment. Consider preparing fresh solutions and minimizing incubation times if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
For experiments, thaw an aliquot and prepare fresh working solutions by diluting the stock solution in your cell culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).
Protocol 2: HPLC Analysis for Purity and Isomer Separation
This protocol is a general guideline and may need to be optimized for your specific instrument and this compound isomer.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water and acetonitrile. A common mobile phase is water:acetonitrile with 0.1% formic acid. The ratio can be run isocratically (e.g., 77:23 water:acetonitrile) or as a gradient.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Sample Preparation: Dissolve your this compound sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.7 - 1.0 mL/min
-
Detection Wavelength: Set the UV detector to the λmax of this compound (around 270-310 nm).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention times and peak areas to determine the purity and identify any isomers present.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample and Standard Preparation: Prepare a series of dilutions of this compound and the standard antioxidant in methanol or ethanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your sample or standard dilutions to the corresponding wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
Protocol 4: Synthesis of this compound via Perkin Reaction (Intermediate)
The Perkin reaction is a classic method for synthesizing coumarin from salicylaldehyde, which proceeds through an o-hydroxycinnamic acid (this compound) intermediate. The following is a conceptual protocol for the formation of this intermediate.
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Procedure:
-
Combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled and acidified to precipitate the o-acetylated cinnamic acid.
-
Hydrolysis of the acetyl group will yield this compound.
Note: This is a simplified representation. The direct isolation of this compound from a Perkin reaction can be challenging as it readily cyclizes to coumarin under the reaction conditions.
Protocol 5: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of o-Coumaric and p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumaric acids, isomers of hydroxycinnamic acid, are phenolic compounds found in a variety of plant sources. Among these, ortho-coumaric acid (this compound) and para-coumaric acid (p-coumaric acid) have garnered significant interest for their potential therapeutic properties, particularly their antioxidant activities. This guide provides an objective comparison of the antioxidant performance of this compound and p-coumaric acid, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows. This information is intended to assist researchers and professionals in the fields of pharmacology and drug development in their evaluation of these compounds as potential antioxidant agents.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and p-coumaric acid have been evaluated using various in vitro assays. The following table summarizes the available quantitative data from key antioxidant assays. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.
| Antioxidant Assay | This compound | p-Coumaric Acid | Reference Compound |
| DPPH (IC50 in µmol/assay) | 11.85 | 8.93 | Ascorbic Acid: Not specified |
| ABTS (TEAC) | Lower than p-coumaric acid | Higher than this compound | Trolox: Standard |
| FRAP (µM Fe²⁺) | Data not available | 24 - 113 | Not applicable |
| ORAC (µM TE) | Data not available | 20 - 33 | Trolox: Standard |
Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the substance required to inhibit 50% of the radical activity; a lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to the standard, Trolox. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron. ORAC (Oxygen Radical Absorbance Capacity) measures the capacity to neutralize peroxyl radicals. The data presented is compiled from multiple sources and may not be directly comparable due to differing experimental protocols.[1][2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, p-coumaric acid) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared at various concentrations.
-
Reaction Mixture: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Antioxidant Capacity: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.
-
Sample and Standard Preparation: Test samples and a standard (e.g., ferrous sulfate or Trolox) are prepared in appropriate solvents.
-
Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent. A reagent blank is also prepared.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard curve prepared using a known concentration of ferrous ions. The results are typically expressed as µM Fe²⁺ equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of phenolic compounds like coumaric acids is not solely dependent on direct radical scavenging but also involves the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
p-Coumaric Acid:
Research has indicated that p-coumaric acid exerts its antioxidant effects through multiple mechanisms. It is a known scavenger of reactive oxygen species (ROS) due to the hydrogen-donating ability of its phenolic hydroxyl group.[3][4] Furthermore, p-coumaric acid has been shown to upregulate the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway .[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Additionally, p-coumaric acid has been reported to modulate inflammatory pathways, which are often intertwined with oxidative stress. It can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of pro-inflammatory gene expression. By suppressing NF-κB, p-coumaric acid can reduce the production of inflammatory mediators, thereby mitigating inflammation-associated oxidative damage.
This compound:
The specific antioxidant signaling pathways modulated by this compound are less well-documented in the available scientific literature compared to its para isomer. While it exhibits direct radical scavenging activity, further research is required to elucidate its detailed mechanisms of action at the cellular level, including its potential interactions with pathways such as Nrf2/ARE or NF-κB.
Caption: Signaling pathways modulated by p-coumaric acid.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of the antioxidant activity of o-coumaric and p-coumaric acid.
Caption: Experimental workflow for antioxidant assays.
Conclusion
Based on the available data, both this compound and p-coumaric acid demonstrate antioxidant properties. Quantitative comparisons from DPPH assays suggest that p-coumaric acid may possess slightly higher radical scavenging activity than this compound. The antioxidant mechanism of p-coumaric acid is multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2/ARE and NF-κB. The specific signaling pathways influenced by this compound require further investigation to provide a more complete comparative picture. Researchers are encouraged to consider the specific experimental context when evaluating the antioxidant potential of these isomers and to conduct further studies to elucidate the mechanisms of this compound. This guide provides a foundational understanding to aid in the strategic design of future research and development endeavors in the pursuit of novel antioxidant therapies.
References
- 1. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases | MDPI [mdpi.com]
A Comparative Guide to the Biological Activities of Coumaric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom, found in various fruits, vegetables, and cereals.[1][2][3][4][5] It exists in three isomeric forms: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA), with the para isomer being the most abundant in nature. These isomers, while structurally similar, exhibit a range of distinct biological effects, making them subjects of significant interest in pharmacology and drug development. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data.
Comparative Biological Activities
Anticancer Activity
Coumaric acid isomers, particularly p-CA and o-CA, have demonstrated notable anticancer effects across various cancer cell lines. The primary mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.
For instance, p-coumaric acid has been shown to inhibit the proliferation of colon cancer cells (HCT-15 and HT-29) and melanoma cells (A375 and B16). It can induce apoptosis by increasing the generation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the expression of apoptosis-related proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). Similarly, this compound has shown anticarcinogenic activity in MCF-7 breast cancer cells by increasing levels of caspase-3 and Bax, while decreasing Bcl-2. A recent study directly comparing o-CA and p-CA on breast cancer stem cells concluded that both exhibit anti-carcinogenic potential, with o-CA showing a stronger effect.
Table 1: Anticancer Activity of Coumaric Acid Isomers (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| p-Coumaric Acid | HT-29 (Colorectal) | MTT | 150 µM (for 24h) | |
| p-Coumaric Acid | HCT-15 (Colorectal) | MTT | 1400 µmol/L | |
| p-Coumaric Acid | HT-29 (Colorectal) | MTT | 1600 µmol/L | |
| p-Coumaric Acid | A375 (Melanoma) | CCK-8 | 2.5 mM (for 48h) | |
| p-Coumaric Acid | B16 (Melanoma) | CCK-8 | 2.8 mM (for 48h) |
| this compound | MCF-7 (Breast) | - | 4.95 mM | |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Anti-inflammatory Effects
The anti-inflammatory properties of coumaric acid isomers are well-documented. They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
p-Coumaric acid, for example, significantly inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cells. It achieves this by suppressing the phosphorylation of IκB, a key step in the activation of the NF-κB pathway. trans-o-coumaric acid has also demonstrated significant anti-inflammatory activity in animal models, where it was shown to reduce carrageenan-induced paw edema in mice, with an efficacy comparable to the standard anti-inflammatory drug diclofenac.
Table 2: In Vivo Anti-inflammatory Activity of Coumaric Acid Isomers
| Compound | Model | Dosage | Effect | Citation |
|---|---|---|---|---|
| trans-o-Coumaric Acid | Carrageenan-induced paw edema (mice) | 20 mg/kg | Significantly reduced edema, comparable to diclofenac | |
| p-Coumaric Acid | Adjuvant-induced arthritis (rats) | 100 mg/kg | Reduced expression of TNF-α in synovial tissue |
| p-Coumaric Acid | LPS-induced sepsis (rats) | 100 mg/kg | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | |
Antimicrobial Activity
Coumaric acid isomers have shown promising activity against a range of bacterial and fungal strains. p-Coumaric acid, in particular, is effective against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of cytoplasmic contents, as well as binding to bacterial DNA, which can inhibit replication and other cellular functions. trans-o-coumaric acid has also been reported to have antimicrobial and antifungal abilities.
Table 3: Antimicrobial Activity of Coumaric Acid Isomers (Minimum Inhibitory Concentration - MIC)
| Compound | Microbial Strain | MIC Value | Citation |
|---|---|---|---|
| trans-o-Coumaric Acid | Staphylococcus aureus | 1.52 - 3.37 mM | |
| trans-o-Coumaric Acid | Bacillus subtilis | 1.52 - 3.37 mM | |
| p-Coumaric Acid | Gram-positive bacteria | 10 - 80 µg/ml | |
| p-Coumaric Acid | Escherichia coli | 80 µg/L |
| p-Coumaric Acid | Shigella dysenteriae | 20 µg/mL | |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the coumaric acid isomer for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). When DPPH is reduced by an antioxidant, its deep purple color changes to a light yellow, which can be quantified spectrophotometrically.
-
Solution Preparation: Prepare a stock solution of the test compound and a working solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).
-
Reaction Mixture: In a microplate well or cuvette, mix the test compound at various concentrations with the DPPH working solution. A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Visualizing Molecular Mechanisms
Signaling pathways are crucial in understanding how coumaric acids exert their biological effects. Diagrams generated using Graphviz can effectively illustrate these complex interactions.
Caption: Inhibition of the NF-κB inflammatory pathway by coumaric acid.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The isomers of coumaric acid, particularly ortho- and para-coumaric acid, display a compelling spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their ability to modulate critical cellular pathways, such as NF-κB and intrinsic apoptosis pathways, underscores their potential as lead compounds in drug discovery. While p-coumaric acid is the most studied isomer due to its natural abundance, emerging research indicates that other isomers like this compound may possess superior activity in certain contexts, such as in breast cancer stem cells. Further comparative studies are essential to fully elucidate the structure-activity relationships among these isomers and to harness their full therapeutic potential.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases | MDPI [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. banglajol.info [banglajol.info]
A Comparative Mechanistic Analysis of O-Coumaric and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two closely related phenolic compounds, O-Coumaric acid and Ferulic acid. While both share a common hydroxycinnamic acid backbone, subtle structural differences lead to distinct biological activities and mechanisms of action. This document summarizes the current understanding of their effects on key signaling pathways, supported by experimental data, to aid in research and drug development.
Overview of Mechanisms of Action
Ferulic acid is a well-studied compound with potent antioxidant and anti-inflammatory properties. Its mechanism is largely attributed to its ability to scavenge free radicals and modulate key inflammatory signaling pathways such as NF-κB and Nrf2. This compound, on the other hand, is less extensively researched. The available literature primarily focuses on its anti-cancer properties, mediated through the p53 and PTEN tumor suppressor pathways. Direct comparative studies on their mechanisms of action are limited, but existing data suggests differences in their antioxidant capacities and their primary molecular targets.
Comparative Data
The following table summarizes the available quantitative data for this compound and Ferulic acid. It is important to note that the data is compiled from different studies and experimental conditions may vary, warranting caution in direct comparison.
| Parameter | This compound | Ferulic Acid | Reference |
| Antioxidant Activity (Radical Scavenging) | Lower activity | Higher activity | [1] |
| EC50 (Cytotoxicity in MCF-7 cells) | 4.95 mM | Not reported in the same study | [2] |
| Effect on NF-κB Pathway | Not explicitly studied | Inhibition of NF-κB activation | [3][4][5] |
| Effect on Nrf2 Pathway | Not explicitly studied | Activation of Nrf2 translocation and downstream targets | |
| Effect on p53 Pathway | Upregulation of p53 protein and mRNA levels | Down-regulation of abnormal p53 expression | |
| Effect on PTEN Pathway | Induction of PTEN protein and mRNA levels | Not explicitly studied |
Signaling Pathways
The distinct mechanisms of action of O-Coumaric and Ferulic acid are best understood by visualizing their impact on cellular signaling pathways.
Caption: this compound's anti-cancer mechanism.
Caption: Ferulic acid's anti-inflammatory and antioxidant mechanisms.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound and Ferulic acid.
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ferulic acid (e.g., 0-10 mM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the test compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound or Ferulic acid (in methanol) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of specific proteins (e.g., p53, PTEN, NF-κB, Nrf2) in cells treated with this compound or Ferulic acid.
-
Cell Lysis: After treating cells with the compounds, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-PTEN, anti-NF-κB p65, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.
Conclusion
This compound and Ferulic acid, despite their structural similarities, exhibit distinct primary mechanisms of action based on current research. Ferulic acid is a potent antioxidant and anti-inflammatory agent, primarily acting through the Nrf2 and NF-κB pathways. This compound's known effects are more centered on its anti-cancer properties, involving the p53 and PTEN pathways. The limited number of direct comparative studies highlights a significant gap in the literature. Further research directly comparing these two compounds under identical experimental conditions is necessary to fully elucidate their therapeutic potential and differential mechanisms of action. This will be crucial for guiding their potential applications in drug development and as therapeutic agents.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Involvement of NLRP3 inflammasome pathway in the protective mechanisms of ferulic acid and p-coumaric acid in LPS-induced sickness behavior and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes [mdpi.com]
A Comparative Analysis of O-Coumaric Acid and trans-Cinnamic Acid in Biological Assays
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed, objective comparison of O-Coumaric Acid and trans-Cinnamic Acid, focusing on their performance in key biological assays. The information herein is supported by experimental data to facilitate informed decisions in research and development.
Overview of Biological Activities
This compound and trans-Cinnamic Acid are both phenolic compounds with a range of reported biological activities. While they share a common cinnamic acid backbone, the presence and position of a hydroxyl group on the phenyl ring significantly influence their biological effects. trans-Cinnamic acid is a widely studied natural compound, whereas this compound, with its hydroxyl group at the ortho position, has also demonstrated notable bioactivities.[1][2]
Antimicrobial Activity
Both compounds have been investigated for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound | Microorganism | MIC | Reference |
| This compound | Staphylococcus aureus | >512 mg/L | [3] |
| Bacillus subtilis | Not specified | ||
| Proteus vulgaris | Not specified | [4] | |
| trans-Cinnamic Acid | Staphylococcus aureus | >5 mM | [3] |
| Escherichia coli | 1.0 - 1.33 mg/mL | ||
| Mycobacterium tuberculosis | 250–675 µM | ||
| Alicyclobacillus acidoterrestris | 0.2 mg/mL |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions across different studies.
Anticancer Activity
The cytotoxic effects of this compound and trans-Cinnamic Acid have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (Breast Cancer) | 4.95 mM | |
| HepG2 (Liver Cancer) | 7.39 mM (EC50) | ||
| trans-Cinnamic Acid | A-549 (Lung Cancer) | 10.36 µM (Derivative) | |
| MDA-MB-231 (Breast Cancer) | 2.296 mM | ||
| p-Coumaric Acid (isomer) | HCT-15 (Colon Cancer) | 1400 µmol/L | |
| HT-29 (Colon Cancer) | 1600 µmol/L | ||
| A375 (Melanoma) | 4.4 mM (24h) |
Note: The data for trans-Cinnamic Acid includes a derivative, and data for the positional isomer p-Coumaric Acid is included for comparative context.
Cell Migration
A key process in wound healing and cancer metastasis is cell migration. A comparative study on fibroblast migration provides insights into the differential effects of these compounds. While a direct comparison with this compound is not available, a study comparing trans-Cinnamic Acid with p-Coumaric Acid (a positional isomer of this compound) in a scratch-wound healing assay on NIH 3T3 fibroblasts revealed that trans-Cinnamic Acid significantly increased fibroblast migration. At a concentration of 30 µM, trans-cinnamic acid showed a 33% increase in migration, whereas p-coumaric acid only showed a 17% increase at the same concentration after 18 hours. This suggests that the absence of the hydroxyl group on the phenyl ring in trans-Cinnamic Acid may contribute to a more potent effect on fibroblast motility.
Signaling Pathways
The biological effects of these compounds are mediated through the modulation of specific signaling pathways.
trans-Cinnamic Acid: In fibroblasts, trans-Cinnamic Acid-induced cell migration has been shown to be dependent on the PKA (Protein Kinase A) and p38-MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Inhibition of either of these pathways was found to decrease the migratory effect of trans-Cinnamic Acid.
This compound: In the context of cancer, this compound has been shown to induce apoptosis in MCF-7 breast cancer cells by activating multiple pathways. This includes the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the tumor suppressor protein p53, while downregulating the anti-apoptotic protein Bcl-2.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or trans-Cinnamic Acid.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Scratch-Wound Healing Assay for Cell Migration
This in vitro assay mimics cell migration in vivo and is used to quantify the rate of cell movement.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to 70-80% confluence.
-
Creating the Scratch: Create a "scratch" in the cell monolayer using a sterile 1 mL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound (this compound or trans-Cinnamic Acid) at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software like ImageJ.
Conclusion
Both this compound and trans-Cinnamic Acid exhibit a range of interesting biological activities. While trans-Cinnamic Acid appears to have more potent effects on fibroblast migration, this compound shows significant anticancer properties through the induction of apoptosis. The choice between these two compounds will ultimately depend on the specific biological question and therapeutic application being investigated. The data and protocols presented in this guide offer a solid foundation for further comparative studies and the development of novel therapeutic agents.
References
A Comparative Analysis of O-Coumaric Acid and its Glycosides: A Guide for Researchers
For Immediate Release
A Comprehensive Examination of O-Coumaric Acid and its Glycosidic Derivatives for Therapeutic Application
This guide offers a detailed comparative analysis of this compound and its glycosides, tailored for researchers, scientists, and professionals in drug development. By presenting a synthesis of available experimental data, this document aims to provide a clear and objective overview of their biochemical properties, biological activities, and potential therapeutic applications. While research is more abundant for the aglycone, this guide consolidates the current understanding of both forms to highlight key differences and identify areas for future investigation.
Biochemical Profile and Biological Activities
This compound, a hydroxycinnamic acid, is a phenolic compound found in a variety of plants. It is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a glycosidic moiety to this compound can alter its physicochemical properties, such as solubility and bioavailability, which in turn may influence its biological efficacy.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. While direct comparative studies on the antioxidant activity of this compound and its specific glycosides are limited, research on analogous compounds, such as p-Coumaric Acid, suggests that glycosylation can enhance antioxidant effects. This is often attributed to alterations in the molecule's ability to donate hydrogen atoms or chelate metal ions.
Anti-Inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds are known to modulate inflammatory pathways. While extensive research has detailed the anti-inflammatory mechanisms of p-Coumaric Acid, particularly its inhibition of the NF-κB and MAPK signaling pathways, direct evidence for this compound's activity on these specific pathways is less clear. However, its demonstrated ability to modulate other signaling molecules suggests potential anti-inflammatory action.
Cytotoxic and Anti-Cancer Potential
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies have indicated its ability to induce apoptosis through the modulation of key regulatory proteins. The impact of glycosylation on this cytotoxic potential is an area ripe for further exploration, as it could lead to the development of more targeted and effective anti-cancer agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note the current lack of direct comparative data for its glycosides.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Cytotoxicity (MTT Assay) | H1975 (Non-small Cell Lung Cancer) | 8.107 mM | [1][2] |
| This compound | Chemopreventive Potential | MCF-7 (Breast Cancer) | 4.95 mM | [2][3][4] |
IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a compound required to inhibit or elicit a response in 50% of the sample, respectively. A lower value indicates greater potency.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and expansion of research in this area.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (this compound or its glycosides) in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then prepared.
-
Reaction: In a 96-well microplate, add the DPPH working solution to each well. Then, add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid). A blank containing only the solvent and DPPH solution is also included.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Principle: The MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its glycosides for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Modulation
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for drug development.
Apoptosis Induction by this compound in Cancer Cells
This compound has been shown to induce apoptosis in breast cancer cells (MCF-7) by modulating the expression of key regulatory proteins.
Inferred Anti-Inflammatory Signaling of Coumaric Acid Isomers
Based on extensive research on p-Coumaric Acid, it is plausible that this compound may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. Further research is needed to confirm this for the ortho-isomer.
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in the realm of cancer therapeutics. However, a significant knowledge gap exists regarding the comparative efficacy of its glycosidic derivatives. Future research should focus on the synthesis and biological evaluation of various this compound glycosides to elucidate the structure-activity relationships. Direct comparative studies employing the standardized protocols outlined in this guide will be instrumental in advancing our understanding and unlocking the full therapeutic potential of this class of compounds.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
O-Coumaric Acid: A Comparative Analysis of its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of O-Coumaric Acid against other well-established anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate an objective evaluation of this compound as a potential therapeutic candidate.
Data Presentation: Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its alternatives is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human Tyrosinase | 300 | [1] |
| p-Coumaric Acid | Human Tyrosinase | 3 | [1] |
| COX-2 | >100 | [2] | |
| LOX | >100 | [2] | |
| Nitric Oxide (LPS-induced) | No inhibition at 100 µM | [3] | |
| Diclofenac | COX-1 | 0.5 | |
| COX-2 | 0.5 | ||
| Celecoxib | COX-2 | 0.04 | |
| Indomethacin | COX-1 | 0.018 | |
| COX-2 | 0.026 |
Note: Data for this compound's direct inhibition of key inflammatory enzymes like COX-1, COX-2, and LOX is limited in the currently available literature. The provided data on tyrosinase inhibition suggests that the para-isomer (p-Coumaric Acid) is significantly more potent in that specific assay. One study indicated that a derivative of p-Coumaric acid and kojic acid showed 60% inhibition of nitric oxide production at 100 µM, while p-Coumaric acid alone showed no inhibition.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below to allow for replication and further investigation.
In Vitro Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in cultured macrophage cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.
-
Subsequently, cells are stimulated with LPS (10-100 ng/mL) to induce an inflammatory response and incubated for an additional 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
3. Measurement of Cytokine Production (TNF-α and IL-6):
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of NO, TNF-α, and IL-6 production by the test compound is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
1. Animals:
-
Male Wistar rats or Swiss albino mice are used for this assay. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Experimental Groups:
-
Animals are divided into several groups: a vehicle control group, a positive control group (e.g., treated with Indomethacin), and groups treated with different doses of the test compound (e.g., this compound).
3. Compound Administration:
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the animals.
4. Induction of Inflammation:
-
One hour after compound administration, a 1% solution of carrageenan in saline is injected subcutaneously into the plantar surface of the right hind paw of each animal to induce localized inflammation and edema.
5. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
6. Data Analysis:
-
The increase in paw volume (edema) is calculated for each time point.
-
The percentage of inhibition of edema in the treated groups is calculated in comparison to the vehicle control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the experimental workflows described above.
Caption: Workflow for the in vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay in rodents.
Caption: this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
The available evidence suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines. However, a direct comparison of its potency against established NSAIDs is hampered by the limited availability of quantitative data, such as IC50 values for key inflammatory enzymes. In one study on atopic dermatitis, this compound was found to be more effective than its isomer, p-Coumaric Acid. Further research is warranted to fully elucidate the anti-inflammatory profile of this compound and to establish its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Head-to-Head Comparison of O-Coumaric and Caffeic Acid for Researchers and Drug Development Professionals
In the realm of phenolic acids, O-Coumaric acid and Caffeic acid have garnered significant attention for their diverse biological activities, particularly their antioxidant and anti-inflammatory properties. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Understanding
A thorough understanding of the physicochemical properties of this compound and Caffeic acid is fundamental to appreciating their biological activities and potential therapeutic applications. The structural difference, primarily the presence of an additional hydroxyl group in Caffeic acid, significantly influences their chemical behavior.
| Property | This compound | Caffeic Acid |
| Molecular Formula | C₉H₈O₃[1] | C₉H₈O₄[2] |
| Molecular Weight | 164.16 g/mol [3] | 180.16 g/mol [2][4] |
| Melting Point | Not specified | 223-225 °C |
| Solubility | Soluble in alcohol, slightly soluble in water | Slightly soluble in water, easily soluble in hot water and cold ethanol |
| Appearance | - | Yellow solid |
| pKa | - | pKa1: 4.43, pKa2: 8.6 |
Antioxidant Capacity: A Comparative Analysis
The antioxidant potential of phenolic acids is a key determinant of their protective effects against oxidative stress-related diseases. The following table summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays, providing a quantitative comparison of the radical scavenging activities of p-Coumaric acid (a prevalent isomer of this compound) and Caffeic acid. Lower IC50 values indicate greater antioxidant activity.
| Assay | p-Coumaric Acid (IC50) | Caffeic Acid (IC50) | Reference |
| DPPH Radical Scavenging | 33 µg/mL | 4 µg/mL | |
| Xanthine Oxidase Inhibition | 111.09 µM | 74.6 µM |
It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is derived from studies where both compounds were evaluated under the same or similar methodologies.
Anti-inflammatory Effects: Unraveling the Mechanisms
Both O-Coumaric and Caffeic acid exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. This section delves into their inhibitory action on nitric oxide (NO) and pro-inflammatory cytokine production.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide is a hallmark of inflammation. The ability of this compound and Caffeic acid to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a critical aspect of their anti-inflammatory profile.
| Compound | Cell Line | Inhibitory Concentration | Effect | Reference |
| p-Coumaric Acid | RAW264.7 | 10-100 µg/ml | Significantly inhibited iNOS expression | |
| Caffeic Acid Derivatives | RAW264.7 | IC50 values ranging from 2.2 to 7.4 µM | Dose-dependent decrease in nitrite levels |
Modulation of Pro-inflammatory Cytokines
The inflammatory cascade is orchestrated by a complex network of cytokines. O-Coumaric and Caffeic acid have been shown to suppress the production of key pro-inflammatory cytokines, thereby mitigating the inflammatory response.
| Compound | Cell Line | Cytokine(s) Inhibited | Effect | Reference |
| p-Coumaric Acid | RAW264.7 | TNF-α, IL-1β | Significantly inhibited expression at mRNA and/or protein level | |
| Caffeic Acid | HMC-1 | TNF-α, IL-8 | Significantly reduced levels |
Signaling Pathway Modulation: A Visual Guide
The anti-inflammatory effects of O-Coumaric and Caffeic acid are mediated through their interaction with critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound's Impact on Inflammatory Signaling
p-Coumaric acid has been shown to inhibit the activation of NF-κB and the phosphorylation of ERK1/2, key components of the MAPK pathway, in LPS-stimulated macrophages.
Caffeic Acid's Multi-pronged Anti-inflammatory Action
Caffeic acid inhibits NF-κB activation and has also been reported to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
Experimental Protocols: A Guide for Reproducibility
To facilitate further research and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free-radical scavenging ability of antioxidants.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, Caffeic acid) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, a specific volume of the DPPH working solution is added to an equal volume of the sample or control solutions. A blank containing only the solvent is also included.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to occur.
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: An aliquot of the test compound or standard is added to the ABTS•+ working solution, and the absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^5 cells/well) and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, Caffeic acid) for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce nitric oxide production.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.
Protocol:
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are cultured, seeded, pre-treated with the test compounds, and then stimulated with LPS.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
The plate is washed, and the collected supernatants and standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and washing step, a substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Calculation: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion
This comparative guide highlights the superior antioxidant and potent anti-inflammatory activities of Caffeic acid compared to this compound, largely attributable to its dihydroxy-substituted phenyl ring. The provided experimental data and detailed protocols offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of these phenolic acids. The visualized signaling pathways further elucidate their mechanisms of action, providing a solid foundation for future investigations into their roles in health and disease.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for O-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of three common analytical techniques for the quantification of O-Coumaric Acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data in research and drug development. This document provides a summary of performance data, detailed experimental protocols, and visual representations of key processes to aid in the selection and implementation of the most suitable method for your analytical needs.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical quantitative performance characteristics for the analysis of this compound and its isomers using HPLC-UV, GC-MS, and LC-MS/MS. Data has been compiled from various studies to provide a comparative overview.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.99[1][2] | Good linearity with derivatization | > 0.99 |
| Limit of Detection (LOD) | 0.01 mg/L[2][3] | Low ng range | 0.022 µg/L |
| Limit of Quantification (LOQ) | 0.04 mg/L[3] | Typically 3x LOD | 0.030 µg/L |
| Accuracy (% Recovery) | 97.1% to 102.2% | Generally high | 97.1% to 103.2% |
| Precision (%RSD) | < 2% | < 15% | < 10% |
Mandatory Visualization
Phenylpropanoid Biosynthesis Pathway
This compound is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.
General Workflow for Analytical Method Validation
The cross-validation of analytical methods follows a structured workflow to ensure the reliability and comparability of results.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds.
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 275-280 nm for this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area with the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Perform a silylation reaction to increase the volatility of this compound. A common method is to add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70-80°C for 30-60 minutes. This converts the polar hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280-300°C).
-
Injector Temperature: 250-280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity.
-
-
Quantification:
-
Identification is based on the retention time and the mass spectrum of the derivatized this compound.
-
Quantification is performed using a calibration curve prepared from derivatized standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace analysis in complex matrices.
-
Sample Preparation:
-
Extraction from the sample matrix, which may involve liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.
-
The final extract is typically dissolved in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes (e.g., < 2 µm) for ultra-high performance (UHPLC).
-
Mobile Phase: Similar to HPLC-UV, using a gradient of acidified water and an organic solvent.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic acids.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification:
-
An internal standard is often used to correct for matrix effects and variations in instrument response.
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
-
References
- 1. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
comparative efficacy of O-Coumaric Acid in different cancer cell lines
A Comparative Guide to the Efficacy of O-Coumaric Acid Across Various Cancer Cell Lines
For researchers and scientists engaged in the discovery and development of novel cancer therapeutics, understanding the comparative efficacy of natural compounds is paramount. This guide provides an objective comparison of the anti-cancer properties of this compound (OCA), a phenolic acid found in various plants, across different cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of its potential as a therapeutic agent.
Data Presentation
The cytotoxic and anti-proliferative effects of this compound have been evaluated in several cancer cell lines, with efficacy varying depending on the cell type. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key indicators of a compound's potency.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Breast Cancer | MCF-7 | EC50 | 4.95 mM | [1][2] |
| Liver Cancer | HepG2 | EC50 | 7.39 mM | [3][4] |
| Lung Cancer | H1975 | IC50 | 8.107 mM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on this compound.
Cell Viability and Cytotoxicity Assays
1. WST-1 Assay (for HepG2 cells)
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated for a specified period.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
WST-1 Reagent Addition: After the treatment period, WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated to allow for the cleavage of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength between 420 and 480 nm. The amount of formazan dye produced is directly proportional to the number of viable cells.
2. MTT Assay (for H1975 cells)
-
Cell Seeding: H1975 non-small cell lung cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration.
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis and Protein/mRNA Expression Analysis
Western Blotting and RT-PCR (for MCF-7 cells)
-
Cell Lysis: MCF-7 cells treated with this compound are lysed to extract proteins and RNA.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, Bax, Bcl-2, p53, PTEN). This is followed by incubation with a secondary antibody and detection.
-
RNA Isolation and RT-PCR: Total RNA is isolated, and reverse transcription is performed to synthesize cDNA. Real-time PCR is then carried out using specific primers for the genes of interest to quantify mRNA levels.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating key cellular signaling pathways involved in apoptosis, cell cycle regulation, and cell migration.
Intrinsic Apoptosis Pathway in Breast Cancer (MCF-7 cells)
In human breast cancer cells (MCF-7), this compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner of apoptosis. Furthermore, OCA treatment has been observed to induce the expression of the tumor suppressor PTEN.
Inhibition of Cell Migration in Lung Cancer (H1975 cells)
In non-small cell lung cancer cells (H1975), this compound has demonstrated the ability to inhibit cell migration. In silico studies suggest a potential interaction with the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell migration and proliferation.
Conclusion
This compound demonstrates cytotoxic and anti-proliferative activities against a range of cancer cell lines, including breast, liver, and lung cancer. Its mechanisms of action involve the induction of apoptosis through the modulation of key regulatory proteins and the inhibition of cell migration. While the existing data is promising, it is important to note that the effective concentrations are in the millimolar range, which may present challenges for in vivo applications. Further research, including structural modifications to enhance potency and comprehensive in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in oncology. The provided data and protocols serve as a valuable resource for researchers pursuing the development of novel anti-cancer agents.
References
- 1. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Modulatory actions of this compound on carcinogen-activating cytochrome P450 isozymes and the potential for drug interactions in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validation of O-Coumaric Acid as a biomarker in plant studies
An in-depth guide for researchers on the validation and comparative analysis of O-Coumaric Acid as a potential biomarker in plant studies.
Introduction
This compound, a hydroxycinnamic acid, is gaining attention within the scientific community as a potential biomarker for monitoring plant health and stress responses. As a secondary metabolite, its presence and concentration can signify specific physiological or pathological states within a plant. This guide provides a comprehensive overview of the current validation status of this compound, comparing it with other phenolic compounds, and offers detailed experimental protocols for its quantification. This information is crucial for researchers in plant biology, agriculture, and drug discovery seeking reliable indicators of plant vitality and defense activation.
This compound as a Biomarker: Current Validation Status
This compound has been identified as a potential early signaling molecule in plant-microbe interactions. For instance, in the symbiotic relationship between Pinus pinea and the fungus Pisolithus arhizus, an ester of this compound was detected in the early stages of their association, suggesting a role in communication and establishment of the symbiosis[1].
Furthermore, this compound is a known biosynthetic precursor to salicylic acid, a key signaling molecule in plant defense pathways, particularly in response to biotrophic and semi-biotrophic pathogens. The induction of defense-related genes by this compound underscores its potential as a biomarker for plant immune responses[2].
However, it is important to note that while the evidence for its role as a signaling molecule is growing, comprehensive validation of this compound as a universal biomarker across a wide range of plant species and stress conditions is still an active area of research. Much of the existing literature focuses on its isomer, p-Coumaric Acid, which has been more extensively studied in the context of plant growth, development, and stress mitigation[3][4][5].
Comparative Analysis: this compound vs. Other Phenolic Biomarkers
A comparative analysis of this compound with other phenolic compounds is essential for its validation as a reliable biomarker. The following table summarizes the quantitative data available from studies on various medicinal and edible plants. This data provides a baseline for concentrations of this compound and other relevant phenolic acids, which can serve as reference points in experimental studies.
| Plant Species | This compound (mg/g DW) | p-Coumaric Acid (mg/g DW) | Ferulic Acid (mg/g DW) | Caffeic Acid (mg/g DW) | Vanillic Acid (mg/g DW) | Chlorogenic Acid (mg/g DW) | Syringic Acid (mg/g DW) |
| Achillea filipendulina | 0.011 | 0.013 | - | - | 0.016 | 0.003 | 0.782 |
| Calendula officinalis | 0.015 | 0.021 | - | - | 0.011 | 0.002 | 1.231 |
| Echinacea purpurea | 0.013 | 0.016 | - | - | 0.013 | 0.003 | 1.567 |
| Hypericum perforatum | 0.018 | 0.025 | - | - | 0.018 | 0.004 | 2.345 |
| Melissa officinalis | 0.012 | 0.014 | - | - | 0.012 | 0.002 | 0.897 |
| Mentha spicata | 0.014 | 0.019 | - | - | 0.015 | 0.003 | 1.112 |
| Origanum vulgare | 0.016 | 0.022 | - | - | 0.017 | 0.004 | 1.876 |
| Rosmarinus officinalis | 0.019 | 0.028 | - | - | 0.021 | 0.005 | 2.891 |
| Salvia officinalis | 0.017 | 0.024 | - | - | 0.019 | 0.004 | 2.134 |
| Thymus vulgaris | 0.015 | 0.021 | - | - | 0.016 | 0.003 | 1.654 |
| Artichoke (Inner Leaf) | Not Detected | - | Not Detected | 21.95 µg/g | 635.63 µg/g | - | Not Detected |
| Broccoli (Head) | Not Detected | 135.20 µg/g | Not Detected | 25.86 µg/g | - | - | Not Detected |
| Cauliflower (Head) | Not Detected | - | Not Detected | - | - | - | Not Detected |
| Tumble Thistle | Not Detected | - | Not Detected | 25.52 µg/g | - | - | Not Detected |
Data for medicinal plants is from a comparative analysis of methanolic extracts. Data for edible plants is from an LC-MS/MS analysis. Note that in the latter study, this compound was not detected in the analyzed samples.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is paramount for its validation as a biomarker. Below are detailed methodologies for its extraction and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation and Extraction
This protocol is a general guideline and may need optimization based on the plant species and tissue type.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized tissue, grinding can be done at room temperature.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 24 hours in the dark to allow for complete extraction.
-
Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at -20°C until analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Methanol with 0.1% acetic acid.
-
-
Gradient Elution:
-
0-35 min: 5% B to 80% B.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm, 320 nm, and 350 nm.
-
Standard: A certified standard of this compound is required for creating a calibration curve.
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 mg/L).
-
Inject the standards and the prepared plant extracts into the HPLC system.
-
Identify the this compound peak in the chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by using the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
Column: UHPLC C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: Water, 5 mM ammonium formate, and 0.1% formic acid.
-
Solvent B: Methanol, 5 mM ammonium formate, and 0.1% formic acid.
-
-
Gradient Elution:
-
0-30 min: 10% B to 90% B.
-
30-34 min: Hold at 90% B.
-
34.01-40 min: Re-equilibrate at 10% B.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by infusing a standard solution.
Procedure:
-
Follow the same sample preparation and standard preparation steps as for HPLC.
-
Develop an optimized LC-MS/MS method by determining the retention time and MRM transitions for this compound.
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve generated from the standards.
Signaling Pathways and Experimental Workflows
To visualize the role of this compound and the workflow for its analysis, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Biosynthetic pathway of Salicylic Acid from Phenylalanine, highlighting the role of this compound as a key intermediate in inducing plant defense responses.
Caption: A streamlined experimental workflow for the quantification of this compound from plant tissues, from sample preparation to data analysis.
Conclusion
This compound holds significant promise as a biomarker in plant studies, particularly in the context of plant-microbe interactions and defense signaling. While its validation is not as extensive as that of other phenolic compounds like p-Coumaric Acid, the available data and its known role as a precursor to salicylic acid provide a strong foundation for further research. The standardized protocols for extraction and quantification provided in this guide will aid researchers in generating reliable and comparable data, which is essential for establishing this compound as a robust biomarker. Future studies should focus on broader validation across different plant species and stress conditions to fully elucidate its potential in diagnostics and crop improvement.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Exogenous p-Coumaric Acid Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Spectrum of Coumaric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of three coumaric acid isomers: p-coumaric acid, o-coumaric acid, and m-coumaric acid. The information presented is collated from various experimental studies to support further research and development in the field of novel antimicrobial agents.
Coumaric acids, as hydroxy derivatives of cinnamic acid, have demonstrated a range of biological activities, including notable antimicrobial effects.[1] These phenolic compounds are of significant interest due to their natural origins and potential as alternatives to conventional antibiotics. This guide focuses on their differential efficacy against a spectrum of microbial pathogens.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of the coumaric acid isomers is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the available MIC values for p-coumaric acid and this compound against various bacterial and fungal strains. It is important to note that direct comparative studies under identical experimental conditions for all three isomers are limited, and data for m-coumaric acid is particularly scarce in the reviewed literature.
Table 1: Antibacterial Spectrum of Coumaric Acid Isomers (MIC Values)
| Isomer | Bacterial Species | Strain | MIC (µg/mL) |
| p-Coumaric Acid | Staphylococcus aureus | - | 80[2] |
| Streptococcus pneumoniae | - | 10[2] | |
| Bacillus subtilis | - | 20[2] | |
| Escherichia coli | - | 20[2] | |
| Shigella dysenteriae | - | 20 | |
| Salmonella typhimurium | - | 20 | |
| Alicyclobacillus acidoterrestris | Vegetative Cells & Spores | 200 | |
| This compound | Staphylococcus aureus | - | 250-553 (1.52 - 3.37 mM) |
| Bacillus subtilis | - | 250-553 (1.52 - 3.37 mM) | |
| m-Coumaric Acid | Various | - | Data not available |
Table 2: Antifungal Spectrum of Coumaric Acid Isomers (MIC Values)
| Isomer | Fungal Species | MIC (µg/mL) |
| p-Coumaric Acid | Candida species (fluconazole-resistant and -susceptible) | 32 - >64 |
| This compound | Various | Data not available |
| m-Coumaric Acid | Various | Data not available |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of coumaric acid isomers primarily involve the disruption of bacterial cell integrity and interference with essential cellular functions. The extent and specifics of these mechanisms appear to vary between the isomers.
p-Coumaric Acid: A Dual-Pronged Attack
Research indicates that p-coumaric acid employs a dual mechanism of action against bacteria. This multifaceted approach involves:
-
Cell Membrane Disruption: p-Coumaric acid increases the permeability of the bacterial cell membrane, leading to the leakage of intracellular components such as ions and ATP, and ultimately resulting in cell death.
-
DNA Binding: The molecule can intercalate into the groove of the bacterial DNA double helix, which can inhibit replication and transcription, thereby disrupting essential cellular functions.
o-Coumaric and m-Coumaric Acid
The primary antimicrobial mechanism attributed to coumaric acids, in general, is the permeation of the bacterial membrane, which alters ion stability and inhibits bacterial proliferation. While this is the broadly accepted mechanism, specific and detailed studies elucidating distinct pathways for o-coumaric and m-coumaric acid are less prevalent in the current literature compared to the extensive research on the para-isomer.
Signaling Pathways and Cellular Responses
The interaction of p-coumaric acid with bacterial cells, particularly Escherichia coli, triggers a complex network of cellular responses. A global transcriptomic analysis reveals a significant upregulation of genes associated with stress responses and downregulation of genes related to primary metabolism.
Caption: Proposed dual mechanism of action of p-coumaric acid leading to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of coumaric acid isomers.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (coumaric acid isomers)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound Dilutions: A stock solution of the coumaric acid isomer is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension.
-
Controls: Positive and negative control wells are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the coumaric acid isomer at which there is no visible growth (turbidity) of the microorganism.
Caption: General workflow for the broth microdilution MIC assay.
References
- 1. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
O-Coumaric Acid: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
O-Coumaric acid, a phenolic compound found in various plants, has garnered interest for its potential therapeutic properties. Understanding the correlation between its activity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides an objective comparison of the in vitro and in vivo antioxidant and anti-inflammatory activities of this compound, supported by experimental data and detailed methodologies.
Correlation of Antioxidant and Anti-inflammatory Activity
This compound has demonstrated both antioxidant and anti-inflammatory properties in preclinical studies. In vivo, its administration has been shown to enhance the activity of endogenous antioxidant enzymes and reduce inflammation in animal models. In vitro studies provide insights into the direct radical scavenging capabilities and the cellular mechanisms underlying its anti-inflammatory effects. While direct comparative studies are limited, the available data suggests a positive correlation between the in vitro mechanisms and the in vivo outcomes. For instance, the radical scavenging activity observed in vitro likely contributes to the increased antioxidant enzyme levels seen in vivo. Similarly, the modulation of inflammatory pathways in cell-based assays provides a mechanistic basis for the anti-inflammatory effects observed in animal models.
Data Presentation
In Vitro Activity of this compound and Its Isomers
| Assay Type | Compound | System/Cell Line | Endpoint | Result | Reference |
| Antioxidant | This compound | Chemical Assay | Antiglycation | Moderate Activity | [1] |
| Coumaric Acid Isomers | Chemical Assay | DPPH Radical Scavenging | IC50: 255.69 µg/mL | [2] | |
| Coumaric Acid Isomers | Chemical Assay | ABTS Radical Scavenging | IC50: 145.67 µg/mL | [3] | |
| Anti-inflammatory | Coumarins | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | IC50: 10.2 - 12.7 µM | [4] |
| Anticancer | This compound | MCF-7 (Human Breast Cancer) | Cell Viability (EC50) | 4.95 mM | [5] |
| This compound | MCF-7 (Human Breast Cancer) | Caspase-3 Protein Increase | 59% | ||
| This compound | MCF-7 (Human Breast Cancer) | Bax Protein Increase | 115% | ||
| This compound | MCF-7 (Human Breast Cancer) | Bcl-2 Protein Decrease | 48% |
In Vivo Activity of this compound
| Activity | Animal Model | Treatment | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | 20 mg/kg trans-o-coumaric acid | 68% reduction in paw edema after 4 hours | |
| Antioxidant & Anti-obesity | High-fat diet-induced obese rats | 50 and 100 mg/kg this compound for 8 weeks | Significant increase in hepatic Glutathione (GSH), GSH peroxidase (GPx), GSH reductase (GRd), and GSH S-transferase (GST) levels. |
Experimental Protocols
In Vitro Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
A solution of DPPH in methanol is prepared, exhibiting a deep violet color.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of this compound for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
In Vivo Models
Carrageenan-Induced Paw Edema in Mice
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
A baseline measurement of the paw volume of the mice is taken using a plethysmometer.
-
The test compound, trans-o-coumaric acid (e.g., 20 mg/kg), or a control vehicle is administered to the mice, typically via oral or intraperitoneal injection.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the right hind paw of each mouse.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
High-Fat Diet-Induced Obesity in Rats
This model is used to study the effects of compounds on obesity and related metabolic disorders, including oxidative stress.
-
Rats are fed a high-fat diet for several weeks to induce obesity and associated metabolic changes.
-
The obese rats are then divided into groups and treated with this compound (e.g., 50 and 100 mg/kg) or a vehicle control daily for a specified duration (e.g., 8 weeks).
-
Throughout the study, parameters such as body weight, food intake, and various biochemical markers are monitored.
-
At the end of the study, the animals are euthanized, and tissues (e.g., liver) are collected for analysis of antioxidant enzyme levels (e.g., GSH, GPx, GRd, GST).
Signaling Pathways and Mechanisms
In vitro studies on this compound in cancer cell lines have shed light on its potential mechanisms of action, primarily involving the induction of apoptosis and cell cycle arrest.
Caption: this compound's anticancer signaling pathway.
The diagram above illustrates the pro-apoptotic and cell cycle inhibitory effects of this compound observed in MCF-7 breast cancer cells. It upregulates tumor suppressor proteins like p53 and PTEN, which in turn activate the pro-apoptotic protein Bax and the executioner caspase-3, leading to programmed cell death. Concurrently, this compound downregulates the anti-apoptotic protein Bcl-2 and cell cycle progression proteins Cyclin D1 and CDK2, resulting in cell cycle arrest.
While specific signaling pathway studies for the anti-inflammatory and antioxidant activities of this compound are not as well-defined as for its p-coumaric acid isomer, the general mechanisms for coumarins involve the modulation of key inflammatory pathways such as NF-κB and MAPK. It is plausible that this compound shares these mechanisms.
Caption: General experimental workflow for comparing in vitro and in vivo activity.
References
- 1. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide inhibitory coumarins from the roots and rhizomes of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of Coumaric Acid Isomers with Target Proteins: An In Silico Investigation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking of ortho-, meta-, and para-coumaric acid isomers with relevant biological protein targets. This guide provides an objective comparison of their binding affinities, supported by available data, and details the experimental protocols for such in silico studies.
The three isomers of coumaric acid, namely ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA), are naturally occurring phenolic compounds found in a variety of plants.[1] These isomers have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into potential therapeutic applications.[4] This guide presents a comparative overview of the docking behavior of coumaric acid isomers with various protein targets.
Data Presentation: A Comparative Look at Binding Affinities
Direct comparative docking studies detailing the binding energies of all three coumaric acid isomers against a single protein target are limited in publicly available literature. However, existing research provides valuable data on individual isomers, particularly p-coumaric acid, which has been extensively studied.
Table 1: Molecular Docking Results of p-Coumaric Acid with a Lung Cancer-Related Protein (PDB ID: 2ITO)
| Ligand | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |
| p-Coumaric Acid | Lung Cancer Protein (2ITO) | -6.55 | 30.13 | LYS716, LYS728 |
Data sourced from a study on the conformational stability and molecular docking of p-coumaric acid.
Experimental Protocols: A Guide to Molecular Docking
The following is a detailed methodology for a typical molecular docking experiment, based on protocols described in various studies. This protocol is applicable for studying the interaction of coumaric acid isomers with target proteins.
Software and Resources
-
Molecular Docking Software: AutoDock, AutoDock Vina, or similar programs are commonly used.
-
Visualization Software: PyMOL, Discovery Studio, or AutoDockTools (ADT) for visualizing and preparing molecules.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
Ligand Structure Database: PubChem or similar databases for obtaining the 3D structures of the coumaric acid isomers.
Preparation of the Receptor (Protein)
-
Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (e.g., PDB ID: 2ITO).
-
Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.
Preparation of the Ligands (Coumaric Acid Isomers)
-
Retrieve Ligand Structures: The 3D structures of o-, m-, and p-coumaric acid are obtained from a chemical database like PubChem.
-
Energy Minimization: The energy of the ligand structures is minimized using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structures are also saved in the PDBQT file format.
Grid Box Generation
-
Defining the Binding Site: The active site of the protein is identified, typically based on the location of a co-crystallized ligand or from literature data.
-
Grid Box Setup: A 3D grid box is generated around the active site. This grid is used by the docking program to pre-calculate the interaction energies for different atom types, which speeds up the docking process. The size of the grid box should be large enough to accommodate the ligand in various orientations.
Molecular Docking Simulation
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is commonly used to explore the conformational space of the ligand within the active site of the protein.
-
Docking Runs: Multiple independent docking runs are performed for each ligand to ensure the reliability of the results.
-
Output Analysis: The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand conformations. The lowest binding energy conformation from the most populated cluster is typically considered the most probable binding mode.
Analysis of Docking Results
-
Binding Energy and Inhibition Constant: The binding energy (in kcal/mol) and the estimated inhibition constant (Ki) are calculated from the docking results. A lower binding energy indicates a more stable protein-ligand complex.
-
Interaction Analysis: The docked conformations are visualized to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues.
Mandatory Visualization
Below are diagrams illustrating the logical workflow of a comparative docking study and a potential signaling pathway that could be investigated.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. japsonline.com [japsonline.com]
- 3. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
O-Coumaric Acid's Impact on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
O-Coumaric Acid (OCA), a phenolic compound found in various plants, has garnered attention for its potential to modulate gene expression, exhibiting effects that range from anti-carcinogenic to influencing microbial virulence. This guide provides a comparative analysis of OCA's effects on gene expression, with supporting experimental data and methodologies, and contrasts its activity with its isomer, p-Coumaric Acid (PCA), and other related compounds.
Comparative Analysis of Gene Expression Modulation
The influence of this compound and its counterparts on gene expression is context-dependent, varying with the biological system and the specific genes involved. Below is a summary of key findings from various studies.
Table 1: this compound vs. p-Coumaric Acid on Gene Expression in Dickeya dadantii
| Gene Target | This compound (OCA) Effect | p-Coumaric Acid (PCA) Effect | Regulatory Pathway |
| hrpA, hrpN (Type III Secretion System) | Induction | Repression | OCA: rsmB-RsmA pathwayPCA: HrpX/Y two-component system |
Data sourced from Applied and Environmental Microbiology.[1][2]
Table 2: this compound's Anti-Carcinogenic Effects on Gene Expression in MCF-7 Human Breast Cancer Cells
| Gene | Change in mRNA Level | Change in Protein Level | Functional Role |
| Caspase-3 | ▲ 72% | ▲ 59% | Apoptosis Execution |
| Bax | ▲ 152% | ▲ 115% | Pro-Apoptotic |
| Bcl-2 | ▼ 35% | ▼ 48% | Anti-Apoptotic |
| p53 | ▲ 245% | ▲ 178% | Tumor Suppressor |
| PTEN | Induced | Induced | Tumor Suppressor |
| Cyclin D1 | Decreased Significantly | Decreased Significantly | Cell Cycle Progression |
| CDK2 | Decreased Significantly | Decreased Significantly | Cell Cycle Progression |
Data sourced from PubMed.[3][4][5]
Table 3: Comparative Effects of this compound and Other Phenolic Compounds on Cytochrome P450 (CYP) Gene Expression
| Cell Line | Compound | CYP Isozyme | Change in mRNA/Protein Level |
| HepG2 | This compound | CYP1A2 | ▲ 40% (mRNA), ▲ 52% (protein) |
| HepG2 | This compound | CYP2E1 | ▲ 424% (mRNA), ▲ 225% (protein) |
| HepG2 | This compound | CYP3A4 | ▼ 60% (mRNA), ▼ 52% (protein) |
| HepG2 | This compound | CYP2C9 | ▲ 130% (mRNA), ▲ 110% (protein) |
| Human Colon Adenocarcinoma | Ferulic Acid | CYP1A1 | Decreased enzyme activity |
| Human Colon Adenocarcinoma | p-Coumaric Acid | CYP1A1 | Decreased enzyme activity |
Data sourced from Taylor and Francis Online and PubMed.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound induced apoptosis in MCF-7 cells.
Caption: Opposing effects of OCA and PCA on T3SS gene expression.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The plant phenolic compound p-coumaric acid represses gene expression in the Dickeya dadantii type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of O-Coumaric Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of O-Coumaric Acid is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
This compound, a monohydroxycinnamic acid, is recognized as an irritant to the skin, eyes, and respiratory system.[1][2] For transportation purposes, it may be classified as a toxic solid.[3] Therefore, its disposal must be managed as hazardous chemical waste, in accordance with local, state, and federal regulations.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound waste should not involve drain or trash disposal. Instead, it must be collected and treated as hazardous waste.
-
Waste Collection and Segregation:
-
Designate a specific, properly labeled, and sealed container for this compound waste. The container should be made of a compatible material, such as glass, and kept closed when not in use.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Segregate it from incompatible materials, such as strong oxidizing agents.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of waste generation and inspected weekly for any leaks or container degradation.
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), contact your institution's EHS department to arrange for a pickup.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH for Aqueous Solutions | Must not be disposed of down the drain. If neutralization is permitted by EHS for similar, less hazardous acids, the pH should be adjusted to between 5.5 and 10.5. However, for this compound, chemical waste pickup is the standard procedure. | |
| Satellite Accumulation Area (SAA) Limits | A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored. | |
| Empty Container Disposal | Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
